Mcl-1 inhibitor 3
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C40H52ClF2N5O7S |
|---|---|
分子量 |
820.4 g/mol |
IUPAC 名称 |
(8'Z)-7-chloro-7'-[2-(3,3-difluoroazetidin-1-yl)ethoxy]-N-(dimethylsulfamoyl)-15'-hydroxy-12'-methyl-13'-oxospiro[2,3-dihydro-1H-naphthalene-4,22'-20-oxa-1,12-diazatetracyclo[14.7.2.03,6.019,24]pentacosa-8,16(25),17,19(24)-tetraene]-15'-carboxamide |
InChI |
InChI=1S/C40H52ClF2N5O7S/c1-45(2)56(52,53)44-37(50)40(51)21-36(49)46(3)16-5-4-8-34(54-18-17-47-24-39(42,43)25-47)31-12-9-28(31)22-48-23-38(26-55-35-14-10-29(40)20-33(35)48)15-6-7-27-19-30(41)11-13-32(27)38/h4,8,10-11,13-14,19-20,28,31,34,51H,5-7,9,12,15-18,21-26H2,1-3H3,(H,44,50)/b8-4- |
InChI 键 |
OCZBGAPIVMKKDK-YWEYNIOJSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Binding Affinity and Kinetics of Mcl-1 Inhibitor 3 (AMG-176)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid cell leukemia 1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is a key factor in the survival of various cancer cells and has been implicated in resistance to numerous chemotherapeutic agents. Consequently, Mcl-1 has emerged as a high-priority target for cancer therapy. This technical guide provides a comprehensive overview of the binding affinity and kinetics of a potent and selective Mcl-1 inhibitor, known as Mcl-1 inhibitor 3, also identified as compound 1 in foundational research and more widely known as AMG-176. This macrocyclic inhibitor has demonstrated significant preclinical efficacy and is a subject of intense interest in the field of oncology drug development.[1][2][3]
This document details the quantitative binding data, experimental methodologies, and relevant biological pathways associated with this compound (AMG-176), offering a core resource for researchers in the field.
Mcl-1 Signaling and Inhibition
Mcl-1 exerts its anti-apoptotic function by binding to and sequestering pro-apoptotic proteins, such as Bak and Bim, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation. Mcl-1 inhibitors, like AMG-176, are designed to fit into the BH3-binding groove of Mcl-1, displacing these pro-apoptotic partners and thereby triggering the apoptotic cascade in cancer cells that are dependent on Mcl-1 for survival.[2]
References
The Central Role of Mcl-1 in Cancer Cell Survival: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Myeloid cell leukemia-1 (Mcl-1), a key member of the B-cell lymphoma 2 (Bcl-2) protein family, has emerged as a critical regulator of apoptosis and a pivotal pro-survival factor in a multitude of human cancers. Its overexpression is a common feature in both hematologic malignancies and solid tumors, where it not only promotes tumorigenesis but also confers resistance to a wide array of anti-cancer therapies.[1][2] Unlike other anti-apoptotic Bcl-2 family members, Mcl-1 is a highly labile protein with a very short half-life, making it a rapid sensor and responder to cellular stress signals.[1][3] This unique characteristic positions Mcl-1 as a crucial node in cell fate decisions and an attractive, albeit challenging, target for therapeutic intervention. This guide provides an in-depth overview of the core mechanisms governing Mcl-1's function, its complex regulation, and its multifaceted role in cancer cell survival pathways.
The Core Anti-Apoptotic Function of Mcl-1
The primary pro-survival function of Mcl-1 is to inhibit the intrinsic pathway of apoptosis. It executes this role by sequestering pro-apoptotic Bcl-2 family members, primarily the "effector" proteins BAK and BAX, and specific "BH3-only" proteins.[1][4]
-
Sequestration of BAK and BAX: In healthy cells, Mcl-1, along with Bcl-xL, binds to and sequesters the pro-apoptotic effector protein BAK at the mitochondrial outer membrane (MOM), preventing its oligomerization.[5][6] While a direct interaction with BAX is less consistently reported, Mcl-1 functionally inhibits BAX activation downstream of its translocation to the mitochondria.[3][7] By neutralizing these effectors, Mcl-1 prevents the formation of pores in the MOM, thereby blocking the release of cytochrome c and the subsequent activation of the caspase cascade that leads to cell death.[1]
-
Binding of BH3-only Proteins: Mcl-1 also binds to and neutralizes "sensitizer" and "activator" BH3-only proteins like BIM, PUMA, and NOXA.[1][7] These proteins act as upstream sensors of cellular stress. By binding to them, Mcl-1 prevents them from directly activating BAX/BAK or from displacing BAX/BAK from other anti-apoptotic proteins. The BH3-only protein NOXA exhibits a strong binding preference for Mcl-1 and can promote its degradation, highlighting a key regulatory interaction.[6][8]
Complex Regulation of Mcl-1 Expression and Stability
Mcl-1's potent survival function and short half-life necessitate tight and multi-layered regulation at the transcriptional, post-transcriptional, translational, and post-translational levels. Cancer cells frequently exploit these regulatory pathways to maintain high Mcl-1 levels.[1][2]
-
Transcriptional Control: Numerous signaling pathways that are often hyperactive in cancer, including JAK/STAT, PI3K/AKT, and MAPK/ERK, converge on transcription factors that drive MCL1 gene expression.[9][10][11]
-
Post-Transcriptional Control: Mcl-1 expression is regulated by alternative splicing, which produces a long anti-apoptotic isoform (Mcl-1L) and a shorter, pro-apoptotic isoform (Mcl-1S).[12] Additionally, the stability of Mcl-1 mRNA is controlled by microRNAs (e.g., miR-29b) and RNA-binding proteins.[9]
-
Post-Translational Modifications (PTMs): The stability of the Mcl-1 protein is primarily governed by a dynamic interplay between phosphorylation and ubiquitination. Several E3 ubiquitin ligases, including MULE, FBW7, and β-TrCP, target Mcl-1 for proteasomal degradation.[13] This degradation is often primed by phosphorylation at specific residues within its PEST domains by kinases like GSK-3β and JNK.[13][14] Conversely, phosphorylation by ERK can stabilize the protein.[9] Deubiquitinating enzymes (DUBs), such as USP9X, counteract this degradation by removing ubiquitin chains, thereby increasing Mcl-1's half-life and promoting cell survival.[15]
Non-Apoptotic Functions of Mcl-1
Beyond its canonical role in apoptosis, emerging evidence indicates that Mcl-1 participates in other crucial cellular processes that can support tumorigenesis:
-
Mitochondrial Homeostasis: Mcl-1 localizes to the mitochondria where it is involved in regulating mitochondrial fusion and bioenergetics.[12]
-
Cell Cycle Progression: Mcl-1 has been shown to interact with Proliferating Cell Nuclear Antigen (PCNA), suggesting a role in regulating the cell cycle, particularly progression through the S-phase.[15]
-
Autophagy: The role of Mcl-1 in autophagy is complex and context-dependent, with reports suggesting it can both inhibit and promote the process.[1]
-
Metabolism: Recent studies have identified Mcl-1 as a master regulator of fatty acid oxidation (FAO), a metabolic pathway that some cancer cells rely on for energy. This function appears to be independent of its anti-apoptotic activity.[8]
Quantitative Data on Mcl-1
The quantitative aspects of Mcl-1 expression, stability, and interactions are central to understanding its biological impact and therapeutic tractability.
Table 1: Mcl-1 Overexpression in Various Cancers Data synthesized from narrative descriptions; specific percentages vary widely between studies and patient cohorts.
| Cancer Type | Level of Mcl-1 Overexpression | Clinical Correlation | Citation(s) |
| Multiple Myeloma (MM) | High, increases upon relapse | Poor prognosis, shorter event-free survival | [1][16] |
| Acute Myeloid Leukemia (AML) | High | Resistance to BCL-2/BCL-xL inhibitors | [16][17] |
| Non-Small Cell Lung Cancer | High, gene amplification common | Worse five-year survival rate | [1][18] |
| Breast Cancer | High, gene amplification common | Poor prognosis, high tumor grade | [1][18] |
| Colorectal Cancer | Correlates with tumor grade/stage | Associated with metastasis | [1][19] |
| Ovarian Cancer | High | Poor survival in Stage III | [1] |
| Gastric Carcinoma | High | Worse prognosis | [1] |
| Prostate Cancer | High | Correlates with progression | [15] |
| Melanoma | High | - | [2] |
Table 2: Mcl-1 Protein Half-Life
| Cell Line / System | Half-Life | Method | Citation(s) |
| General (in culture) | ~20-30 minutes | General Observation | [3][13] |
| General (in culture) | < 1 hour to 3 hours | General Observation | [4][18][20] |
| LNCaP (Prostate Cancer) | ~70 minutes | Cycloheximide Chase | [15] |
| PC3 (Prostate Cancer) | ~52 minutes | Cycloheximide Chase | [15] |
Table 3: Binding Affinities of Mcl-1 for BH3 Domain Peptides Affinities can vary based on the specific peptide sequence and the assay method (e.g., ITC, FPA).
| Binding Partner (BH3 Peptide) | Dissociation Constant (Kd or Ki) | Method | Citation(s) |
| BIM | ~2 nM (Ki) | Fluorescence Polarization | [9] |
| PUMA | ≤50 nM (KD) | Fluorescence Polarization | [21] |
| NOXA | ≤50 nM (KD) | Fluorescence Polarization | [21] |
| BID | ~0.83 µM (Kd) | Isothermal Titration Calorimetry | [22] |
| BAK | ≤50 nM (KD) | Fluorescence Polarization | [21] |
| BAD | No measurable binding | Isothermal Titration Calorimetry | [6][22] |
| MS1 (engineered peptide) | ~3 µM (EC50 in cells) | BH3 Profiling | [23] |
Table 4: Activity of Selected Mcl-1 Small Molecule Inhibitors
| Inhibitor | Binding Affinity (Ki) | Cellular Activity (IC50/EC50) | Target Cell Lines | Citation(s) |
| S63845 / S64315 | - | 4–233 nM (IC50) | AML Cell Lines | [12][16] |
| AMG-176 | 0.06 nM | - | Hematological Malignancies | [12] |
| AMG-397 | 15 pM | - | MM, AML, NHL | [16] |
| AZD5991 | - | <3.1 nM (FRET IC50) | Hematological Malignancies | [24] |
| A-1210477 | 0.454 nM | ~1-5 µM (EC50) | H929 (MM), H23 (NSCLC) | [12][25] |
Key Experimental Protocols for Mcl-1 Research
Investigating the role of Mcl-1 requires a combination of techniques to assess its expression, stability, interactions, and functional consequences.
Protocol: siRNA-mediated Knockdown of Mcl-1
This protocol describes the transient silencing of Mcl-1 expression in cultured cancer cells to study the functional impact of its loss.
Materials:
-
Mcl-1 specific siRNA duplexes and a non-targeting control (NTC) siRNA.
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX).
-
Opti-MEM™ I Reduced Serum Medium.
-
6-well tissue culture plates.
-
Antibiotic-free normal growth medium with FBS.
Procedure:
-
Cell Seeding: The day before transfection, seed 2 x 105 cells per well in a 6-well plate with 2 mL of antibiotic-free growth medium. Incubate at 37°C in a CO2 incubator until cells are 60-80% confluent.[26]
-
Prepare siRNA-Lipid Complexes (for one well):
-
Combine Solutions: Add Solution A directly to Solution B. Mix gently by pipetting up and down and incubate for 15-30 minutes at room temperature to allow complexes to form.[26]
-
Transfection: Wash cells once with 2 mL of serum-free medium.[26] Add 800 µL of antibiotic-free, serum-free medium to the 200 µL siRNA-lipid complex mixture. Gently mix and overlay the 1 mL mixture onto the washed cells.[26]
-
Incubation: Incubate cells for 5-7 hours at 37°C. Then, add 1 mL of growth medium containing 2x the normal concentration of serum and antibiotics.[26]
-
Analysis: Harvest cells for downstream analysis (e.g., Western blot, apoptosis assay) 24 to 72 hours post-transfection. The optimal time should be determined empirically.[17][24]
Protocol: Co-Immunoprecipitation (Co-IP) for Mcl-1 Interaction
This method is used to isolate Mcl-1 and its interacting protein partners (e.g., BAK, BIM) from cell lysates.
Materials:
-
Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA) supplemented with protease and phosphatase inhibitor cocktails.
-
Anti-Mcl-1 antibody (IP-grade) and corresponding isotype control IgG.
-
Protein A/G magnetic beads or agarose (B213101) resin.
-
Wash Buffer (lysis buffer with lower detergent concentration).
-
Elution Buffer (e.g., 2x Laemmli sample buffer).
Procedure:
-
Cell Lysis: Harvest and wash ~1-5 x 107 cells with ice-cold PBS. Lyse the cell pellet in 1 mL of ice-cold lysis buffer for 30 minutes on ice with periodic vortexing.[9]
-
Clarify Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a fresh, pre-chilled tube.
-
Pre-clearing (Optional): Add 20-30 µL of Protein A/G beads to the lysate and incubate for 1 hour at 4°C on a rotator. Pellet the beads and transfer the supernatant to a new tube. This step reduces non-specific binding.
-
Immunoprecipitation: Add 2-5 µg of the primary anti-Mcl-1 antibody or control IgG to the pre-cleared lysate. Incubate for 4 hours to overnight at 4°C with gentle rotation.[2]
-
Capture Immune Complexes: Add 30 µL of equilibrated Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C with rotation.[2]
-
Washing: Pellet the beads using a magnetic rack or centrifugation. Discard the supernatant. Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer.[9]
-
Elution: After the final wash, remove all supernatant. Resuspend the beads in 30-50 µL of 2x Laemmli sample buffer. Boil at 95-100°C for 5-10 minutes to elute proteins.
-
Analysis: Pellet the beads and load the supernatant onto an SDS-PAGE gel for Western blot analysis to detect Mcl-1 and its co-precipitated partners.[7]
Protocol: Annexin V/PI Apoptosis Assay
This flow cytometry-based assay quantifies the percentage of cells undergoing early apoptosis (Annexin V positive, PI negative) and late apoptosis/necrosis (Annexin V positive, PI positive) following a treatment (e.g., Mcl-1 knockdown or inhibitor).
Materials:
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and 10x Binding Buffer).
-
Phosphate-Buffered Saline (PBS).
-
Flow cytometry tubes.
Procedure:
-
Induce Apoptosis: Treat cells as desired (e.g., with an Mcl-1 inhibitor or after Mcl-1 siRNA transfection). Include appropriate vehicle-treated or NTC siRNA controls.
-
Harvest Cells: Collect both floating and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and pellet by centrifugation (e.g., 500 x g for 5 minutes).[3]
-
Washing: Wash the cell pellet once with 1 mL of cold PBS and centrifuge again. Discard the supernatant.[4]
-
Staining:
-
Prepare 1x Binding Buffer by diluting the 10x stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1x Binding Buffer.[4]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to the cell suspension.[4]
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[1][16]
-
-
Analysis: Add 400 µL of 1x Binding Buffer to each tube.[4] Analyze the samples by flow cytometry immediately (within 1 hour). Unstained, Annexin V-only, and PI-only controls should be used to set compensation and gates.
-
Viable cells: Annexin V negative, PI negative.
-
Early apoptotic cells: Annexin V positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V positive, PI positive.
-
Conclusion
Mcl-1 stands as a master regulator of survival in many cancer types, operating through a tightly controlled network of interactions and regulatory modifications. Its role extends beyond simply inhibiting apoptosis to influencing other core aspects of cancer cell biology, including metabolism and cell cycle control. The pronounced dependency of many tumors on Mcl-1, particularly in the context of resistance to other therapies, underscores its importance as a high-value therapeutic target. While the development of specific and potent Mcl-1 inhibitors has been challenging, several agents are now in clinical trials, offering the promise of new treatment paradigms for difficult-to-treat cancers. A thorough understanding of the technical details of Mcl-1 biology, as outlined in this guide, is essential for researchers and drug developers working to exploit this critical cancer cell vulnerability.
References
- 1. kumc.edu [kumc.edu]
- 2. assaygenie.com [assaygenie.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. Cycloheximide chase - Wikipedia [en.wikipedia.org]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mcl-1 (D2W9E) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 13. antibodies.cancer.gov [antibodies.cancer.gov]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. bosterbio.com [bosterbio.com]
- 16. Suppression of Mcl-1 via RNA interference sensitizes human hepatocellular carcinoma cells towards apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MCL1 antibody (16225-1-AP) | Proteintech [ptglab.com]
- 18. bitesizebio.com [bitesizebio.com]
- 19. researchgate.net [researchgate.net]
- 20. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Polymeric delivery of siRNA for dual silencing of Mcl-1 and P-glycoprotein and apoptosis induction in drug-resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. brieflands.com [brieflands.com]
- 23. Therapeutic Effects of Myeloid Cell Leukemia-1 siRNA on Human Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Immunohistochemical analysis of Mcl-1 protein in human tissues. Differential regulation of Mcl-1 and Bcl-2 protein production suggests a unique role for Mcl-1 in control of programmed cell death in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. datasheets.scbt.com [datasheets.scbt.com]
- 26. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
Mcl-1 inhibitor 3 and Bcl-2 family protein interactions
An In-depth Technical Guide to the Interactions of Mcl-1 Inhibitor 3 with Bcl-2 Family Proteins
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Myeloid cell leukemia-1 (Mcl-1) is a pivotal anti-apoptotic protein within the B-cell lymphoma 2 (Bcl-2) family, frequently overexpressed in various malignancies and implicated in therapeutic resistance.[1][2] Its inhibition represents a promising strategy for cancer therapy. This technical guide provides a comprehensive overview of a potent and specific Mcl-1 inhibitor, referred to herein as this compound (also reported as compound 1), detailing its interaction with Bcl-2 family proteins. We present quantitative binding and cellular activity data, elucidate its mechanism of action through signaling pathway diagrams, and provide detailed protocols for key experimental assays used in its characterization.
Introduction to the Bcl-2 Family and the Role of Mcl-1
The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[1] This family is comprised of three functional subgroups:
-
Anti-apoptotic proteins: (e.g., Mcl-1, Bcl-2, Bcl-xL, Bcl-W, Bfl1/A1) which prevent apoptosis by sequestering pro-apoptotic members.[2][3]
-
Pro-apoptotic effector proteins: (e.g., BAK, BAX) which, upon activation, oligomerize at the outer mitochondrial membrane, leading to its permeabilization and the release of pro-apoptotic factors like cytochrome c.[1][2]
-
Pro-apoptotic BH3-only proteins: (e.g., BIM, PUMA, NOXA, BAD) which act as sensors of cellular stress and initiators of apoptosis.[4] They function by either directly activating effector proteins or by neutralizing the anti-apoptotic proteins.[4][5]
Mcl-1 is a critical pro-survival protein that primarily functions by binding to and neutralizing the pro-apoptotic proteins BAK, BIM, PUMA, and NOXA, thereby preventing the activation of the apoptotic cascade.[3][4][6] Overexpression of Mcl-1 is a known resistance mechanism to various cancer therapies, including other BH3 mimetics like ABT-737 which do not target Mcl-1.[7][8] This makes the development of specific Mcl-1 inhibitors a high-priority objective in oncology drug discovery.
This compound: Quantitative Interaction Data
This compound is a potent, macrocyclic small molecule designed for high-affinity, selective inhibition of Mcl-1.[9] Its interactions have been quantified using various biochemical and cellular assays.
Biochemical Binding Affinity and Selectivity
The binding affinity of this compound to Mcl-1 is in the sub-nanomolar range, demonstrating its high potency. Its selectivity against other key anti-apoptotic Bcl-2 family members is crucial for minimizing off-target effects.
| Compound | Target Protein | Assay Type | K_i (nM) | Reference |
| This compound (compound 1) | Mcl-1 | HTRF/TR-FRET | 0.061 | [9] |
Data for direct analogues or related compounds from the same chemical series provide context for selectivity.
| Compound | Target Protein | Assay Type | K_i (µM) | Reference |
| Compound 26 (related inhibitor) | Bcl-2 | FPA | 1.8 | [1] |
| Compound 26 (related inhibitor) | Bcl-xL | FPA | 36 | [1] |
Cellular Potency and In Vivo Efficacy
The potent biochemical activity of this compound translates to effective inhibition of cell viability in Mcl-1-dependent cancer cell lines and significant tumor growth inhibition in xenograft models.
| Compound | Cell Line | Assay Type | IC_50 / GI_50 (nM) | Reference |
| This compound (compound 1) | OPM-2 (Multiple Myeloma) | Cell Viability | 19 | [9] |
| Related Macrocyclic Inhibitor (compound 25) | NCI-H929 (Multiple Myeloma) | Growth Inhibition | 39 | [10] |
| Related Macrocyclic Inhibitor (compound 25) | A427 (Lung Cancer) | Growth Inhibition | 105 | [10] |
| Compound | Model | Dosing | Effect | Reference |
| This compound | OPM-2 Xenograft | 30 mg/kg (oral) | ~40% loss of luminescence (target engagement) | [9] |
| This compound | OPM-2 Xenograft | 30 mg/kg (oral) | 8-fold Bak activation | [9] |
| This compound | OPM-2 Xenograft | 60 mg/kg (oral) | 14-fold Bak activation | [9] |
| This compound | OPM-2 Xenograft | 30 mg/kg (oral, 30 days) | 44% Tumor Growth Inhibition (TGI) | [9] |
| This compound | OPM-2 Xenograft | 60 mg/kg (oral, 30 days) | 34% Tumor Regression | [9] |
Signaling Pathways and Mechanism of Action
The Intrinsic Apoptosis Pathway and Mcl-1 Regulation
The intrinsic apoptosis pathway is tightly controlled by the balance of pro- and anti-apoptotic Bcl-2 family proteins at the mitochondrial membrane. Mcl-1 sequesters pro-apoptotic proteins like BIM and BAK, preventing mitochondrial outer membrane permeabilization (MOMP).
Mechanism of Action of this compound
This compound functions as a BH3 mimetic. It competitively binds to the BH3-binding groove on the Mcl-1 protein with high affinity.[8] This action displaces pro-apoptotic proteins, such as BAK and BIM, that are sequestered by Mcl-1.[3][9] The released BAK and BAX are then free to oligomerize, induce MOMP, and trigger the caspase cascade, leading to apoptosis.[6][8]
References
- 1. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Small molecule Mcl-1 inhibitor for triple negative breast cancer therapy [frontiersin.org]
- 3. The MCL-1 BH3 Helix is an Exclusive MCL-1 inhibitor and Apoptosis Sensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The BCL-2 protein family, BH3-mimetics and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
Preclinical Insights into Mcl-1 Inhibition in Hematological Malignancies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic member of the B-cell lymphoma-2 (Bcl-2) protein family, has emerged as a critical survival factor for numerous hematological malignancies, including acute myeloid leukemia (AML), multiple myeloma (MM), and non-Hodgkin lymphoma (NHL). Its overexpression is frequently associated with tumorigenesis, resistance to conventional therapies, and poor patient prognosis. Consequently, the development of selective Mcl-1 inhibitors represents a promising therapeutic strategy. This technical guide provides an in-depth overview of the preclinical data for key Mcl-1 inhibitors, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.
Quantitative Data on Preclinical Mcl-1 Inhibitors
Several small-molecule inhibitors targeting Mcl-1 have demonstrated potent anti-tumor activity in preclinical models. The following tables summarize the quantitative data for three prominent inhibitors: S63845, AZD5991, and AMG-176.
Table 1: Binding Affinity and Selectivity of Mcl-1 Inhibitors
| Inhibitor | Target | Binding Affinity (Kd or Ki) | Selectivity vs. Bcl-2 | Selectivity vs. Bcl-xL |
| S63845 | Human Mcl-1 | Kd = 0.19 nM[1] | No discernible binding[1] | No discernible binding[1] |
| AZD5991 | Human Mcl-1 | IC50 < 0.0031 µM[2] | >5,000-fold[2] | >8,000-fold[2] |
| AMG-176 | Human Mcl-1 | IC50 < 3 nM[1] | IC50 > 33 µM[1] | IC50 > 33 µM[1] |
Table 2: In Vitro Efficacy of Mcl-1 Inhibitors in Hematological Malignancy Cell Lines
| Inhibitor | Malignancy | Cell Line(s) | IC50/EC50 Range | Reference(s) |
| S63845 | Multiple Myeloma | H929, MM1.S, etc. | Sub-micromolar | [3] |
| AML | MOLM-13, MV4-11, etc. | 4 - 233 nM | [1] | |
| Lymphoma | Various | < 1 µM | [3] | |
| AZD5991 | Multiple Myeloma | MOLP-8, etc. | EC50 = 33 nM (MOLP-8) | [4] |
| AML | MV4-11, etc. | EC50 = 24 nM (MV4-11) | [4] | |
| AMG-176 | CLL | Primary patient samples | 30-45% cell death at 100-300 nM | [5] |
| Multiple Myeloma | MOLP-8 | EC50 = 50 nM | [1] |
Table 3: In Vivo Efficacy of Mcl-1 Inhibitors in Hematological Malignancy Xenograft Models
| Inhibitor | Malignancy Model | Dosing Regimen | Outcome | Reference(s) | | :--- | :--- | :--- | :--- | | S63845 | Multiple Myeloma (H929) | Not specified | Reduced tumor volume |[3] | | | AML (MOLM-13) | Not specified | Reduced tumor volume |[3] | | | Lymphoma (Eµ-Myc) | Not specified | 70% of mice cured |[3] | | AZD5991 | Multiple Myeloma (MOLP-8) | Single tolerated dose | Complete tumor regression |[6] | | | AML (MV4-11) | Single tolerated dose | Complete tumor regression |[6] | | AMG-176 | Multiple Myeloma (MOLP-8) | 60 mg/kg or 100 mg/kg (single dose) | Complete tumor regression |[1] | | | AML (MOLM-13) | Discontinuous oral administration | Tumor growth inhibition |[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are standard protocols for key experiments used in the evaluation of Mcl-1 inhibitors.
Cell Viability and Apoptosis Assay (Annexin V Staining)
This assay quantifies the percentage of apoptotic and necrotic cells following treatment with an Mcl-1 inhibitor.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells, where the membrane integrity is compromised.
Protocol:
-
Cell Seeding and Treatment: Seed cells at a density of 1 x 106 cells/mL in a suitable culture flask or plate. Treat the cells with the Mcl-1 inhibitor at various concentrations for the desired time period. Include untreated and vehicle-treated controls.
-
Cell Harvesting: For suspension cells, gently collect the cells by centrifugation. For adherent cells, collect the supernatant containing floating cells and then detach the adherent cells using trypsin-EDTA. Combine the floating and adherent cells and centrifuge.
-
Washing: Wash the cell pellet twice with ice-cold Phosphate Buffered Saline (PBS).
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 106 cells/mL. To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: After incubation, add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.[8]
Western Blotting for Protein Expression Analysis
Western blotting is used to detect changes in the expression levels of Mcl-1 and other apoptosis-related proteins.
Protocol:
-
Sample Preparation (Cell Lysate): Treat cells with the Mcl-1 inhibitor as described above. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Gel Electrophoresis: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-Mcl-1, anti-cleaved caspase-3) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interaction
Co-IP is used to determine if Mcl-1 inhibitors disrupt the interaction between Mcl-1 and its pro-apoptotic binding partners (e.g., Bak, Bim).
Protocol:
-
Cell Lysis: Lyse treated and untreated cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G-agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against the protein of interest (e.g., anti-Mcl-1) overnight at 4°C.
-
Complex Capture: Add protein A/G-agarose beads to the lysate-antibody mixture and incubate to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the expected interacting proteins (e.g., anti-Bak, anti-Bim).[10][11]
In Vivo Xenograft Model for Efficacy Studies
Subcutaneous xenograft models in immunodeficient mice are used to evaluate the in vivo anti-tumor activity of Mcl-1 inhibitors.
Protocol:
-
Cell Preparation: Harvest hematological malignancy cells in their logarithmic growth phase. Wash the cells and resuspend them in a suitable medium (e.g., PBS or serum-free medium) at the desired concentration (e.g., 3 x 106 cells per injection).[12]
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID or NSG mice), typically 4-6 weeks old.
-
Tumor Cell Implantation: Inject the cell suspension subcutaneously into the flank of the mice.[12]
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable and reach a certain volume (e.g., 70-300 mm³), randomize the mice into treatment and control groups.[13]
-
Drug Administration: Administer the Mcl-1 inhibitor and vehicle control to the respective groups via the appropriate route (e.g., oral gavage, intravenous injection) and schedule.
-
Efficacy Evaluation: Measure tumor volume with calipers regularly. Monitor the body weight and overall health of the mice. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).[12][13]
Visualizations
The following diagrams, created using the DOT language, illustrate key concepts in Mcl-1 inhibitor preclinical studies.
References
- 1. Targeting MCL-1 in Hematologic Malignancies: Rationale and Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The MCL-1 inhibitor S63845: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]
- 4. AZD5991 [openinnovation.astrazeneca.com]
- 5. AMG-176, an Mcl-1 antagonist, shows preclinical efficacy in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. assaygenie.com [assaygenie.com]
- 12. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 13. tumor.informatics.jax.org [tumor.informatics.jax.org]
The Effect of Mcl-1 Inhibition on Mitochondrial Outer Membrane Permeabilization: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Myeloid cell leukemia-1 (Mcl-1) is a key anti-apoptotic protein of the B-cell lymphoma 2 (Bcl-2) family, frequently overexpressed in various malignancies, contributing to tumor survival and therapeutic resistance. Its inhibition is a promising strategy in cancer therapy. This technical guide provides an in-depth analysis of the effects of Mcl-1 inhibitors on the pivotal event of apoptosis: Mitochondrial Outer Membrane Permeabilization (MOMP). We detail the underlying molecular mechanisms, present quantitative data from studies on specific Mcl-1 inhibitors, provide comprehensive experimental protocols for assessing MOMP, and visualize key pathways and workflows.
Core Mechanism: Mcl-1 Inhibition and the Induction of MOMP
Mcl-1 is a pro-survival protein that resides on the outer mitochondrial membrane.[1] Its primary anti-apoptotic function is to sequester pro-apoptotic "effector" proteins, namely Bak and Bax.[1][2] By binding to Bak and Bax, Mcl-1 prevents their activation and subsequent homo-oligomerization, a critical step for the formation of pores in the outer mitochondrial membrane.[1][3][4]
Mcl-1 inhibitors are small molecules, often classified as BH3 mimetics, designed to fit into the BH3-binding groove of the Mcl-1 protein.[5][6] This competitive binding displaces Bak and Bax from Mcl-1.[2][6] Once liberated, Bak and Bax undergo a conformational change, insert into the outer mitochondrial membrane, and oligomerize to form pores.[1][7] This process, known as Mitochondrial Outer Membrane Permeabilization (MOMP), is widely considered the "point-of-no-return" in the intrinsic apoptotic pathway.[8]
The formation of these pores leads to the release of intermembrane space proteins, most notably cytochrome c, into the cytosol.[7][8] Cytosolic cytochrome c then binds to Apaf-1, triggering the assembly of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3, culminating in the systematic dismantling of the cell.[9]
Quantitative Data on Mcl-1 Inhibitor Effects
The efficacy of Mcl-1 inhibitors can be quantified through various metrics, including binding affinity, cellular potency, and specific markers of MOMP induction. Below are tables summarizing data for representative Mcl-1 inhibitors.
Table 1: Potency and Efficacy of Mcl-1 Inhibitor 3
| Parameter | Value | Cell Line / Assay | Notes | Source |
| Binding Affinity (Ki) | 0.061 nM | Mcl-1 HTRF/TR-FRET | Demonstrates high-affinity binding to Mcl-1 protein. | [10] |
| Cell Viability (IC50) | 19 nM | OPM-2 (Multiple Myeloma) | Shows potent cytotoxic effects in an Mcl-1 dependent cell line. | [10] |
| Bak Activation | 8-fold | OPM-2 Xenograft | In vivo target engagement measured 6 hours post 30 mg/kg oral dose. | [10] |
| Bak Activation | 14-fold | OPM-2 Xenograft | In vivo target engagement measured 6 hours post 60 mg/kg oral dose. | [10] |
| Tumor Growth Inhibition | 44% | OPM-2 Xenograft | Dose-dependent anti-tumor activity at 30 mg/kg over 30 days. | [10] |
| Tumor Regression | 34% | OPM-2 Xenograft | Robust anti-tumor activity at 60 mg/kg over 30 days. | [10] |
Table 2: Efficacy of Mcl-1 Inhibitor AZD5991
| Parameter | Value | Cell Line / Assay | Notes | Source |
| Binding Affinity | <1 nM | Biochemical (FRET) | Potent and direct inhibitor of Mcl-1. | [11] |
| Caspase Activation (EC50) | 24 nM | MV4;11 (AML) | Induction of apoptosis measured at 6 hours. | [11] |
| Caspase Activation (EC50) | 33 nM | MOLP8 (Multiple Myeloma) | Induction of apoptosis measured at 6 hours. | [11] |
| Cell Viability (IC50) | ~0.2 µM | VAL, SU-DHL4, SU-DHL6 (DLBCL) | Effective against Germinal Center B-cell (GCB)-like DLBCL cells. | [12] |
| Cell Viability (IC50) | ~0.3 µM | Ibrutinib-resistant MCL | Overcomes resistance in Mantle Cell Lymphoma. | [7] |
| Mitochondrial Effects | Depolarization, Reduced Mass | DLBCL & MCL cells | Direct evidence of mitochondrial dysfunction upon treatment. | [7][12] |
Table 3: Efficacy of Mcl-1 Inhibitor S63845
| Parameter | Value | Cell Line / Assay | Notes | Source |
| Binding Affinity (KD) | 0.19 nM | Human Mcl-1 | High-affinity binding. | [13] |
| Cell Viability (IC50) | <0.1 µM | H929 (Multiple Myeloma) | Highly sensitive cell line. | [13] |
| Cell Viability (IC50) | 4–233 nM | Panel of 8 AML cell lines | Broad efficacy across Acute Myeloid Leukemia lines. | [13] |
| Mechanism | BAX/BAK-dependent | Multiple cancer cell lines | Apoptosis induction is dependent on the core MOMP machinery. | [5][14] |
| MOMP Marker | Cytochrome c release | HeLa cells | Direct confirmation of MOMP. | [13] |
Experimental Protocols for Assessing MOMP
Verifying the induction of MOMP by an Mcl-1 inhibitor requires specific cellular and biochemical assays. Below are detailed protocols for key experiments.
Mitochondrial Membrane Potential (ΔΨm) Assay
This assay measures the integrity of the mitochondrial inner membrane potential, which typically dissipates as an early event during MOMP. Cationic dyes like TMRE or JC-1 are used, which accumulate in healthy, polarized mitochondria. A loss of fluorescence (TMRE) or a shift in fluorescence (JC-1) indicates depolarization.[8][15]
Detailed Methodology:
-
Cell Preparation: Seed cells (e.g., 1x105 cells/mL) in a suitable format (e.g., 96-well plate for plate reader analysis or 6-well plate for flow cytometry) and allow them to adhere overnight.
-
Compound Treatment: Treat cells with the Mcl-1 inhibitor at various concentrations for the desired time course (e.g., 4-24 hours). Include a vehicle control (e.g., DMSO) and a positive control for depolarization, such as CCCP (carbonyl cyanide 3-chlorophenylhydrazone), added for the final 10-30 minutes of the experiment.[15]
-
Dye Staining: Prepare a working solution of TMRE (e.g., 20-100 nM) or JC-1 (e.g., 1 µg/mL) in pre-warmed culture medium.[15][16] Remove the treatment medium from the cells and add the dye-containing medium.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes, protected from light.
-
Analysis:
-
Flow Cytometry: Harvest cells, wash with PBS, and resuspend in flow cytometry buffer. Analyze fluorescence in the appropriate channels (e.g., PE channel for TMRE; FITC and PE channels for JC-1).
-
Microscopy/Plate Reader: Read the fluorescence intensity directly. For JC-1, measure both green (monomers, ~529 nm) and red (aggregates, ~590 nm) fluorescence. A decrease in the red/green fluorescence ratio indicates depolarization.
-
Cytochrome c Release Assay
This biochemical assay directly measures the translocation of cytochrome c from the mitochondrial intermembrane space to the cytosol, a hallmark of MOMP. It involves cellular fractionation followed by immunoblotting.
Detailed Methodology:
-
Cell Culture and Treatment: Culture and treat cells with the Mcl-1 inhibitor as described previously.
-
Harvesting: Collect cells (typically 5-10 x 106 cells per condition) and wash twice with ice-cold PBS.
-
Fractionation: a. Resuspend the cell pellet in an ice-cold hypotonic buffer (e.g., containing 250 mM sucrose, 20 mM HEPES, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, and protease inhibitors). b. Incubate on ice for 15-20 minutes. c. Homogenize the cells using a Dounce homogenizer or by passing them through a 25-gauge needle.[17] d. Centrifuge the homogenate at ~1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells. e. Transfer the supernatant to a new tube and centrifuge at ~12,000 x g for 15 minutes at 4°C to pellet the heavy membrane fraction, including mitochondria.[17]
-
Sample Collection: Carefully collect the resulting supernatant; this is the cytosolic fraction. Lyse the mitochondrial pellet in a suitable lysis buffer (e.g., RIPA buffer).
-
Western Blotting: a. Quantify protein concentration in both cytosolic and mitochondrial fractions. b. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. c. Perform electrophoresis and transfer proteins to a PVDF or nitrocellulose membrane. d. Probe the membrane with a primary antibody against cytochrome c. e. Also probe for a cytosolic loading control (e.g., GAPDH or β-actin) and a mitochondrial loading control (e.g., COX-IV or VDAC) to verify the purity of the fractions. f. An increase in the cytochrome c signal in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction indicates release.
Bax/Bak Oligomerization Assay
This assay detects the formation of Bax or Bak homo-oligomers in the outer mitochondrial membrane, which constitute the apoptotic pores. It often involves cross-linking followed by immunoblotting.
Detailed Methodology:
-
Mitochondria Isolation: Treat cells with the Mcl-1 inhibitor and isolate mitochondria as described in the cytochrome c release protocol (steps 1-3).
-
Cross-linking: Resuspend the mitochondrial pellet in a buffer and treat with a membrane-impermeable chemical cross-linker, such as bismaleimidohexane (BMH) or disuccinimidyl suberate (B1241622) (DSS), for a specified time (e.g., 30 minutes) at room temperature.
-
Quenching: Stop the cross-linking reaction by adding a quenching buffer (e.g., Tris-HCl).
-
Lysis and Immunoblotting: Lyse the cross-linked mitochondria and analyze the lysates by non-reducing SDS-PAGE and Western blotting using antibodies specific for Bax or Bak.
-
Analysis: The appearance of higher molecular weight bands corresponding to dimers, trimers, and larger oligomers of Bax or Bak indicates activation and oligomerization.[18]
References
- 1. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Pharmacologic targeting of Mcl-1 induces mitochondrial dysfunction and apoptosis in B-cell lymphoma cells in a TP53- and BAX-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for the assessment of mitochondrial membrane permeabilization in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The MCL-1 BH3 Helix is an Exclusive MCL-1 inhibitor and Apoptosis Sensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. AZD5991 [openinnovation.astrazeneca.com]
- 12. Paper: Pharmacologic Targeting MCL1 with AZD5991 Induces Apoptosis and Mitochondrial Dysfunction in Non-Hodgkin Lymphoma (NHL) Cells [ash.confex.com]
- 13. apexbt.com [apexbt.com]
- 14. The MCL1 inhibitor S63845 is toler ... | Article | H1 Connect [archive.connect.h1.co]
- 15. Mitochondrial Membrane Potential Assay Kit (II) | Cell Signaling Technology [cellsignal.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Mcl-1 Inhibitor Treatment in Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction Myeloid cell leukemia 1 (Mcl-1) is an anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1] Mcl-1 is crucial for cell survival by sequestering pro-apoptotic proteins such as Bak, Bax, and Bim, thereby preventing the initiation of programmed cell death.[1][2][3] In numerous cancers, including hematologic malignancies and solid tumors, Mcl-1 is overexpressed, which contributes to tumor survival and resistance to conventional therapies.[1][4] Mcl-1 inhibitors are a class of therapeutic agents designed to selectively bind to the BH3-binding groove of the Mcl-1 protein.[4] This action disrupts the Mcl-1:pro-apoptotic protein interaction, liberating proteins like Bak and Bax to trigger mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, ultimately leading to apoptosis.[4][5][6] These application notes provide detailed protocols for treating cell lines with Mcl-1 inhibitors and assessing their cellular effects.
Mcl-1 Signaling Pathway in Apoptosis
Mcl-1 is a key regulator in the intrinsic apoptosis pathway. It prevents apoptosis by binding to and sequestering the pro-apoptotic effector proteins BAX and BAK.[4] The activity of Mcl-1 is counteracted by BH3-only proteins (e.g., BIM, PUMA, NOXA), which can be activated by cellular stress signals.[2] Mcl-1 inhibitors mimic the function of these sensitizer (B1316253) BH3-only proteins, leading to the activation of BAX/BAK and the induction of apoptosis.[1][7]
Caption: Mcl-1 signaling pathway and the mechanism of Mcl-1 inhibitors.
Experimental Protocols
A typical workflow for evaluating Mcl-1 inhibitors involves initial cell culture, treatment with the inhibitor, and subsequent analysis using various cellular and biochemical assays.
Caption: General experimental workflow for Mcl-1 inhibitor studies.
Protocol 1: Cell Viability Assay (MTT-Based)
This protocol is adapted from standard MTT assay procedures to determine the concentration of an Mcl-1 inhibitor that inhibits cell growth by 50% (IC50).[5]
Materials:
-
96-well flat-bottom plates
-
Appropriate cell culture medium with 10% FBS
-
Mcl-1 inhibitor stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS
-
Solubilization buffer: DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of culture medium.[5] For suspension cells, adjust density accordingly.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.[5]
-
Compound Treatment:
-
Prepare serial dilutions of the Mcl-1 inhibitor in culture medium from the stock solution.
-
Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the medium containing the desired inhibitor concentrations. Include a vehicle control (DMSO) at a concentration equivalent to the highest inhibitor concentration used.
-
Incubate for the desired treatment period (e.g., 48-72 hours).[5]
-
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[5]
-
Formazan (B1609692) Solubilization:
-
Carefully aspirate the medium without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.[5]
-
-
Absorbance Measurement: Shake the plate gently for 10 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot a dose-response curve to determine the IC50 value.[5]
Protocol 2: Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This protocol measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[6] This protocol is based on the Promega Caspase-Glo® 3/7 Assay.[5]
Materials:
-
White-walled 96-well plates (for luminescence)
-
Caspase-Glo® 3/7 Reagent
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with the Mcl-1 inhibitor in a white-walled 96-well plate as described in the cell viability assay (steps 1-3). Use a plate layout that includes vehicle controls and untreated controls.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[5]
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the prepared reagent to each well.[5]
-
-
Incubation: Mix the contents by gentle shaking on a plate shaker for 30-60 seconds. Incubate at room temperature for 1-2 hours, protected from light.[5]
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luminescence signal of treated samples to the vehicle control to determine the fold-change in caspase-3/7 activity.
Protocol 3: Western Blot Analysis for Apoptosis Markers
Western blotting is used to detect changes in protein expression and cleavage, confirming the induction of apoptosis.[8] A common marker is the cleavage of PARP (Poly (ADP-ribose) polymerase) by caspase-3.[9]
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-Mcl-1, anti-cleaved Caspase-3, anti-Actin/Tubulin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction:
-
Treat cells with the Mcl-1 inhibitor for the desired time (e.g., 24 hours).
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.[5]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[5]
-
SDS-PAGE: Separate 20-30 µg of protein per sample on an appropriate percentage SDS-polyacrylamide gel.[5]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[5][8]
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[5][8]
-
Antibody Incubation:
-
Detection: Wash the membrane again as in the previous step. Detect the protein bands using an ECL substrate and an imaging system.[5] An increase in the 89 kDa fragment of PARP indicates apoptosis.[5]
Data Presentation
The efficacy of Mcl-1 inhibitors varies across different cancer cell lines, which often correlates with the cell's dependence on Mcl-1 for survival.
Table 1: Examples of Mcl-1 Inhibitor Activity in Cancer Cell Lines
| Mcl-1 Inhibitor | Cell Line | Cancer Type | Reported IC50 / Effective Concentration | Citation(s) |
| S63845 | NALM-6 | B-cell Precursor ALL | 1,000 nM (in combination) | [10][11] |
| SEM | B-cell Precursor ALL | 100 nM (in combination) | [10][11] | |
| Human CD34+ cells | Hematopoietic Stem Cells | ~0.1 µM (synergistic w/ BCL-XL inhibitor) | [6] | |
| AZD5991 | Mino | B-cell Lymphoma | 500 nM | [12] |
| TCL PDX Models | T-cell Lymphoma | Effective in vivo | [13] | |
| AMG-176 | Mino | B-cell Lymphoma | 500 nM | [12] |
| UMI-77 | BxPC-3 | Pancreatic Cancer | 4 µM | [14] |
| AsPC-1 | Pancreatic Cancer | IC50 = 3.8 µM | [14] | |
| Panc-1 | Pancreatic Cancer | IC50 = 4.1 µM | [14] | |
| A-1210477 | HCC-1806 | Breast Cancer | Induces Mcl-1 protein elevation | [15] |
References
- 1. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Physiological Functions of Mcl-1: Insights From Genetic Mouse Models [frontiersin.org]
- 4. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Inhibition of the anti-apoptotic protein MCL-1 severely suppresses human hematopoiesis | Haematologica [haematologica.org]
- 7. MCL-1 inhibition in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptosis western blot guide | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | MCL-1 Inhibition Overcomes Anti-apoptotic Adaptation to Targeted Therapies in B-Cell Precursor Acute Lymphoblastic Leukemia [frontiersin.org]
- 11. MCL-1 Inhibition Overcomes Anti-apoptotic Adaptation to Targeted Therapies in B-Cell Precursor Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Biomarker-driven strategy for MCL1 inhibition in T-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Xenograft Models Using Mcl-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for establishing and utilizing in vivo xenograft models to evaluate the efficacy of Mcl-1 inhibitors. The information compiled is intended to guide researchers in the design and execution of preclinical studies targeting Mcl-1 in various cancer types.
Introduction
Myeloid cell leukemia 1 (Mcl-1), a pro-survival member of the B-cell lymphoma 2 (Bcl-2) protein family, is a critical regulator of the intrinsic apoptotic pathway. Its overexpression is implicated in the pathogenesis and therapeutic resistance of numerous malignancies, including hematologic cancers and solid tumors.[1][2] Consequently, Mcl-1 has emerged as a promising therapeutic target. This document outlines the protocols for evaluating small molecule Mcl-1 inhibitors in preclinical xenograft models.
Mcl-1 Signaling Pathway in Apoptosis
Mcl-1 exerts its pro-survival function by sequestering the pro-apoptotic proteins Bak and Bax, thereby preventing their oligomerization and the subsequent permeabilization of the outer mitochondrial membrane.[3][4] This action inhibits the release of cytochrome c and the activation of the caspase cascade that leads to apoptosis.[4] Mcl-1 inhibitors are designed to bind to the BH3-binding groove of Mcl-1, displacing pro-apoptotic proteins and triggering the apoptotic cascade in cancer cells that are dependent on Mcl-1 for survival.[2]
Experimental Protocols
Subcutaneous Xenograft Model Establishment
This protocol details the establishment of a subcutaneous xenograft model in immunocompromised mice.
Materials:
-
Cancer cell lines (e.g., MOLP-8, MV4-11 for hematological malignancies; A427 for solid tumors)[5][6]
-
Immunocompromised mice (e.g., SCID or NSG mice, 4-6 weeks old)[7]
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Trypsin-EDTA
-
Matrigel (optional, recommended for certain cell lines)[8]
-
Syringes (1 mL) and needles (27-30 gauge)[7]
-
Anesthetic (e.g., ketamine/xylazine)
-
Clippers and disinfectant swabs
Procedure:
-
Cell Preparation:
-
Culture cancer cells in complete medium until they reach 70-80% confluency.[7]
-
Harvest cells by trypsinization, wash with PBS, and centrifuge.
-
Resuspend the cell pellet in sterile PBS or HBSS at the desired concentration (e.g., 1 x 10⁷ to 5 x 10⁷ cells/mL).[9] Perform a cell count using a hemocytometer and assess viability with trypan blue.
-
(Optional) For some cell lines, mix the cell suspension 1:1 with Matrigel on ice to enhance tumor engraftment.[9]
-
-
Animal Preparation and Inoculation:
-
Allow mice to acclimatize for at least 3-5 days before the procedure.[7]
-
Anesthetize the mouse.
-
Shave the injection site (typically the flank) and disinfect the skin.[8]
-
Draw the cell suspension into a 1 mL syringe. To minimize cell damage, it is recommended to draw the suspension without a needle attached and then attach the needle for injection.[7]
-
Gently lift the skin and inject the cell suspension (typically 100-200 µL) subcutaneously.[9]
-
Withdraw the needle slowly to prevent leakage.
-
Monitor the mice daily for tumor growth, body weight, and overall health.
-
Mcl-1 Inhibitor Treatment Protocol
This protocol outlines the administration of Mcl-1 inhibitors to tumor-bearing mice.
Materials:
-
Tumor-bearing mice (tumors should reach a palpable size, e.g., 50-100 mm³)
-
Mcl-1 inhibitor (e.g., S63845, AZD5991)
-
Vehicle control solution
-
Dosing syringes and needles
-
Calipers for tumor measurement
Procedure:
-
Tumor Growth and Grouping:
-
Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
Measure tumor dimensions (length and width) with calipers. Tumor volume can be calculated using the formula: Volume = (width)² x length / 2.[7]
-
-
Drug Administration:
-
Prepare the Mcl-1 inhibitor and vehicle solutions according to the manufacturer's instructions or published literature.
-
Administer the drug via the appropriate route (e.g., intravenous, intraperitoneal, or oral) based on the specific inhibitor's properties. For example, AZD5991 is typically administered intravenously.[10][11]
-
Follow the predetermined dosing schedule (e.g., once daily, twice weekly).
-
-
Monitoring and Endpoint:
-
Monitor tumor growth by measuring tumor volume 2-3 times per week.
-
Record the body weight of the mice regularly as an indicator of toxicity.
-
The primary endpoint is typically tumor growth inhibition (TGI) or tumor regression.
-
Euthanize mice when tumors reach a predetermined maximum size or if signs of excessive toxicity are observed, in accordance with institutional animal care and use guidelines.
-
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo xenograft study evaluating an Mcl-1 inhibitor.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of selected Mcl-1 inhibitors from preclinical studies.
Table 1: In Vivo Efficacy of S63845
| Cancer Type | Cell Line/Model | Dosing Regimen | Efficacy | Citation |
| Multiple Myeloma | H929, AMO1 Xenografts | Intravenous | >100% Tumor Growth Inhibition, Complete Remission | [12] |
| B-cell Non-Hodgkin Lymphoma | Patient-Derived Xenografts (PDX) | Intravenous | Effective as a single agent in BCL2-negative models | [13] |
| MYC-driven Lymphoma | huMcl-1;Eµ-Myc mice | Intravenous (alone or with cyclophosphamide) | Long-term remission | [14] |
Table 2: In Vivo Efficacy of AZD5991
| Cancer Type | Cell Line/Model | Dosing Regimen | Efficacy | Citation |
| Multiple Myeloma | MOLP-8 Xenograft | Single IV dose (60-100 mg/kg) | Complete Tumor Regression | [10][11] |
| Acute Myeloid Leukemia | MV4-11 Xenograft | Single IV dose | Tumor Regression | [5] |
| Multiple Myeloma & AML | Various Xenograft Models | Single IV dose | Potent antitumor activity, complete tumor regression | [15] |
| Multiple Myeloma & AML | Xenograft Models | IV (with bortezomib (B1684674) or venetoclax) | Enhanced antitumor activity | [15] |
Conclusion
The protocols and data presented provide a comprehensive guide for the preclinical evaluation of Mcl-1 inhibitors using in vivo xenograft models. Careful adherence to these methodologies will enable researchers to generate robust and reproducible data to assess the therapeutic potential of novel Mcl-1 targeted therapies. The provided signaling pathway and workflow diagrams offer a visual framework for understanding the mechanism of action and experimental design.
References
- 1. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Apoptotic MCL-1 Localizes to the Mitochondrial Matrix and Couples Mitochondrial Fusion to Respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AZD5991 [openinnovation.astrazeneca.com]
- 6. Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 8. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 9. yeasenbio.com [yeasenbio.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. sulfonhsbiotin.com [sulfonhsbiotin.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. ashpublications.org [ashpublications.org]
- 15. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mcl-1 Inhibitor 3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid cell leukemia 1 (Mcl-1) is a critical pro-survival protein belonging to the Bcl-2 family. It plays a pivotal role in regulating the intrinsic pathway of apoptosis by sequestering pro-apoptotic proteins such as Bak and Bax.[1][2] Overexpression of Mcl-1 is implicated in the survival of various cancer cells and is associated with resistance to chemotherapy. Consequently, the development of small molecule inhibitors targeting Mcl-1 is a promising therapeutic strategy in oncology.[3] Mcl-1 inhibitor 3 is a potent, orally active macrocyclic inhibitor of Mcl-1 with a Ki of 0.061 nM and an IC50 of 19 nM in an OPM-2 cell viability assay.[4][5] These application notes provide detailed protocols for the solubilization and preparation of this compound in DMSO for use in research and drug development settings.
Quantitative Data Summary
While specific solubility data for this compound in DMSO is not publicly available, it is common practice to prepare stock solutions of similar small molecule inhibitors in the 10-50 mM range.[6] The following table provides key information for this compound.
| Property | Value | Source(s) |
| Product Name | This compound | [4][5] |
| Molecular Weight | 820.39 g/mol | [4] |
| Potency (Ki) | 0.061 nM | [4][5] |
| Cellular Potency (IC50, OPM-2 cells) | 19 nM | [4][5] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [6][7] |
| Typical Stock Concentration Range | 10-50 mM | [6] |
Mcl-1 Signaling Pathway
Mcl-1 exerts its anti-apoptotic function by binding to and inhibiting the pro-apoptotic effector proteins Bak and Bax, thereby preventing mitochondrial outer membrane permeabilization (MOMP) and the subsequent release of cytochrome c.[1] The activity and stability of Mcl-1 are tightly regulated by various signaling pathways and post-translational modifications, including phosphorylation and ubiquitination, which can target it for proteasomal degradation.[8]
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol details the steps to prepare a 10 mM stock solution of this compound in anhydrous DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber, or light-protecting microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Calibrated micropipettes and sterile filter tips
Procedure:
-
Calculation:
-
To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 820.39 g/mol * 1000 mg/g = 8.20 mg
-
-
Therefore, 8.20 mg of this compound is needed to prepare 1 mL of a 10 mM stock solution.
-
-
Weighing:
-
Carefully weigh out the calculated amount of this compound powder using a calibrated analytical balance in a fume hood or a well-ventilated area.
-
-
Dissolution:
-
Transfer the weighed powder into a sterile, light-protecting microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Cap the tube tightly and vortex the solution vigorously for 1-2 minutes, or until the powder is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles. If dissolution is difficult, brief sonication in a water bath can be used to facilitate the process.[9]
-
-
Storage:
-
For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[6]
-
Store the aliquots at -20°C or -80°C in tightly sealed, light-protecting tubes.
-
Properly label each aliquot with the inhibitor name, concentration, solvent, and date of preparation.
-
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound and DMSO.
-
Work in a well-ventilated area, such as a chemical fume hood.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
Experimental Workflow
The following diagram illustrates a typical workflow for the preparation and use of this compound in in vitro experiments.
Troubleshooting
Issue: Precipitate forms upon dilution of DMSO stock solution into aqueous media.
-
Cause: The inhibitor may have low solubility in aqueous solutions, causing it to "crash out" when the DMSO concentration is significantly lowered.
-
Solutions:
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the aqueous medium, perform serial dilutions in DMSO first to lower the concentration before the final dilution into the aqueous buffer.[7]
-
Optimize Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of up to 0.5%. However, it is crucial to include a vehicle control (media with the same final DMSO concentration) in your experiments to account for any solvent effects.[10]
-
Use of Surfactants: For in vitro assays, the addition of a small amount of a non-ionic surfactant, such as Tween-20 or Pluronic F-68, to the final aqueous solution can help maintain the solubility of the inhibitor. The concentration of the surfactant should be optimized to avoid cellular toxicity.
-
References
- 1. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Physiological Functions of Mcl-1: Insights From Genetic Mouse Models [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | BCL | TargetMol [targetmol.com]
- 5. targetmol.cn [targetmol.cn]
- 6. cdn.stemcell.com [cdn.stemcell.com]
- 7. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 8. Myeloid cell leukemia 1 (MCL-1), an unexpected modulator of protein kinase signaling during invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.cn [medchemexpress.cn]
Determining the Optimal In Vitro Concentration of Mcl-1 Inhibitor 3: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is implicated in the pathogenesis and therapeutic resistance of various malignancies. Mcl-1 inhibitor 3 is a potent and selective small molecule inhibitor designed to disrupt the Mcl-1-mediated sequestration of pro-apoptotic proteins, thereby inducing apoptosis in cancer cells dependent on Mcl-1 for survival. These application notes provide detailed protocols for key in vitro assays to determine the optimal concentration of this compound and characterize its cellular mechanism of action.
Data Presentation
The following tables summarize the key in vitro activities of this compound.
Table 1: In Vitro Biochemical and Cellular Potency of this compound
| Parameter | Assay Type | Value | Cell Line |
| Binding Affinity (Ki) | TR-FRET | 0.061 nM | N/A |
| Cell Viability (IC50) | CellTiter-Glo® | 19 nM | OPM-2 |
Table 2: Representative Data for Cellular Apoptosis Induction by this compound in OPM-2 Cells
| Concentration (nM) | Caspase-3/7 Activation (Fold Change vs. Vehicle) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| 0 (Vehicle) | 1.0 | 5.2 | 2.1 |
| 1 | 1.8 | 10.5 | 3.5 |
| 10 | 4.5 | 25.8 | 8.7 |
| 50 | 8.2 | 48.3 | 15.4 |
| 100 | 9.5 | 55.1 | 20.3 |
| 500 | 9.8 | 58.9 | 25.6 |
Note: The data in Table 2 are representative and intended to illustrate the expected outcomes of the described assays. Actual results may vary.
Mandatory Visualizations
Caption: Mcl-1 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for this compound Characterization.
Experimental Protocols
Cell Culture of OPM-2 Cells
The human multiple myeloma cell line OPM-2 is used for these assays.
-
Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Maintain cell density between 0.3 x 10^6 and 0.7 x 10^6 cells/mL. Split the culture every 2-3 days.
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantitation of ATP.
Materials:
-
OPM-2 cells
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding:
-
Harvest OPM-2 cells and adjust the cell suspension to a concentration of 2 x 10^5 cells/mL in fresh culture medium.
-
Dispense 50 µL of the cell suspension into each well of an opaque-walled 96-well plate (10,000 cells/well).
-
Incubate the plate for 24 hours.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in culture medium. A suggested starting concentration is 1 µM, with 10-12 dilution points. Include a vehicle control (e.g., 0.1% DMSO).
-
Add 50 µL of the 2X inhibitor dilutions to the respective wells.
-
Incubate for 72 hours at 37°C and 5% CO2.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the percentage of viability against the log of the inhibitor concentration and determine the IC50 value using a non-linear regression analysis.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
OPM-2 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed OPM-2 cells in a 6-well plate at a density of 0.5 x 10^6 cells/mL.
-
Treat the cells with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 500 nM) and a vehicle control for 24 hours.
-
-
Staining:
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the cells by flow cytometry within one hour of staining.
-
FITC signal (Annexin V) is detected in the FL1 channel, and PI signal is detected in the FL2 channel.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).
-
Caspase Activity Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures caspase-3 and -7 activities, key executioners of apoptosis.
Materials:
-
OPM-2 cells
-
This compound
-
Caspase-Glo® 3/7 Assay kit (Promega)
-
Opaque-walled 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding and Treatment:
-
Follow the same cell seeding and treatment protocol as the Cell Viability Assay, but with a shorter incubation time (e.g., 6, 12, or 24 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Mix on an orbital shaker for 30 seconds.
-
Incubate at room temperature for 1 to 3 hours.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the fold change in caspase activity relative to the vehicle-treated control.
-
Plot the fold change against the log of the inhibitor concentration to determine the EC50 for caspase activation.
-
Target Engagement Assay (Co-Immunoprecipitation of Mcl-1 and Bak)
This assay determines if this compound disrupts the interaction between Mcl-1 and the pro-apoptotic protein Bak.
Materials:
-
OPM-2 cells
-
This compound
-
Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with protease and phosphatase inhibitors)
-
Anti-Mcl-1 antibody for immunoprecipitation
-
Anti-Bak antibody for Western blotting
-
Protein A/G magnetic beads
-
Western blotting reagents and equipment
Protocol:
-
Cell Treatment and Lysis:
-
Treat OPM-2 cells with this compound (e.g., 100 nM) and a vehicle control for 4-6 hours.
-
Harvest and wash the cells with cold PBS.
-
Lyse the cells in Co-IP lysis buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-Mcl-1 antibody or control IgG overnight at 4°C.
-
Add protein A/G beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads three times with Co-IP lysis buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-Bak antibody to detect the co-immunoprecipitated Bak.
-
Probe a separate blot of the input lysates to confirm equal protein loading.
-
-
Data Analysis:
-
A decrease in the amount of Bak co-immunoprecipitated with Mcl-1 in the inhibitor-treated sample compared to the control indicates disruption of the Mcl-1/Bak interaction.
-
Application Notes and Protocols: Caspase-3/7 Activation Assay with Mcl-1 Inhibitor 3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid cell leukemia 1 (Mcl-1) is a key anti-apoptotic protein belonging to the Bcl-2 family. Its overexpression is a common feature in various cancers, contributing to tumor survival and resistance to therapy.[1][2] Mcl-1 exerts its pro-survival function by sequestering pro-apoptotic proteins like Bak and Bax, thereby preventing the initiation of the intrinsic apoptotic cascade.[3][4] Inhibition of Mcl-1 has emerged as a promising therapeutic strategy to induce apoptosis in cancer cells.
Mcl-1 inhibitor 3 is a potent and selective small molecule inhibitor of Mcl-1.[5] By binding to the BH3-binding groove of Mcl-1, it disrupts the Mcl-1/pro-apoptotic protein interaction, liberating Bak and Bax.[4] This leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade, culminating in the activation of executioner caspases-3 and -7.[3][6] These caspases are responsible for cleaving a broad range of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
This document provides detailed protocols for assessing the activation of caspase-3/7 in response to treatment with this compound, a critical step in evaluating its pro-apoptotic efficacy.
Signaling Pathway
The inhibition of Mcl-1 by this compound triggers the intrinsic pathway of apoptosis, leading to the activation of caspase-3 and -7.
Experimental Workflow
The general workflow for assessing caspase-3/7 activation upon treatment with this compound involves cell culture, compound treatment, cell lysis, and signal detection.
Data Presentation
The pro-apoptotic activity of this compound can be quantified by measuring its effect on caspase-3/7 activation. The following table summarizes key parameters from a study evaluating a compound analogous to this compound.
| Cell Line | Assay Type | Parameter | Value | Reference |
| H929 (Multiple Myeloma) | Caspase-3/7 Activation | EC50 | Tracks with GI50 | [7] |
| H929 (Multiple Myeloma) | Caspase-3/7 Activation | Fold Increase over Vehicle | 13- to 16-fold | [7] |
| A427 (Lung Carcinoma) | Caspase-3/7 Activation | EC50 | Tracks with GI50 | [7] |
| A427 (Lung Carcinoma) | Caspase-3/7 Activation | Fold Increase over Vehicle | 13- to 16-fold | [7] |
| K562 (Chronic Myelogenous Leukemia) | Caspase-3/7 Activation | Activity | No induction | [7] |
| OPM-2 (Multiple Myeloma) | Cell Viability | IC50 | 19 nM | [5] |
| In vitro Binding | HTRF/TR-FRET | Ki | 0.061 nM | [5] |
Experimental Protocols
Protocol 1: Luminescent Caspase-3/7 Activation Assay (e.g., Caspase-Glo® 3/7 Assay)
This protocol is based on a commercially available luminescent assay that measures caspase-3 and -7 activities. The assay provides a proluminescent caspase-3/7 substrate which is cleaved by active caspases to release aminoluciferin, a substrate for luciferase that generates a "glow-type" luminescent signal.[8]
Materials:
-
Cells of interest (e.g., H929, A427)
-
Cell culture medium and supplements
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Positive control (e.g., Staurosporine)
-
White-walled, clear-bottom 96-well plates
-
Caspase-Glo® 3/7 Assay Reagent (e.g., Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a white-walled 96-well plate at a density of 1 x 104 to 2.5 x 104 cells per well in 80 µL of culture medium.
-
Incubate the plate for 18-24 hours at 37°C in a humidified, 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. A final concentration range of 1 nM to 10 µM is recommended for initial experiments.
-
Prepare vehicle control (DMSO at the same final concentration as the highest inhibitor concentration) and a positive control (e.g., 1 µM Staurosporine).
-
Add 20 µL of the diluted compounds or controls to the respective wells.
-
Incubate the plate for the desired time points (e.g., 3, 6, 12, 24 hours).
-
-
Assay Procedure:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by placing the plate on a plate shaker at a low speed for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only) from all experimental readings.
-
Normalize the data by dividing the luminescence of the treated wells by the average luminescence of the vehicle control wells to obtain the fold increase in caspase-3/7 activity.
-
Plot the fold increase in caspase-3/7 activity against the log concentration of this compound to determine the EC50 value.
-
Protocol 2: Colorimetric Caspase-3/7 Activation Assay
This protocol utilizes a colorimetric substrate, such as Ac-DEVD-pNA, which is cleaved by active caspase-3 and -7 to release p-nitroaniline (pNA). The release of pNA is quantified by measuring its absorbance at 405 nm.
Materials:
-
Cells of interest
-
Cell culture medium and supplements
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Positive control (e.g., Etoposide)
-
Clear, flat-bottom 96-well plates
-
Cell Lysis Buffer
-
2X Reaction Buffer
-
Ac-DEVD-pNA substrate (4 mM)
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Seeding and Treatment:
-
Seed 1-2 x 106 cells per well in a 6-well plate and treat with this compound, vehicle, or a positive control for the desired time.
-
-
Cell Lysis:
-
Pellet the cells by centrifugation.
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a fresh tube.
-
-
Assay Reaction:
-
Add 50 µL of 2X Reaction Buffer to each well of a 96-well plate.
-
Add 50 µL of the cytosolic extract to the wells.
-
Add 5 µL of the Ac-DEVD-pNA substrate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement and Analysis:
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the fold-increase in caspase-3/7 activity by comparing the absorbance of the treated samples to the untreated control.
-
Troubleshooting
-
High background signal: Ensure complete cell lysis. Optimize cell seeding density.
-
Low signal: Increase incubation time with the inhibitor or the assay reagent. Check the activity of the positive control. Ensure proper storage of assay reagents.
-
High well-to-well variability: Ensure accurate and consistent pipetting. Mix plates thoroughly after reagent addition.
Conclusion
The provided protocols offer robust methods for quantifying the activation of caspase-3/7 in response to this compound. These assays are essential for determining the potency and efficacy of this compound in inducing apoptosis in cancer cells. The data generated from these experiments are critical for the preclinical evaluation of Mcl-1 inhibitors as potential anti-cancer therapeutics.
References
- 1. oncotarget.com [oncotarget.com]
- 2. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dash.harvard.edu [dash.harvard.edu]
- 4. Frontiers | KS18, a Mcl-1 inhibitor, improves the effectiveness of bortezomib and overcomes resistance in refractory multiple myeloma by triggering intrinsic apoptosis [frontiersin.org]
- 5. BRD-810 is a highly selective MCL1 inhibitor with optimized in vivo clearance and robust efficacy in solid and hematological tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Selective MCL-1 inhibitor ABBV-467 is efficacious in tumor models but is associated with cardiac troponin increases in patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Detection of PARP Cleavage Following Mcl-1 Inhibitor Treatment by Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid cell leukemia 1 (Mcl-1), an anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) family of proteins, is a critical survival factor in many cancer types. Its overexpression is often associated with tumor progression and resistance to conventional therapies. The development of specific Mcl-1 inhibitors has emerged as a promising therapeutic strategy to induce programmed cell death, or apoptosis, in cancer cells.
A key hallmark of apoptosis is the cleavage of Poly (ADP-ribose) polymerase (PARP), a nuclear enzyme involved in DNA repair. During apoptosis, PARP is cleaved by activated caspases, primarily caspase-3 and caspase-7, from its full-length form (~116 kDa) into two fragments of approximately 89 kDa and 24 kDa. This cleavage event inactivates PARP, preventing DNA repair and facilitating cellular disassembly. The detection of the 89 kDa cleaved PARP fragment by Western blot is a widely accepted and reliable indicator of apoptosis.
These application notes provide a detailed protocol for the detection of PARP cleavage in cell lines treated with an Mcl-1 inhibitor, using the specific inhibitor S63845 as an example.
Mcl-1 Inhibition and Apoptosis Signaling Pathway
Mcl-1 exerts its anti-apoptotic function by sequestering pro-apoptotic proteins, such as Bak and Bax, thereby preventing their oligomerization and the subsequent permeabilization of the mitochondrial outer membrane.[1] The introduction of a specific Mcl-1 inhibitor, like S63845, disrupts the interaction between Mcl-1 and these pro-apoptotic partners.[2] This leads to the activation of the intrinsic apoptotic pathway, culminating in caspase activation and the execution of apoptosis, which includes the cleavage of PARP.[2][3]
References
Measuring Mcl-1/Bak Complex Disruption with Mcl-1 Inhibitor 3: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid cell leukemia 1 (Mcl-1) is a key anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1] It plays a crucial role in cell survival by sequestering pro-apoptotic proteins, particularly Bak.[2][3] In many cancers, Mcl-1 is overexpressed, contributing to tumor progression and resistance to therapy.[1][4] Mcl-1 inhibitors are a promising class of therapeutics that disrupt the Mcl-1/Bak complex, thereby liberating Bak to trigger the intrinsic apoptotic pathway.[1][5]
This document provides detailed application notes and protocols for measuring the disruption of the Mcl-1/Bak complex using a potent and specific Mcl-1 inhibitor, referred to here as Mcl-1 inhibitor 3. This compound is a macrocyclic compound with high affinity for Mcl-1.[6] These protocols are intended for researchers in academia and industry engaged in cancer biology, apoptosis research, and drug development.
Mcl-1/Bak Signaling Pathway
In healthy cells, Mcl-1 sequesters the pro-apoptotic protein Bak, preventing its activation and subsequent oligomerization at the mitochondrial outer membrane.[2][3] Upon receiving an apoptotic stimulus, or through the action of a targeted inhibitor like this compound, Bak is released from Mcl-1.[1][5] The freed Bak can then homo-oligomerize, forming pores in the mitochondrial membrane, which leads to the release of cytochrome c and other pro-apoptotic factors into the cytosol.[3] This initiates a caspase cascade, culminating in programmed cell death.[7]
Figure 1. Mcl-1/Bak signaling pathway and the mechanism of action of this compound.
Quantitative Data for this compound
The following table summarizes the reported quantitative data for this compound.
| Parameter | Value | Assay | Reference |
| Binding Affinity (Ki) | 0.061 nM | Homogeneous Time-Resolved Fluorescence (HTRF) / Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | [6] |
| Cell Viability (IC50) | 19 nM | OPM-2 (Multiple Myeloma) Cell Viability Assay | [6] |
| In Vivo Efficacy | 44% Tumor Growth Inhibition (TGI) at 30 mg/kg; 34% Tumor Regression at 60 mg/kg | OPM-2 Xenograft Model | [6] |
| In Vivo Target Engagement | 8-fold Bak activation at 30 mg/kg; 14-fold Bak activation at 60 mg/kg | OPM-2 Luc Assay (Electrochemiluminescence) | [6] |
Experimental Protocols
Several robust methods can be employed to measure the disruption of the Mcl-1/Bak complex by this compound. The choice of method will depend on the specific research question, available equipment, and whether the interaction is being studied in vitro, in situ, or in vivo.
Co-Immunoprecipitation (Co-IP)
Co-IP is a widely used technique to study protein-protein interactions in their native cellular environment. This protocol describes the immunoprecipitation of Mcl-1 and subsequent western blot analysis for the presence of co-precipitated Bak.
Figure 2. Workflow for Co-Immunoprecipitation to measure Mcl-1/Bak disruption.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., OPM-2, HCT116) and allow them to adhere overnight. Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for the desired time (e.g., 4-24 hours).
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., CHAPS buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% CHAPS, supplemented with protease and phosphatase inhibitors).[8]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Pre-clearing:
-
Determine the protein concentration of the lysate (e.g., using a Bradford or BCA assay).
-
Incubate the lysate (e.g., 500 µg - 1 mg of total protein) with a non-specific IgG antibody and Protein A/G agarose/magnetic beads for 1 hour at 4°C with gentle rotation to reduce non-specific binding.[9]
-
Pellet the beads by centrifugation and transfer the supernatant to a fresh tube.
-
-
Immunoprecipitation:
-
Add a primary antibody against Mcl-1 to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
-
Immune Complex Capture:
-
Add fresh Protein A/G beads to the lysate-antibody mixture.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation.
-
Discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Resuspend the beads in 2X Laemmli sample buffer.
-
Boil for 5-10 minutes to elute the proteins.
-
Pellet the beads and collect the supernatant.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against Bak and Mcl-1.
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
Visualize the bands using an enhanced chemiluminescence (ECL) detection system.
-
A decrease in the amount of Bak co-immunoprecipitated with Mcl-1 in the presence of this compound indicates disruption of the complex.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement in a cellular context. It is based on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.
Figure 3. Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol:
-
Cell Treatment: Treat intact cells with this compound or vehicle control for a specified time (e.g., 2 hours).[10]
-
Cell Lysis: Harvest and wash the cells in PBS. Resuspend the cell pellet in a suitable buffer (e.g., HBSS) and lyse by freeze-thaw cycles.[10]
-
Heat Treatment:
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 37°C to 70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.
-
Cool the tubes to room temperature.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.
-
-
Analysis of Soluble Fraction:
-
Carefully collect the supernatant.
-
Analyze the amount of soluble Mcl-1 in each sample by Western blot.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble Mcl-1 as a function of temperature for both the inhibitor-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization of Mcl-1.
-
Fluorescence Polarization Assay (FPA)
FPA is a solution-based, homogeneous technique that measures changes in the apparent molecular size of a fluorescently labeled molecule. It is well-suited for high-throughput screening of inhibitors that disrupt protein-protein interactions.
Protocol:
-
Reagents:
-
Recombinant human Mcl-1 protein.
-
A fluorescently labeled Bak BH3 domain peptide (e.g., FITC-Bak).
-
This compound.
-
Assay buffer (e.g., PBS with 0.01% Tween-20).
-
-
Assay Principle:
-
The small, fluorescently labeled Bak BH3 peptide tumbles rapidly in solution, resulting in low fluorescence polarization.
-
When bound to the much larger Mcl-1 protein, the rotation of the peptide is slowed, leading to an increase in fluorescence polarization.
-
This compound will compete with the Bak BH3 peptide for binding to Mcl-1, causing a decrease in fluorescence polarization.
-
-
Assay Procedure:
-
In a microplate (e.g., a black, 384-well plate), add a fixed concentration of recombinant Mcl-1 and fluorescently labeled Bak BH3 peptide.
-
Add serial dilutions of this compound.
-
Incubate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).
-
Measure the fluorescence polarization using a suitable plate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound required to displace 50% of the bound Bak BH3 peptide.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions. It can provide detailed kinetic information (association and dissociation rates) about the Mcl-1/Bak interaction and its inhibition.
Protocol:
-
Immobilization:
-
Immobilize recombinant Mcl-1 protein onto a sensor chip surface (e.g., a CM5 chip) via amine coupling.
-
-
Interaction Analysis:
-
Inject a series of concentrations of Bak protein (analyte) over the Mcl-1 surface and a reference surface.
-
Monitor the binding response in real-time.
-
After each injection, regenerate the sensor surface to remove the bound Bak.
-
-
Inhibition Assay:
-
Pre-incubate a fixed concentration of Bak with varying concentrations of this compound.
-
Inject these mixtures over the Mcl-1 surface.
-
A decrease in the binding response of Bak to Mcl-1 in the presence of the inhibitor indicates disruption of the interaction.
-
-
Data Analysis:
-
Determine the binding affinity (KD) of the Mcl-1/Bak interaction from the kinetic data (kon and koff).
-
Calculate the IC50 of this compound from the competition assay data.
-
Conclusion
The protocols outlined in this document provide a comprehensive toolkit for researchers to effectively measure the disruption of the Mcl-1/Bak complex by this compound. The selection of a particular method will be guided by the specific experimental goals and available resources. Co-immunoprecipitation and CETSA are ideal for confirming target engagement and mechanism of action within a cellular context, while FPA and SPR are powerful in vitro techniques for detailed kinetic and affinity characterization, as well as for high-throughput screening applications. The combined use of these methodologies will enable a thorough understanding of the molecular pharmacology of Mcl-1 inhibitors and facilitate the development of novel anti-cancer therapeutics.
References
- 1. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Proapoptotic Bak is sequestered by Mcl-1 and Bcl-xL, but not Bcl-2, until displaced by BH3-only proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Small molecule Mcl-1 inhibitor for triple negative breast cancer therapy [frontiersin.org]
- 5. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. DNA damage response and MCL-1 destruction initiate apoptosis in adenovirus-infected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. assaygenie.com [assaygenie.com]
- 10. Mcl-1 inhibition overcomes intrinsic and acquired regorafenib resistance in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays with Mcl-1 Inhibitor 3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the efficacy of Mcl-1 Inhibitor 3 using two common cell viability assays: the MTT and CellTiter-Glo® assays. Mcl-1 (Myeloid cell leukemia 1) is a key anti-apoptotic protein belonging to the Bcl-2 family.[1][2] Its overexpression is a common survival mechanism in various cancers, making it a prime target for therapeutic intervention.[2][3] Mcl-1 inhibitors, such as this compound, function by binding to Mcl-1, thereby preventing it from sequestering pro-apoptotic proteins like Bak and Bax.[2][4] This action liberates the pro-apoptotic proteins, leading to the initiation of the apoptotic cascade and subsequent cancer cell death.[2][4]
This compound is a highly potent and orally active macrocyclic inhibitor of Mcl-1.[5][6] It has demonstrated significant in vivo efficacy in preclinical models without notable toxicity.[5][6]
Quantitative Data Summary
The following table summarizes the reported in vitro potency of this compound.
| Parameter | Cell Line | Value | Assay |
| IC50 | OPM-2 | 19 nM | Cell Viability Assay |
| Ki | - | 0.061 nM | HTRF/TR-FRET Assay |
Mcl-1 Signaling Pathway in Apoptosis
Mcl-1 is a crucial regulator of the intrinsic apoptotic pathway. Under normal physiological conditions, Mcl-1 sequesters the pro-apoptotic effector proteins Bak and Bax, preventing their oligomerization and the subsequent permeabilization of the mitochondrial outer membrane. Inhibition of Mcl-1 disrupts this balance, leading to apoptosis.
Caption: Mcl-1 inhibition leads to apoptosis.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[7]
Caption: Workflow for the MTT cell viability assay.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell background control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well.
-
Formazan Formation: Incubate the plate for 1-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.
-
Solubilization: Carefully remove the medium from each well and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Mix gently on an orbital shaker to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle-treated control cells.
CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a homogeneous method that determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[8] The assay reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present.[8]
Caption: Workflow for the CellTiter-Glo® assay.
-
Cell Plating: Seed cells in an opaque-walled 96-well plate suitable for luminescence measurements at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the compound dilutions to the wells. Include a vehicle control and a no-cell background control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.[9]
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[9]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[10]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[9]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[9]
-
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Subtract the background luminescence from all readings. Calculate cell viability as a percentage of the vehicle-treated control cells.
Data Interpretation and Considerations
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) can be determined by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a four-parameter logistic curve.
-
Assay Selection: The choice between the MTT and CellTiter-Glo® assay may depend on factors such as the cell type, compound properties, and available equipment. The CellTiter-Glo® assay is generally considered more sensitive and has a simpler "add-mix-measure" protocol.[8]
-
Controls: Appropriate controls are crucial for accurate data interpretation. These should include untreated cells (vehicle control) and wells with medium only (background control).
-
Mechanism of Action: While these assays measure a reduction in cell viability, they do not definitively prove apoptosis. Further assays, such as caspase activity assays or Annexin V staining, can be used to confirm the apoptotic mechanism of cell death induced by this compound.
References
- 1. Frontiers | Physiological Functions of Mcl-1: Insights From Genetic Mouse Models [frontiersin.org]
- 2. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Frontiers | Small molecule Mcl-1 inhibitor for triple negative breast cancer therapy [frontiersin.org]
- 4. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | BCL | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 9. OUH - Protocols [ous-research.no]
- 10. promega.com [promega.com]
Application Note: Flow Cytometry Analysis of Apoptosis Induced by Mcl-1 Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Myeloid cell leukemia-1 (Mcl-1) is a critical anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1][2][3] Mcl-1 plays a vital role in cell survival by sequestering pro-apoptotic proteins such as Bak and Bax, thereby preventing the initiation of the intrinsic apoptosis pathway.[4][5][6] Overexpression of Mcl-1 is a common characteristic of various human cancers and is linked to tumor progression, poor prognosis, and resistance to standard cancer therapies.[7][8] This makes Mcl-1 an attractive therapeutic target for the development of novel anti-cancer drugs.[4][7]
Mcl-1 inhibitors are small molecules designed to specifically bind to the BH3-binding groove of Mcl-1, disrupting its interaction with pro-apoptotic proteins.[4][5] This disruption leads to the activation of Bak and Bax, resulting in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of caspases, ultimately leading to apoptotic cell death.[9][10][11]
Flow cytometry is a powerful and quantitative method for analyzing apoptosis at the single-cell level.[12][13] The Annexin V and Propidium Iodide (PI) assay is a widely used technique to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[12][14] In healthy cells, phosphatidylserine (B164497) (PS) resides on the inner leaflet of the plasma membrane. During the early stages of apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[13][15] Propidium iodide is a fluorescent dye that intercalates with DNA but cannot cross the intact plasma membrane of viable or early apoptotic cells.[13][14] Therefore, it selectively stains late apoptotic and necrotic cells.[12]
This application note provides a comprehensive protocol for the analysis of apoptosis induced by a Mcl-1 inhibitor in cancer cells using Annexin V and PI staining followed by flow cytometry.
Principle of the Assay
The differential staining of cells with Annexin V and PI allows for the identification of different cell populations:
-
Annexin V- / PI- (Lower Left Quadrant): Viable cells with an intact plasma membrane.
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells with exposed phosphatidylserine but intact plasma membrane.
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells with exposed phosphatidylserine and compromised plasma membrane integrity.
-
Annexin V- / PI+ (Upper Left Quadrant): Primarily necrotic cells with a compromised plasma membrane but without significant phosphatidylserine exposure, which is a less common population in apoptosis studies.
Data Presentation
The quantitative data obtained from the flow cytometry analysis can be summarized in a table for straightforward comparison of the effects of different concentrations of the Mcl-1 inhibitor.
Table 1: Representative Data of Apoptosis Induction by an Mcl-1 Inhibitor in a Cancer Cell Line after 24-hour Treatment.
| Treatment Group | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) | Total Apoptotic Cells (%) (Early + Late) |
| Vehicle Control (DMSO) | 95.2 ± 2.5 | 2.1 ± 0.8 | 1.5 ± 0.5 | 3.6 ± 1.3 |
| Mcl-1 Inhibitor (1 µM) | 75.6 ± 4.1 | 15.3 ± 2.2 | 8.9 ± 1.7 | 24.2 ± 3.9 |
| Mcl-1 Inhibitor (5 µM) | 42.1 ± 5.3 | 35.8 ± 4.5 | 20.7 ± 3.1 | 56.5 ± 7.6 |
| Mcl-1 Inhibitor (10 µM) | 15.9 ± 3.8 | 40.2 ± 5.1 | 42.5 ± 6.2 | 82.7 ± 11.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Signaling Pathway and Experimental Workflow
Caption: Mcl-1 inhibitor induced apoptosis pathway.
Caption: Experimental workflow for apoptosis analysis.
Experimental Protocols
Materials
-
Cancer cell line of interest
-
Mcl-1 inhibitor
-
Dimethyl sulfoxide (B87167) (DMSO, as a vehicle control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), cold
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Microcentrifuge tubes
-
Flow cytometer
Cell Culture and Treatment
-
Seed the cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow the cells to adhere and grow overnight (for adherent cells).
-
Prepare stock solutions of the Mcl-1 inhibitor in DMSO.
-
Treat the cells with various concentrations of the Mcl-1 inhibitor. Include a vehicle-only control (DMSO) to account for any effects of the solvent. The final concentration of DMSO should typically not exceed 0.5%.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
Staining Protocol for Flow Cytometry
-
Prepare 1X Binding Buffer: Dilute the 10X Binding Buffer to 1X with deionized water. Prepare a sufficient volume for washing and resuspending the cells.
-
Harvest Cells:
-
For adherent cells: Carefully collect the culture medium, which may contain detached apoptotic cells. Wash the adherent cells once with PBS and then detach them using a gentle method such as trypsinization. Combine the detached cells with the collected medium.
-
For suspension cells: Collect the cells directly from the culture vessel.
-
-
Centrifuge the cell suspension at a low speed (e.g., 300-500 x g) for 5 minutes at 4°C.
-
Wash Cells: Discard the supernatant and wash the cell pellet once with cold PBS. Centrifuge again as in the previous step.
-
Resuspend Cells: Carefully aspirate the supernatant and resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (containing 1 x 10⁵ cells) to a fresh microcentrifuge tube.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension. Gently vortex the tube.
-
Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube. Do not wash the cells after staining.
-
Data Acquisition: Analyze the samples on a flow cytometer as soon as possible, ideally within one hour. Collect at least 10,000 events per sample.
Flow Cytometry Analysis
-
Controls: It is crucial to include the following controls for proper setup and analysis:
-
Unstained cells (to set the baseline fluorescence).
-
Cells stained with only Annexin V-FITC (for compensation).
-
Cells stained with only Propidium Iodide (for compensation).
-
-
Compensation: Set up appropriate compensation to correct for the spectral overlap between the FITC and PI channels.
-
Gating Strategy:
-
First, gate on the main cell population in a forward scatter (FSC) versus side scatter (SSC) plot to exclude debris.
-
From this population, create a dot plot of Annexin V-FITC fluorescence versus PI fluorescence. . Set quadrants based on the single-stained and unstained controls to delineate the four populations: viable, early apoptotic, late apoptotic/necrotic, and necrotic.
-
-
Data Quantification: Determine the percentage of cells in each quadrant for each sample.
Troubleshooting
-
High background staining in the negative control: This could be due to excessive cell manipulation or overly harsh trypsinization for adherent cells, leading to membrane damage. Handle cells gently and use the minimum necessary trypsinization time.
-
Low signal for apoptotic cells: The incubation time with the Mcl-1 inhibitor may be too short, or the concentration may be too low. Consider performing a time-course and dose-response experiment.
-
High percentage of necrotic cells (PI positive) even at low inhibitor concentrations: The inhibitor might be causing rapid necrosis at the tested concentrations, or the cells may be sensitive to the vehicle (DMSO). Ensure the final DMSO concentration is kept low.[8]
Conclusion
The protocol detailed in this application note offers a reliable and quantitative method for assessing apoptosis induced by Mcl-1 inhibitors using flow cytometry.[8] This assay is an invaluable tool for researchers and professionals in drug development to characterize the pro-apoptotic activity of Mcl-1 inhibitors and to further investigate their mechanism of action in cancer cells.
References
- 1. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bcl-2 family - Wikipedia [en.wikipedia.org]
- 4. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Noxa/Mcl-1 Balance Regulates Susceptibility of Cells to Camptothecin-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. kumc.edu [kumc.edu]
Application Notes and Protocols: Assessing the Synergy of Mcl-1 Inhibitor 3 with Other Drugs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Myeloid cell leukemia 1 (Mcl-1), an anti-apoptotic member of the Bcl-2 family, is a critical survival factor for many cancer cells.[1][2] Its overexpression is implicated in tumor progression and resistance to conventional chemotherapies.[3] Mcl-1 sequesters pro-apoptotic proteins like Bak and Bim, thereby preventing the initiation of the intrinsic apoptotic pathway.[1] "Mcl-1 Inhibitor 3" is a novel small molecule designed to specifically antagonize Mcl-1 function, releasing pro-apoptotic factors and inducing cell death in Mcl-1-dependent cancers.
Combination therapy represents a promising strategy to enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity.[4][5] This document provides a detailed protocol for assessing the synergistic potential of this compound when combined with other anticancer agents. The described workflows will enable researchers to quantify the degree of interaction (synergism, additivity, or antagonism) and to elucidate the underlying molecular mechanisms of the observed synergistic effects. The primary method for quantifying synergy described here is the Combination Index (CI) based on the Chou-Talalay method.[6][7]
Mcl-1 Signaling Pathway
Mcl-1 is a key regulator of the intrinsic apoptotic pathway. Its expression and activity are tightly controlled by various signaling pathways, including growth factor and cytokine signaling.[1] Mcl-1 exerts its anti-apoptotic function by binding to and sequestering the pro-apoptotic proteins Bak and Bim. Inhibition of Mcl-1 by "this compound" disrupts this interaction, leading to the activation of Bak and subsequent mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and caspase activation, ultimately culminating in apoptosis.
Experimental Workflow for Synergy Assessment
The overall workflow for assessing the synergy of this compound with other drugs involves a multi-step process, starting with single-agent dose-response curves, followed by combination studies, and mechanistic validation.
Materials and Reagents
-
Cell Lines: Appropriate cancer cell lines with known Mcl-1 dependence.
-
This compound: Stock solution in DMSO.
-
Combination Drug(s): Stock solution(s) in a suitable solvent.
-
Cell Culture Medium: As required for the specific cell lines.
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Cell Viability Reagent: e.g., CellTiter-Glo® Luminescent Cell Viability Assay (Promega), MTT, or XTT.[8]
-
Apoptosis Detection Kit: e.g., Annexin V-FITC Apoptosis Detection Kit.[9][10]
-
Caspase Activity Assay Kit: e.g., Caspase-Glo® 3/7 Assay (Promega).
-
Reagents for Western Blotting:
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels.
-
Transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: Mcl-1, Bcl-xL, Bcl-2, Bak, Bim, cleaved Caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH).[11][12]
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Experimental Protocols
Protocol 1: Cell Viability and IC50 Determination
This protocol determines the cytotoxic effect of individual drugs to establish the dose range for combination studies.[13]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[14]
-
Drug Treatment: Prepare serial dilutions of this compound and the combination drug(s) in a separate 96-well plate.
-
Add the diluted drugs to the cell plate. Include vehicle-treated wells as a negative control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.[14][15]
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle-treated control cells (100% viability).
-
Plot the dose-response curves (percent viability vs. drug concentration).
-
Calculate the IC50 value (the concentration of a drug that inhibits cell growth by 50%) for each drug using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Combination Synergy Assessment (Checkerboard Assay)
This protocol assesses the synergistic effect of this compound with another drug using a matrix of concentrations.[16]
-
Plate Layout: Design a checkerboard layout in a 96-well or 384-well plate. This compound is serially diluted along the x-axis, and the combination drug is serially diluted along the y-axis.[17]
-
Cell Seeding: Seed cells as described in Protocol 5.1.
-
Drug Addition: Add the drug combinations to the corresponding wells. Include wells with single agents and vehicle controls.
-
Incubation and Viability Measurement: Follow steps 4 and 5 from Protocol 5.1.
-
Data Analysis and Combination Index (CI) Calculation:
Protocol 3: Apoptosis Assays
These assays confirm that the observed synergistic cytotoxicity is due to an increase in apoptosis.[19]
A. Annexin V/Propidium Iodide (PI) Staining: [9][10]
-
Cell Treatment: Treat cells in a 6-well plate with this compound, the combination drug, and their combination at synergistic concentrations for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer and stain with Annexin V-FITC and PI according to the kit manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).[9][10]
B. Caspase-3/7 Activity Assay:
-
Cell Treatment: Treat cells in a 96-well plate with the drugs as described above.
-
Assay: Perform the Caspase-Glo® 3/7 assay according to the manufacturer's instructions.
-
Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the caspase activity to the vehicle control and compare the effects of single agents versus the combination.
Protocol 4: Western Blot Analysis
This protocol investigates the molecular mechanisms underlying the synergistic interaction.[11]
-
Cell Treatment and Lysis: Treat cells as in Protocol 5.3.A. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Analyze the changes in the expression levels of key apoptosis-related proteins (e.g., Mcl-1, Bcl-xL, cleaved Caspase-3, cleaved PARP) in response to the drug treatments.[12]
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: IC50 Values of Single Agents
| Cell Line | Drug | IC50 (nM) |
| Cell Line A | This compound | 50 |
| Cell Line A | Drug X | 200 |
| Cell Line B | This compound | 75 |
| Cell Line B | Drug X | 350 |
Table 2: Combination Index (CI) Values at 50% Fraction Affected (Fa)
| Cell Line | Combination | CI Value | Interpretation |
| Cell Line A | This compound + Drug X | 0.45 | Synergy |
| Cell Line B | This compound + Drug X | 0.60 | Synergy |
Table 3: Apoptosis Induction by Drug Combination (at 24 hours)
| Treatment | % Early Apoptosis | % Late Apoptosis | Total Apoptosis (%) |
| Vehicle Control | 2.1 | 1.5 | 3.6 |
| This compound (25 nM) | 8.5 | 4.2 | 12.7 |
| Drug X (100 nM) | 5.3 | 2.8 | 8.1 |
| Combination | 25.7 | 15.3 | 41.0 |
Table 4: Relative Protein Expression Levels from Western Blot Analysis
| Treatment | Cleaved Caspase-3 (Fold Change) | Cleaved PARP (Fold Change) | Mcl-1 (Fold Change) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound | 3.2 | 2.8 | 0.4 |
| Drug X | 1.8 | 1.5 | 0.9 |
| Combination | 9.5 | 8.7 | 0.2 |
Conclusion
This comprehensive set of protocols provides a robust framework for evaluating the synergistic potential of this compound in combination with other anticancer drugs. By following these detailed methodologies, researchers can obtain quantitative data on drug interactions and gain insights into the underlying molecular mechanisms, thereby facilitating the development of more effective combination therapies for cancer treatment.
References
- 1. Myeloid cell leukemia 1 (MCL-1), an unexpected modulator of protein kinase signaling during invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mcl-1 Antibody | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. lincs.hms.harvard.edu [lincs.hms.harvard.edu]
- 5. Identification of a triple drug combination that is synergistically cytotoxic for triple-negative breast cancer cells using a novel combination discovery approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. punnettsquare.org [punnettsquare.org]
- 7. researchgate.net [researchgate.net]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. Frontiers | A triple-drug combination induces apoptosis in cervical cancer-derived cell lines [frontiersin.org]
- 10. A triple-drug combination induces apoptosis in cervical cancer-derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-apoptotic MCL1 Protein Represents Critical Survival Molecule for Most Burkitt Lymphomas and BCL2-negative Diffuse Large B-cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. google.com [google.com]
- 14. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell viability assay for drug synergy [bio-protocol.org]
- 16. biorxiv.org [biorxiv.org]
- 17. m.youtube.com [m.youtube.com]
- 18. echemi.com [echemi.com]
- 19. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Mcl-1 Inhibitor Experimental Variability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Mcl-1 inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant variability in the IC50 values of my Mcl-1 inhibitor between experiments?
A: Inconsistent IC50 values are a common challenge and can stem from several factors related to both the biological system and the experimental setup.[1][2] Key contributors to this variability include:
-
Cell-Based Factors:
-
Cell Line Integrity: It is crucial to use authenticated cell lines that are free from contamination, particularly mycoplasma. Genetic drift can occur at high passage numbers, altering the cellular response to drug treatment.[1] We recommend using cells within a consistent and low passage number range.
-
Cell Health and Seeding Density: The initial number of cells seeded and their health status can significantly impact the outcome of the assay.[3] Ensure that cells are in the logarithmic growth phase and are seeded at a consistent density in every experiment.[1]
-
-
Compound-Related Issues:
-
Compound Stability and Solubility: Ensure that your Mcl-1 inhibitor is properly stored and that fresh dilutions are made for each experiment. Poor solubility can lead to inaccurate concentrations. When diluting from a DMSO stock, add the stock to the aqueous medium drop-wise while mixing to prevent precipitation.[2]
-
-
Assay Conditions:
-
Incubation Time: The duration of drug exposure is a critical parameter. IC50 values will likely differ between 24, 48, and 72-hour incubations.[2]
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to the inhibitor, reducing its effective concentration. Use a consistent and tested batch of serum for all related experiments.
-
Q2: My Mcl-1 inhibitor is showing reduced efficacy or my cells are developing resistance. What are the potential mechanisms?
A: Resistance to Mcl-1 inhibitors can be intrinsic or acquired and often involves the upregulation of other pro-survival pathways.
-
Upregulation of other Anti-Apoptotic Proteins: A common mechanism of resistance is the overexpression of other anti-apoptotic Bcl-2 family members, particularly Bcl-xL.[4] Bcl-xL can compensate for the inhibition of Mcl-1, thereby promoting cell survival.[4]
-
Mcl-1 Protein Stabilization: Paradoxically, some Mcl-1 inhibitors can induce the stabilization and accumulation of the Mcl-1 protein itself.[5] This is thought to be due to the inhibitor interfering with the ubiquitination and subsequent proteasomal degradation of Mcl-1.[6][7]
-
Activation of Bypass Signaling Pathways: Cancer cells can adapt by activating alternative survival pathways. For example, mutations in genes like RAS can lead to Mcl-1 upregulation and resistance to apoptosis.[8]
Q3: I am observing off-target effects or toxicity in cell lines that should not be dependent on Mcl-1. What could be the cause?
A: Off-target effects are a known concern with small molecule inhibitors. For Mcl-1 inhibitors, a significant consideration is cardiotoxicity.[9]
-
Cardiac Expression of Mcl-1: Mcl-1 is expressed in cardiomyocytes and is important for their survival.[9][10] Inhibition of Mcl-1 in these cells can lead to toxicity, which has been a reason for the discontinuation of some Mcl-1 inhibitors in clinical trials.[9]
-
Kinase Profile: To understand the specificity of your inhibitor, consider performing a broad kinase panel assay to identify other potential targets.[2]
-
Assay Interference: The inhibitor itself might interfere with the chemistry of your viability assay, leading to a false signal. For instance, a compound could chemically reduce the MTT tetrazolium salt, giving the appearance of increased viability.[11] Running cell-free controls with the inhibitor and the assay reagent can help identify such issues.[11]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values
| Potential Cause | Troubleshooting Action |
| Cell line misidentification or contamination | Authenticate cell lines (e.g., by STR profiling). Regularly test for mycoplasma contamination. |
| High cell passage number | Use cells within a narrow and low passage number range. |
| Variable cell seeding density | Optimize and maintain a consistent seeding density for each cell line. Ensure a homogenous single-cell suspension before plating.[1][3] |
| Inconsistent incubation times | Precisely control the duration of drug exposure in all experiments.[2] |
| Compound degradation or precipitation | Prepare fresh drug dilutions for each experiment from a properly stored stock solution. Visually inspect for precipitation.[2] |
| Pipetting errors | Regularly calibrate pipettes. Use proper pipetting techniques, such as reverse pipetting for viscous solutions.[11] |
| Edge effects in microplates | Avoid using the outer wells for experimental samples. Fill them with sterile media or PBS to maintain humidity.[11] |
Issue 2: Unexpected Cell Viability Results
| Potential Cause | Troubleshooting Action |
| IC50 values are consistently higher than expected | |
| Cell line resistance | Verify the Mcl-1 dependency of your cell line (e.g., via siRNA knockdown). Consider that high Bcl-xL expression can confer resistance.[4] |
| Sub-optimal incubation time | Perform a time-course experiment to determine the optimal drug exposure duration. |
| IC50 values are consistently lower than expected | |
| Incorrect drug concentration calculation | Double-check all calculations for stock solutions and serial dilutions. |
| Cytotoxicity of the drug solvent (e.g., DMSO) | Ensure the final solvent concentration is non-toxic and consistent across all wells. Run a vehicle-only control.[1] |
| High background signal in no-cell control wells | |
| Direct reduction of assay reagent by the inhibitor | Perform a cell-free assay with the inhibitor and the viability reagent to check for direct interaction.[1] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the IC50 value of an Mcl-1 inhibitor.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[12]
-
Compound Preparation: Prepare serial dilutions of the Mcl-1 inhibitor in culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.[2]
-
Treatment: Add the desired concentrations of the inhibitor to the wells and incubate for the desired treatment period (e.g., 48-72 hours).[12]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and use non-linear regression to determine the IC50 value.
Protocol 2: Apoptosis (Caspase-Glo® 3/7) Assay
This protocol is for measuring caspase activity as an indicator of apoptosis.
-
Cell Treatment: Seed and treat cells with the Mcl-1 inhibitor as described for the cell viability assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[12]
-
Assay Procedure: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well of the 96-well plate.[12]
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours.[12]
-
Measurement: Measure the luminescent signal using a plate reader. The signal is proportional to the amount of caspase-3/7 activity.[12]
Protocol 3: Co-Immunoprecipitation (Co-IP) to Assess Mcl-1 Binding
This protocol is a general guide to determine if the Mcl-1 inhibitor disrupts the interaction between Mcl-1 and its binding partners (e.g., Bak, Noxa).
-
Cell Lysis: Treat cells with the Mcl-1 inhibitor, harvest, and lyse them in a non-denaturing lysis buffer.[12]
-
Pre-clearing: Pre-clear the cell lysate by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.[12]
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against Mcl-1 or a control IgG overnight at 4°C.[12]
-
Immune Complex Capture: Add protein A/G agarose beads to capture the immune complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the proteins.
-
Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against the expected binding partners (e.g., Bak, Noxa). A decrease in the co-immunoprecipitated protein in the inhibitor-treated sample indicates disruption of the interaction.
Visualizations
Caption: Mcl-1 signaling pathway and mechanism of inhibition.
Caption: General experimental workflow for testing Mcl-1 inhibitors.
Caption: Troubleshooting decision tree for Mcl-1 inhibitor experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]
- 9. youtube.com [youtube.com]
- 10. captortherapeutics.com [captortherapeutics.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
optimizing Mcl-1 inhibitor 3 dosage for in vivo studies
This guide provides technical support for researchers optimizing the dosage of Mcl-1 inhibitor 3 for in vivo studies. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is dosage optimization critical?
This compound is a potent, orally active, macrocyclic inhibitor of the Myeloid Cell Leukemia 1 (Mcl-1) protein, a key regulator of the intrinsic apoptosis pathway.[1] Mcl-1 is overexpressed in many cancers, contributing to tumor survival and resistance to therapy.[2][3] Optimizing the in vivo dosage is critical to maximize anti-tumor efficacy while minimizing potential on-target toxicities, such as cardiotoxicity, which is a known concern for this class of inhibitors.[4][5][6]
Q2: What is a recommended starting dose for this compound in a mouse xenograft model?
Based on preclinical studies, oral administration of this compound has been evaluated at doses ranging from 10 mg/kg to 60 mg/kg.[1] A reasonable starting point for an efficacy study would be in the 10-30 mg/kg range, administered daily. A pilot dose-escalation study is highly recommended to determine the Maximum Tolerated Dose (MTD) in your specific mouse strain and tumor model before initiating large-scale efficacy experiments.[7][8]
Q3: What are the critical parameters to monitor during an in vivo study?
Careful monitoring is essential for a successful study. Key parameters should be tracked for both toxicity and efficacy.
| Parameter Category | Specific Measurement | Frequency | Purpose |
| Toxicity | Body Weight | Daily or 3x/week | General health indicator; >15-20% loss is a common humane endpoint.[8][9] |
| Clinical Observations | Daily | Monitor for signs of distress (e.g., lethargy, ruffled fur, abnormal posture).[7] | |
| Cardiac Troponins (T or I) | Baseline & End-of-study | Biomarker for potential cardiotoxicity, a known risk for Mcl-1 inhibitors.[10][11] | |
| Efficacy | Tumor Volume | 2-3x/week | Primary measure of anti-tumor activity. |
| Pharmacodynamics | Biomarker Analysis (Tumor/Blood) | At specified time points | Confirm target engagement and downstream effects.[4][12] |
Q4: How can I confirm that this compound is engaging its target in vivo?
Pharmacodynamic (PD) markers are essential to verify that the inhibitor is active at the tumor site. Studies have shown that oral administration of this compound leads to dose-dependent activation of the pro-apoptotic protein Bak.[1] Analysis of tumor tissue at specific time points (e.g., 6 hours post-dose) can confirm target engagement.[1]
| Dose (Oral) | Time Point | Pharmacodynamic Effect (in OPM-2 Xenograft Model) |
| 30 mg/kg | 6 hours | ~40% loss of luminescence in a reporter assay.[1] |
| 30 mg/kg | 6 hours | 8-fold activation of Bak.[1] |
| 60 mg/kg | 6 hours | 14-fold activation of Bak.[1] |
Other PD markers for Mcl-1 inhibitors include the disruption of Mcl-1/BIM protein complexes and the activation of executioner caspases like caspase 3/7, which can be measured in tumor lysates.[4][13]
Q5: What efficacy can be expected from this compound as a single agent?
In a 30-day study using an OPM-2 multiple myeloma xenograft model, this compound demonstrated robust, dose-dependent anti-tumor activity with no reported body weight loss.[1][14]
| Dose (Oral, Daily for 30 days) | Anti-Tumor Efficacy (OPM-2 Xenograft) |
| 30 mg/kg | 44% Tumor Growth Inhibition (TGI) |
| 60 mg/kg | 34% Tumor Regression |
Visualizations: Workflows and Pathways
Troubleshooting Guide
Problem: I am not observing any anti-tumor efficacy (no TGI).
-
Possible Cause 1: Sub-optimal Dose or Schedule. The administered dose may not be sufficient to achieve the necessary therapeutic concentration at the tumor site.
-
Solution: If no toxicity was observed, perform a dose-escalation study to treat animals with higher doses, up to the determined MTD.[8] Ensure the dosing schedule is frequent enough to maintain target inhibition.
-
-
Possible Cause 2: The Tumor Model is Not Mcl-1 Dependent. Tumor cell survival may be driven by other anti-apoptotic proteins like Bcl-2 or Bcl-xL, which can compensate for Mcl-1 inhibition.[15]
-
Solution: Before starting an in vivo study, confirm the Mcl-1 dependency of your cell line in vitro. Techniques like BH3 profiling can assess the reliance of cells on specific anti-apoptotic proteins.[12][15] Alternatively, measure Mcl-1 protein expression levels, as high expression is often linked to dependency.[15]
-
-
Possible Cause 3: Poor Drug Exposure. The compound may have poor oral bioavailability or rapid clearance in the selected mouse strain, preventing it from reaching the tumor at effective concentrations.
-
Solution: Conduct a pharmacokinetic (PK) study to measure plasma and tumor drug concentrations over time. If exposure is low, consider an alternative route of administration (e.g., intravenous) if formulation allows.
-
Problem: I am observing significant toxicity (e.g., >15% body weight loss, lethargy).
-
Possible Cause 1: The Dose Exceeds the Maximum Tolerated Dose (MTD). The administered dose is too high for the animals to tolerate over the study duration.
-
Possible Cause 2: On-Target Toxicity in Healthy Tissues. Mcl-1 is essential for the survival of certain healthy cells, including cardiomyocytes and hematopoietic cells.[10][16] Inhibition can lead to on-target, off-tumor toxicity.
-
Solution: Monitor for specific organ toxicities. For the known risk of cardiotoxicity with Mcl-1 inhibitors, measure serum troponin levels at baseline and at the end of the study.[11] If cardiotoxicity is suspected, dose reduction is necessary. Using humanized Mcl-1 mouse models can provide a more sensitive system for evaluating toxicity, as the MTD in these mice can be significantly lower.[4][17]
-
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Determination
This protocol outlines a dose escalation study to determine the MTD of orally administered this compound. The MTD is defined as the highest dose that does not cause >20% body weight loss or significant clinical signs of toxicity.[9]
Materials:
-
This compound
-
Appropriate vehicle for oral gavage
-
Tumor-bearing mice (e.g., BALB/c or C57BL/6), 3-5 mice per dose group[8]
-
Calibrated scale for weighing mice
-
Oral gavage needles
Procedure:
-
Animal Acclimation: Allow animals to acclimate for at least 3 days after tumor implantation and randomize them into dose cohorts. Record baseline body weight for each mouse.
-
Dose Preparation: Prepare fresh formulations of this compound in the vehicle at the desired concentrations.
-
Dose Escalation:
-
Start with a low dose (e.g., 10 mg/kg) administered to the first cohort of 3-5 mice.[8]
-
Administer the compound daily via oral gavage for a set period (e.g., 7-14 days).[18]
-
If the starting dose is well-tolerated, escalate the dose in subsequent cohorts using a doubling or modified Fibonacci sequence (e.g., 10, 20, 40, 80 mg/kg).[8]
-
-
Daily Monitoring:
-
Measure and record the body weight of each mouse daily, just before dosing.
-
Perform and record clinical observations daily, scoring for activity, posture, and fur appearance.[7]
-
-
Endpoint Criteria:
-
Data Analysis: Plot the mean body weight change for each dose group over time. The MTD will be used to guide dose selection for subsequent efficacy studies.
Protocol 2: In Vivo Pharmacodynamic (PD) Marker Analysis
This protocol describes how to assess target engagement in tumor tissue following treatment with this compound.
Materials:
-
Tumor-bearing mice treated with vehicle or this compound
-
Surgical tools for tumor excision
-
Liquid nitrogen for snap-freezing
-
Protein lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
-
Equipment for protein quantification (e.g., BCA assay)
-
Equipment for Western blotting or ELISA
-
Primary antibodies (e.g., anti-Bak (activated form), anti-Caspase-3 (cleaved), anti-Mcl-1, anti-BIM)
Procedure:
-
Study Design: Treat cohorts of tumor-bearing mice with vehicle or selected doses of this compound (e.g., 30 mg/kg and 60 mg/kg).
-
Tissue Collection:
-
At a predetermined time point after the first or last dose (e.g., 6 hours, based on published data[1]), euthanize the mice.
-
Immediately excise the tumors, rinse with cold PBS, and snap-freeze in liquid nitrogen. Store at -80°C until analysis.
-
-
Protein Extraction:
-
Homogenize the frozen tumor tissue in ice-cold lysis buffer.
-
Centrifuge the lysate at high speed to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration.
-
-
Biomarker Analysis (Western Blot Example):
-
Normalize protein lysates to the same concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against your PD markers of interest (e.g., activated Bak, cleaved caspase-3). Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis: Quantify the band intensities and normalize them to the loading control. Compare the levels of activated Bak or cleaved caspase-3 in the treated groups to the vehicle control group to confirm target engagement and downstream apoptotic signaling. An 8- to 14-fold increase in Bak activation can be expected at effective doses.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Small molecule Mcl-1 inhibitor for triple negative breast cancer therapy [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. captortherapeutics.com [captortherapeutics.com]
- 6. Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pacificbiolabs.com [pacificbiolabs.com]
- 10. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Biomarker-driven strategy for MCL1 inhibition in T-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. books.rsc.org [books.rsc.org]
- 14. Discovery and in Vivo Evaluation of Macrocyclic Mcl-1 Inhibitors Featuring an α-Hydroxy Phenylacetic Acid Pharmacophore or Bioisostere. | Semantic Scholar [semanticscholar.org]
- 15. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Deletion of MCL-1 causes lethal cardiac failure and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. Hooke - Contract Research - Maximum Tolerated Dose (MTD) [hookelabs.com]
Mcl-1 inhibitor 3 stability in cell culture media over time
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Mcl-1 inhibitor 3 in cell culture media.
Troubleshooting Guide
This guide addresses common issues encountered during the assessment of this compound stability in cell culture experiments.
| Question | Possible Cause | Suggested Solution |
| Why is my this compound showing rapid degradation in the cell culture medium? | The compound may be inherently unstable in aqueous solutions at 37°C. Components in the media, such as certain amino acids or vitamins, could be reacting with the compound. The pH of the media may also affect stability. | Perform a stability check in a simpler buffer system (e.g., PBS) at 37°C to assess inherent aqueous stability. Test stability in media with and without serum, as serum proteins can sometimes stabilize compounds. Analyze the stability in different types of cell culture media to identify any specific reactive components. Ensure the pH of the media is stable throughout the experiment. |
| I'm seeing high variability in my stability measurements between replicates. | This could be due to inconsistent sample handling and processing. Issues with the analytical method, such as HPLC-MS, can also contribute. Incomplete solubilization of the compound in the stock solution or media can lead to variable concentrations. | Ensure precise and consistent timing for sample collection and processing. Validate the analytical method for linearity, precision, and accuracy. Confirm the complete dissolution of the compound in the stock solution and media. |
| My compound appears more stable in the presence of cells than in cell-free media. | Cells may be metabolizing the inhibitor into a more stable form. The inhibitor may be binding to cellular components, protecting it from degradation. | Consider performing cellular uptake and metabolism studies to understand the intracellular fate of the compound. |
| I observe an unexpected increase in Mcl-1 protein levels after treating cells with an Mcl-1 inhibitor. | Some Mcl-1 inhibitors have been shown to induce Mcl-1 protein stability, potentially through mechanisms involving ubiquitination and deubiquitination pathways. This can be a complex biological response to the inhibitor. | This may be an on-target effect of the specific inhibitor. It is important to correlate Mcl-1 protein levels with downstream markers of apoptosis (e.g., caspase activation, PARP cleavage) to understand the functional consequence. |
Frequently Asked Questions (FAQs)
1. What is the expected stability of this compound in cell culture media?
The stability of any small molecule, including this compound, in cell culture media is not fixed and can be influenced by several factors. These include the specific chemical structure of the inhibitor, the composition of the cell culture medium (e.g., DMEM, RPMI-1640), the presence and concentration of serum (FBS), incubation temperature, and pH. It is crucial to experimentally determine the stability of your specific Mcl-1 inhibitor under the conditions of your assay.
2. How should I store this compound?
For long-term storage, Mcl-1 inhibitors in solid form are typically stored at -20°C and can be stable for more than three years. Stock solutions, usually prepared in a solvent like DMSO, should be stored at -80°C and can be stable for over a year. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. For short-term use, stock solutions can be kept at 4°C for over a week.
3. What factors can influence the stability of this compound in my experiments?
Several factors can impact the stability of your inhibitor:
-
Temperature: Higher temperatures, such as the 37°C used for cell culture, can accelerate degradation.
-
Media Components: Certain components in the media, like amino acids or reducing agents, may react with the inhibitor.
-
Serum: Serum proteins can either stabilize a compound by binding to it or contribute to its degradation through enzymatic activity.
-
pH: The pH of the cell culture medium can affect the chemical stability of the inhibitor.
-
Light: Some compounds are light-sensitive and may degrade upon exposure to light.
4. How can I assess the stability of this compound in my cell culture media?
A common method is to incubate the inhibitor in the cell culture medium of interest at 37°C and collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The concentration of the remaining inhibitor at each time point is then quantified using an analytical technique such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general procedure for determining the stability of an Mcl-1 inhibitor in cell culture media using HPLC-MS.
1. Materials:
-
This compound
-
DMSO (anhydrous)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with and without 10% FBS
-
24-well cell culture plates
-
Acetonitrile (B52724) (cold, containing an internal standard)
-
HPLC-MS system
2. Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare the cell culture medium with and without 10% FBS.
-
Prepare the working solution of the inhibitor by diluting the stock solution in the respective media to a final concentration of 10 µM.
3. Experimental Procedure:
-
Add 1 mL of the 10 µM inhibitor working solution to triplicate wells of a 24-well plate for each condition (media type, with/without serum).
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂.
-
At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect 100 µL aliquots from each well. For the 0-hour time point, collect the aliquot immediately after adding the working solution.
-
To each 100 µL aliquot, add 200 µL of cold acetonitrile containing an internal standard to precipitate proteins and extract the compound.
-
Vortex the samples for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to HPLC vials for analysis.
4. HPLC-MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
**Mobile Phase
overcoming Mcl-1 inhibitor 3 resistance in cancer cells
Welcome to the technical support center for researchers encountering resistance to Mcl-1 inhibitors in cancer cells. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate common experimental challenges and identify strategies to overcome resistance.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is resistant to the Mcl-1 inhibitor 3. What are the common mechanisms of resistance?
A1: Resistance to Mcl-1 inhibitors can be intrinsic or acquired and is often multifactorial. The most common mechanisms include:
-
Upregulation of other anti-apoptotic proteins: Cancer cells can compensate for Mcl-1 inhibition by upregulating other pro-survival proteins from the Bcl-2 family, such as Bcl-xL and Bcl-2.[1][2][3][4][5][6] This creates a dependency on these alternative survival pathways.
-
Activation of pro-survival signaling pathways: Activation of pathways like the MAPK/ERK and PI3K/AKT/mTOR signaling cascades can promote the expression and stability of Mcl-1 or other anti-apoptotic proteins, thereby conferring resistance.[3][4][7][8]
-
Alterations in the Mcl-1 protein: Mutations in the MCL1 gene can alter the drug-binding site, reducing the inhibitor's efficacy.
-
Increased drug efflux: Overexpression of multidrug resistance proteins, such as ABCB1 (MDR1), can actively pump the Mcl-1 inhibitor out of the cell, lowering its intracellular concentration.[9]
-
Changes in the tumor microenvironment: Stromal cells in the tumor microenvironment can secrete factors like IL-6 that promote Mcl-1 expression and resistance.[3]
Q2: How can I determine which resistance mechanism is active in my cells?
A2: A combination of molecular and functional assays can help elucidate the resistance mechanism:
-
Western Blotting: Assess the protein levels of Bcl-2 family members (Mcl-1, Bcl-xL, Bcl-2, Bim, Noxa, etc.) and key signaling proteins (p-ERK, p-AKT) in your resistant cells compared to sensitive parental cells.
-
BH3 Profiling: This functional assay measures the mitochondrial apoptotic priming of your cells and can reveal dependencies on specific anti-apoptotic proteins.[1][2][10][11][12][13] A shift in dependency from Mcl-1 to Bcl-xL or Bcl-2 in resistant cells is a strong indicator of the resistance mechanism.
-
Gene Sequencing: Sequence the MCL1 gene to identify potential resistance-conferring mutations.
-
Gene Expression Analysis: Use qPCR or RNA-seq to check for the upregulation of drug efflux pump genes like ABCB1.
Q3: What are the most effective strategies to overcome this compound resistance?
A3: Combination therapy is the most widely explored and effective strategy.[6][7][14][15][16][17][18][19][20] The choice of combination agent depends on the identified resistance mechanism:
-
Dual Bcl-2/Mcl-1 or Bcl-xL/Mcl-1 Inhibition: If resistance is due to the upregulation of Bcl-2 or Bcl-xL, combining the Mcl-1 inhibitor with a Bcl-2 inhibitor (e.g., Venetoclax) or a Bcl-xL inhibitor can be highly synergistic.[1][2][3][7][14][17][18]
-
Targeting Signaling Pathways: If pro-survival pathways are activated, combining the Mcl-1 inhibitor with a MEK inhibitor (if the MAPK/ERK pathway is active) or a PI3K/AKT inhibitor can restore sensitivity.[3][7][21]
-
Conventional Chemotherapy: Combining Mcl-1 inhibitors with traditional chemotherapeutic agents can also show synergistic effects.[7][9][17]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or reduced apoptosis in Mcl-1 inhibitor-treated cells. | Upregulation of Bcl-xL or Bcl-2. | Perform Western blot for Bcl-xL and Bcl-2. If upregulated, consider combination with a Bcl-xL or Bcl-2 inhibitor (e.g., Venetoclax). |
| Activation of pro-survival signaling. | Analyze p-ERK and p-AKT levels by Western blot. If elevated, test combinations with MEK or PI3K/AKT inhibitors. | |
| Insufficient drug concentration due to efflux pumps. | Check for overexpression of ABCB1 (MDR1). If present, consider using an MDR1 inhibitor in combination. | |
| Variability in experimental results. | Inconsistent cell culture conditions. | Maintain consistent cell density, passage number, and media components. |
| Degradation of the Mcl-1 inhibitor. | Aliquot and store the inhibitor at the recommended temperature and protect it from light. Prepare fresh dilutions for each experiment. | |
| Difficulty confirming target engagement. | Ineffective antibody for immunoprecipitation or Western blot. | Validate your antibody using positive and negative controls. |
| The inhibitor does not effectively bind to Mcl-1 in the cellular context. | Perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in intact cells. |
Key Experimental Protocols
Western Blot Analysis of Bcl-2 Family Proteins
This protocol allows for the semi-quantitative analysis of protein expression levels.
Methodology:
-
Cell Lysis:
-
Harvest sensitive and resistant cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 4-20% Tris-glycine gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against Mcl-1, Bcl-xL, Bcl-2, Bim, p-ERK, p-AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Co-Immunoprecipitation (Co-IP) to Assess Protein-Protein Interactions
This protocol is used to determine if Mcl-1 is interacting with other proteins, such as Bim.
Methodology:
-
Cell Lysis:
-
Lyse cells in a non-denaturing lysis buffer (e.g., 1% NP-40 buffer with protease inhibitors).
-
-
Pre-clearing Lysates:
-
Incubate cell lysates with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with a primary antibody against Mcl-1 or an isotype control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and wash three to five times with lysis buffer.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by boiling in Laemmli buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against Mcl-1 and the suspected interacting protein (e.g., Bim).
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA confirms that the Mcl-1 inhibitor is binding to Mcl-1 within the cell.[16][21][22][23]
Methodology:
-
Cell Treatment:
-
Treat intact cells with the Mcl-1 inhibitor or vehicle (DMSO) for a specified time.
-
-
Heating:
-
Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler.
-
-
Cell Lysis and Centrifugation:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge at high speed to pellet the aggregated, denatured proteins.
-
-
Analysis:
-
Collect the supernatant containing the soluble, non-denatured proteins.
-
Analyze the amount of soluble Mcl-1 at each temperature by Western blotting. A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement.
-
Visualizing Resistance Mechanisms and Experimental Workflows
Caption: Mechanisms of resistance to Mcl-1 inhibitors.
Caption: Workflow for investigating and overcoming Mcl-1 inhibitor resistance.
References
- 1. BH3 Profiling: A Functional Assay to Measure Apoptotic Priming and Dependencies | Springer Nature Experiments [experiments.springernature.com]
- 2. BH3 profiling: a functional assay to measure apoptotic priming and dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 8. probiologists.com [probiologists.com]
- 9. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 10. content.sph.harvard.edu [content.sph.harvard.edu]
- 11. assaygenie.com [assaygenie.com]
- 12. BH3 profiling – measuring integrated function of the mitochondrial apoptotic pathway to predict cell fate decisions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a robust BH3 drug toolkit for precision medicine in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 18. The principle and method of co-immunoprecipitation (Co-IP) | MBL Life Sience -GLOBAL- [mblbio.com]
- 19. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 20. confocal.ccr.cancer.gov [confocal.ccr.cancer.gov]
- 21. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 22. benchchem.com [benchchem.com]
- 23. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
potential off-target effects of Mcl-1 inhibitor 3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the potential off-target effects of Mcl-1 Inhibitor 3.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target concerns for Mcl-1 inhibitors like Inhibitor 3?
A1: The primary off-target concerns for Mcl-1 inhibitors fall into two main categories:
-
Selectivity within the Bcl-2 Family: Mcl-1 shares structural homology with other anti-apoptotic Bcl-2 family proteins, such as Bcl-xL and Bcl-2.[1][2] Off-target inhibition of these proteins can lead to unintended biological consequences and toxicities. This compound is designed for high selectivity, but it is crucial to verify this in your experimental system.
-
Cardiotoxicity: A class-wide concern for Mcl-1 inhibitors is the potential for cardiac toxicity.[3] Mcl-1 is essential for normal cardiomyocyte function, and its inhibition can disrupt mitochondrial networks and contractility.[4] This may manifest as asymptomatic elevations in cardiac troponins.[5] While Mcl-1 inhibitor degraders are being explored to circumvent this by reducing Mcl-1 levels rather than causing accumulation, it remains a critical safety parameter to monitor.[3]
Q2: How was the selectivity of this compound determined?
A2: The selectivity of this compound was established using a combination of biochemical and cellular assays. Biochemical binding assays, such as Time-Resolved Fluorescence Energy Transfer (TR-FRET), were used to determine the binding affinity (Kᵢ) for Mcl-1 versus other Bcl-2 family proteins like Bcl-xL and Bcl-2.[6][7] Cellularly, its activity was profiled against cell lines dependent on Mcl-1 for survival versus those dependent on Bcl-2 or Bcl-xL.
Q3: Why am I observing cytotoxicity in my Mcl-1-negative or Mcl-1-insensitive control cell line?
A3: If you observe significant cell death in a cell line that does not depend on Mcl-1 for survival (e.g., K562), it may indicate an off-target effect.[4][6] This cytotoxicity could be due to the inhibition of other essential proteins or pathways. We recommend following the "Troubleshooting Unexpected Cytotoxicity" guide below to investigate the cause.
Q4: Can this compound affect kinase signaling pathways?
A4: While this compound is not a kinase inhibitor, crosstalk between apoptosis and kinase signaling is well-documented. For instance, some kinase inhibitors have been shown to induce apoptosis by targeting the Mcl-1 pathway.[8] Conversely, Mcl-1 levels can be modulated by pathways involving ERK, mTOR, and CDKs.[2][9] If you suspect an off-target effect on a kinase pathway, we recommend performing a broad kinase screening panel.
Quantitative Data Summary
The following tables summarize the selectivity and potency profile of this compound.
Table 1: Biochemical Selectivity Profile of this compound
| Protein | Binding Affinity (Kᵢ, nM) | Selectivity Fold (vs. Mcl-1) |
|---|---|---|
| Mcl-1 | 0.45 | 1x |
| Bcl-xL | 485 | >1000x |
| Bcl-2 | >10,000 | >22,000x |
| Bcl-w | >10,000 | >22,000x |
Data derived from competitive binding assays.
Table 2: Cellular Potency in Mcl-1 Dependent vs. Insensitive Cell Lines
| Cell Line | Mcl-1 Dependency | Growth Inhibition (GI₅₀, nM) |
|---|---|---|
| H929 (Multiple Myeloma) | High | 115 |
| A427 (Lung Cancer) | High | 250 |
| K562 (CML) | Insensitive | >15,000 |
Cell viability was assessed after 72-hour incubation with this compound.[6][10]
Troubleshooting Guides
Guide 1: Validating On-Target vs. Off-Target Effects
If you are uncertain whether the observed cellular response is due to specific Mcl-1 inhibition or an off-target effect, this guide provides a systematic approach to validation.
References
- 1. Discovery of potent myeloid cell leukemia 1 (Mcl 1) inhibitors using fragment based methods and structure based design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. captortherapeutics.com [captortherapeutics.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Genetic Screens Identify Kinase Inhibitor Combinations that Target Anti-Apoptotic Proteins for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. probiologists.com [probiologists.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Managing Cardiac Toxicity of Mcl-1 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing cardiac toxicity associated with Myeloid Cell Leukemia-1 (Mcl-1) inhibitors during preclinical and clinical development.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Mcl-1 inhibitor-induced cardiotoxicity?
A1: Mcl-1 is a crucial anti-apoptotic protein in cardiomyocytes, essential for maintaining mitochondrial integrity and function.[1][2] The primary mechanism of cardiotoxicity from Mcl-1 inhibitors stems from the disruption of this protective role. Inhibition of Mcl-1 in the heart leads to:
-
Mitochondrial Dysfunction: Mcl-1 is involved in normal mitochondrial function. Its inhibition can lead to impaired mitochondrial respiration, abnormal mitochondrial ultrastructure, and accumulation of dysfunctional mitochondria.[2][3][4]
-
Induction of Apoptosis: Mcl-1 sequesters pro-apoptotic proteins like BAK and BAX.[5] Mcl-1 inhibitors release these proteins, leading to the activation of the intrinsic apoptotic cascade and cardiomyocyte cell death.[2][5]
-
Impaired Autophagy and Mitophagy: Mcl-1 plays a role in autophagy, the cellular process for clearing damaged components.[1] Loss of Mcl-1 function impairs the removal of damaged mitochondria, contributing to cellular stress and death.[1][2]
-
Caspase-Independent Cell Death: Evidence also suggests that Mcl-1 inhibition can induce a caspase-independent necrotic cell death in cardiomyocytes.[6]
Q2: What are the key clinical signs of cardiotoxicity observed with Mcl-1 inhibitors?
A2: The most consistently reported clinical sign of cardiotoxicity is the elevation of cardiac troponin levels (T or I) in patients.[7][8][9][10] This can occur even in the absence of clinical symptoms of heart failure or abnormalities on electrocardiograms (ECGs) or echocardiograms.[7][8][9] Several clinical trials of Mcl-1 inhibitors, such as MIK665 (S64315), AMG 397, and AZD5991, were discontinued (B1498344) due to these troponin elevations.[8][9][10]
Q3: Are there established clinical guidelines for managing Mcl-1 inhibitor-associated cardiotoxicity?
A3: Due to the early stage of clinical development and the discontinuation of several trials, there are no specific, established clinical guidelines for managing cardiotoxicity uniquely associated with Mcl-1 inhibitors. Management strategies for drug-induced cardiotoxicity, in general, may be adapted, including close monitoring and the use of cardioprotective agents like ACE inhibitors and beta-blockers, though their efficacy in this specific context is not yet proven.[11] The primary approach in clinical trials has been dose reduction or discontinuation of the Mcl-1 inhibitor upon detection of cardiotoxicity.[10][12]
Q4: What preclinical models are available to study Mcl-1 inhibitor cardiotoxicity?
A4: Researchers utilize both in vitro and in vivo models:
-
In Vitro Models: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are a common in vitro model.[6][12][13] They allow for the assessment of cellular mechanisms of toxicity, such as apoptosis, mitochondrial dysfunction, and effects on cardiomyocyte beating.[6] However, it's been noted that these models may not always predict the cardiotoxicity seen in humans.[7][8]
-
In Vivo Models: Mouse models are crucial for studying systemic effects. Standard mouse models can be used, but models with a "humanized" Mcl-1 protein have been developed to better mimic the human response to Mcl-1 inhibitors.[7][8] These models allow for the evaluation of cardiac function, biomarkers, and histopathology.[2][3][7][8]
Troubleshooting Guides
Scenario 1: Unexpectedly high levels of apoptosis are observed in our in vitro cardiomyocyte assay at low concentrations of our novel Mcl-1 inhibitor.
-
Possible Cause 1: Off-target effects.
-
Troubleshooting Step: Perform a kinome scan or other broad profiling assay to determine if the inhibitor is hitting other targets that could induce apoptosis in cardiomyocytes.
-
-
Possible Cause 2: High sensitivity of the specific cardiomyocyte cell line.
-
Troubleshooting Step: Test the inhibitor on at least two different sources of hiPSC-CMs to confirm the finding.
-
-
Possible Cause 3: Overestimation of Mcl-1 dependence in your cancer cell lines.
-
Troubleshooting Step: Confirm the on-target activity of your inhibitor by demonstrating a clear correlation between Mcl-1 inhibition and apoptosis in your cancer cell models.
-
Scenario 2: We are not observing troponin elevation in our animal model, despite reports of this being a key clinical finding.
-
Possible Cause 1: Species differences in Mcl-1.
-
Possible Cause 2: Insufficient drug exposure or duration of treatment.
-
Troubleshooting Step: Conduct pharmacokinetic studies to ensure that the drug concentration and duration of exposure in the heart tissue are sufficient to inhibit Mcl-1.
-
-
Possible Cause 3: Lack of physiological stress.
Data Presentation
Table 1: Summary of Cardiotoxicity Findings for Selected Mcl-1 Inhibitors
| Mcl-1 Inhibitor | Preclinical Model(s) | Key Preclinical Findings | Clinical Trial Status (as of late 2023) | Key Clinical Cardiotoxicity Findings |
| MIK665 (S64315) | hiPSC-CMs, Humanized Mcl-1 Mouse Model | No cardiovascular side effects in hiPSC-CMs; elevated troponin T in humanized mice.[7][8] | Phase 1 trials discontinued.[7][8] | Elevated troponin levels.[7][8] |
| AMG 176 | Not specified in provided results | - | Phase 1 trial was halted and then reinitiated with enhanced cardiac monitoring.[9] | Cardiac toxicity-related safety signals.[9] |
| AMG 397 | Not specified in provided results | - | Phase 1 study placed on clinical hold.[9] | Cardiac toxicity-related safety signals.[9] |
| AZD5991 | Not specified in provided results | - | Phase 1 trial suspended.[9][10] | Troponin elevation and cardiotoxicity.[10] |
| ABBV-467 | Xenograft models | Efficacious in tumor models.[9] | First-in-human study completed.[9] | Increased cardiac troponin levels in 4 of 8 patients without other cardiac symptoms.[9] |
| TTX-810 | hiPSC-CMs, Dog GLP toxicology studies | Induces apoptosis in hiPSC-CMs at high concentrations and long exposure.[14] | Preclinical development.[14] | Not yet in clinical trials. |
Experimental Protocols
Protocol 1: Assessment of Caspase-3/7 Activation in hiPSC-Cardiomyocytes
-
Cell Culture: Plate hiPSC-CMs in a 96-well plate at a suitable density and allow them to recover and resume spontaneous beating.
-
Treatment: Treat the cardiomyocytes with a dose-response range of the Mcl-1 inhibitor. Include a vehicle control and a positive control (e.g., staurosporine).
-
Incubation: Incubate the cells for a predetermined time course (e.g., 24, 48, 72 hours).
-
Caspase Assay: Add a luminogenic or fluorogenic caspase-3/7 substrate (e.g., a substrate that releases a measurable signal upon cleavage by activated caspase-3 or -7) to each well.
-
Measurement: Measure the luminescence or fluorescence using a plate reader.
-
Data Analysis: Normalize the signal to the vehicle control and plot the dose-response curve to determine the EC50 for caspase activation.
Protocol 2: In Vivo Assessment of Cardiotoxicity in a Humanized Mcl-1 Mouse Model
-
Animal Model: Utilize mice expressing the human Mcl-1 protein.
-
Treatment: Administer the Mcl-1 inhibitor via a clinically relevant route (e.g., intravenous or oral) at various doses. Include a vehicle control group.
-
Cardiac Function Monitoring: Perform serial echocardiograms at baseline and at specified time points during the treatment period to assess left ventricular ejection fraction (LVEF) and other functional parameters.
-
Biomarker Analysis: Collect blood samples at baseline and at various time points post-treatment. Analyze plasma for cardiac troponin T or I levels using a high-sensitivity assay.
-
Histopathology: At the end of the study, euthanize the animals and collect the hearts. Perform histological analysis (e.g., H&E and Masson's trichrome staining) to assess for cardiomyocyte damage, fibrosis, and inflammation.
-
Optional Stress Test: Incorporate a forced exercise protocol (e.g., treadmill running) to potentially unmask latent cardiotoxicity.[7][8]
Mandatory Visualizations
Caption: Mcl-1 inhibitor cardiotoxicity signaling pathway.
Caption: Preclinical cardiotoxicity assessment workflow.
References
- 1. MCL1 is critical for mitochondrial function and autophagy in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deletion of MCL-1 causes lethal cardiac failure and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Deletion of MCL-1 causes lethal cardiac failure and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MCL-1 Inhibition by Selective BH3 Mimetics Disrupts Mitochondrial Dynamics Causing Loss of Viability and Functionality of Human Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Selective MCL-1 inhibitor ABBV-467 is efficacious in tumor models but is associated with cardiac troponin increases in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. mdlinx.com [mdlinx.com]
- 12. ncardia.com [ncardia.com]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
improving the therapeutic window of Mcl-1 inhibitor 3
This technical support center is designed for researchers, scientists, and drug development professionals working with Mcl-1 inhibitor 3. It provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and orally active macrocyclic inhibitor of the anti-apoptotic protein Myeloid cell leukemia-1 (Mcl-1). Mcl-1 is a member of the Bcl-2 family of proteins that prevents programmed cell death (apoptosis) by binding to and sequestering pro-apoptotic proteins, particularly Bak and Bax. By binding to the BH3-binding groove of Mcl-1, this compound disrupts the Mcl-1/Bak interaction, liberating Bak to oligomerize and initiate the mitochondrial apoptosis pathway, leading to caspase activation and cell death.
Q2: In which cell lines is this compound expected to be most effective?
The efficacy of this compound is highest in cancer cell lines that are dependent on Mcl-1 for survival. This dependency is often observed in hematological malignancies such as multiple myeloma (e.g., OPM-2, NCI-H929) and acute myeloid leukemia (AML), as well as certain solid tumors like non-small cell lung cancer (NSCLC). Cell line sensitivity can be predicted by assessing the relative expression levels of anti-apoptotic proteins; cells with high Mcl-1 and low Bcl-2/Bcl-xL expression are typically more sensitive.
Q3: What are the known off-target effects or toxicities associated with Mcl-1 inhibitors?
A significant concern with Mcl-1 inhibitors as a class is on-target cardiotoxicity. Mcl-1 is essential for the survival of cardiomyocytes, and its inhibition can lead to cardiac stress and damage, sometimes indicated by an increase in cardiac troponin levels. While this compound has been reported to have good in vivo efficacy without overt toxicity in some preclinical models, it is crucial to monitor for potential cardiac effects, especially in long-term studies.
Q4: Can this compound be used in combination with other therapies?
Yes, combination strategies are a promising approach to enhance the efficacy of Mcl-1 inhibitors and overcome resistance. This compound can be synergistic with Bcl-2 inhibitors (e.g., venetoclax) in cancers that rely on both Mcl-1 and Bcl-2 for survival.[1][2] Additionally, combining it with agents that upregulate pro-apoptotic BH3-only proteins (like MEK inhibitors that increase BIM expression) or with standard chemotherapies can also improve its therapeutic window.[2][3]
Troubleshooting Guides
Problem 1: Sub-optimal or No Induction of Apoptosis
Symptom: After treating Mcl-1-dependent cells with this compound, you observe minimal or no increase in apoptosis markers (e.g., Annexin V staining, caspase-3/7 activation, PARP cleavage).
| Possible Cause | Suggested Solution |
| Incorrect Inhibitor Concentration | Perform a dose-response experiment to determine the optimal IC50 for your specific cell line. Consult the quantitative data table for typical effective concentrations. |
| Insufficient Incubation Time | Apoptosis is a time-dependent process. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration. |
| Cell Line is Not Mcl-1 Dependent | Confirm Mcl-1 dependency by Western blotting to check for high Mcl-1 and low Bcl-2/Bcl-xL expression. Consider using a positive control cell line known to be sensitive to Mcl-1 inhibition (e.g., OPM-2). |
| Acquired Resistance | Overexpression of other anti-apoptotic proteins like Bcl-xL can compensate for Mcl-1 inhibition.[4] Analyze the expression of other Bcl-2 family members in your treated cells. Consider combination therapy with a Bcl-xL or Bcl-2 inhibitor. |
| Inhibitor Degradation | Ensure proper storage of the inhibitor stock solution (typically at -20°C or -80°C in a suitable solvent like DMSO). Avoid repeated freeze-thaw cycles. |
Problem 2: Increased Mcl-1 Protein Levels After Treatment
Symptom: Western blot analysis shows an unexpected increase in the total Mcl-1 protein level after treatment with this compound.
| Possible Cause | Suggested Solution |
| Inhibitor-Induced Stabilization | This is a known phenomenon for some Mcl-1 inhibitors.[5] Binding of the inhibitor can induce a conformational change in Mcl-1 that protects it from ubiquitination and proteasomal degradation.[5][6] This is often mediated by enhanced de-ubiquitination by enzymes like USP9X.[5][7] |
| Feedback Mechanism | The cell may upregulate Mcl-1 transcription as a compensatory response to its inhibition. |
| Confirmation of On-Target Effect | Despite increased total Mcl-1, the inhibitor should still be functional. Confirm target engagement by performing a co-immunoprecipitation (Co-IP) to show disruption of the Mcl-1/Bak interaction. Apoptosis should still be induced if the cells are Mcl-1 dependent. |
| ERK-mediated Phosphorylation | Mcl-1 inhibitors can induce ERK-mediated phosphorylation of Mcl-1 at Threonine 163, which can contribute to its stability.[5] This can be investigated by Western blotting with a phospho-specific antibody. |
Problem 3: Inconsistent Cell Viability Assay Results
Symptom: High variability between replicate wells or experiments when measuring cell viability (e.g., using MTT, MTS, or CellTiter-Glo assays).
| Possible Cause | Suggested Solution |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating and mix the cell suspension thoroughly between plating each replicate. |
| Edge Effects in Multi-well Plates | Minimize evaporation from outer wells by filling them with sterile PBS or media without cells. Ensure proper humidity in the incubator. |
| Precipitation of the Inhibitor | Ensure the final solvent concentration (e.g., DMSO) is low and consistent across all wells, and does not exceed the tolerance of your cell line (typically <0.5%). |
| Interference with Assay Reagents | Some inhibitors can interfere with the chemistry of viability assays. Run a cell-free control with the inhibitor and assay reagents to check for direct chemical reactions. |
Quantitative Data
Table 1: Comparative In Vitro Activity of Selected Mcl-1 Inhibitors
| Inhibitor | Target | Assay Type | Ki (nM) | IC50 (nM) | Cell Line (for IC50) | Selectivity vs. Bcl-2 / Bcl-xL |
| This compound | Mcl-1 | TR-FRET | 0.061 | 19 | OPM-2 | Not specified, but described as selective |
| S63845 | Mcl-1 | TR-FRET | - | < 1.2 | N/A | >10,000-fold |
| AZD5991 | Mcl-1 | FRET | 0.2 | 0.72 | N/A | >5,000-fold / >8,000-fold |
| AMG-176 | Mcl-1 | TR-FRET | 0.06 | - | N/A | >15,000-fold / >11,000-fold |
| A-1210477 | Mcl-1 | Not Specified | - | 454 | N/A | >100-fold |
Data compiled from multiple sources. Assay conditions and cell lines may vary between studies, affecting absolute values. This table is for comparative purposes.
Signaling Pathways and Experimental Workflows
References
- 1. Targeting MCL‐1 to Overcome Therapeutic Resistance and Improve Cancer Mortality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]
- 4. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of MCL-1 Protein Stability Induced by MCL-1 Antagonists in B-Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Deubiquitinase USP9X stabilizes MCL1 and promotes tumour cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Mcl-1 Inhibitor Efficacy in Solid Tumors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mcl-1 inhibitors in solid tumors.
Troubleshooting Guides and FAQs
Here we address common issues encountered during the experimental validation of strategies to enhance Mcl-1 inhibitor efficacy.
Question 1: My Mcl-1 inhibitor shows limited single-agent activity in my solid tumor cell line. What are the potential reasons and how can I address this?
Answer: Limited single-agent efficacy of Mcl-1 inhibitors in solid tumors is a common observation. Several factors can contribute to this:
-
Redundancy in Anti-Apoptotic Proteins: Solid tumors often co-express other anti-apoptotic proteins like Bcl-xL and Bcl-2, which can compensate for Mcl-1 inhibition. Overexpression of these proteins can lead to intrinsic resistance to Mcl-1 inhibitors.
-
Insufficient Apoptotic Priming: The efficacy of Mcl-1 inhibitors relies on the cell being "primed" for apoptosis, meaning that pro-apoptotic proteins are already expressed and ready to be activated. Tumors with low levels of pro-apoptotic proteins may not respond well to Mcl-1 inhibition alone.
-
Drug Properties: Poor physicochemical properties of some Mcl-1 inhibitors, such as low mitochondrial membrane penetration and high serum protein binding, can limit their anti-tumor activity.[1]
Troubleshooting Steps:
-
Assess the Expression of Other Bcl-2 Family Proteins: Perform western blotting to determine the protein levels of Bcl-xL and Bcl-2 in your cell line. If high levels are detected, consider combination therapies.
-
Evaluate Apoptotic Priming: Techniques like BH3 profiling can help determine the dependency of your cells on different anti-apoptotic proteins and predict their sensitivity to specific inhibitors.
-
Optimize Drug Concentration and Exposure: Ensure that the inhibitor concentration and treatment duration are sufficient to achieve target engagement.
Question 2: I am considering a combination strategy to enhance Mcl-1 inhibitor efficacy. Which combinations are most promising for solid tumors?
Answer: Combining Mcl-1 inhibitors with other agents is a promising strategy to overcome resistance and enhance efficacy. Rational combinations aim to either increase the dependence on Mcl-1 or inhibit parallel survival pathways.
-
Dual Inhibition of Anti-Apoptotic Proteins: Combining Mcl-1 inhibitors with Bcl-2 inhibitors (e.g., venetoclax) or Bcl-xL inhibitors has shown synergistic effects in various cancer models, including neuroblastoma.[2] This approach simultaneously blocks multiple anti-apoptotic pathways.
-
Combination with Chemotherapy: Standard-of-care chemotherapeutic agents like docetaxel (B913) and topotecan (B1662842) can prime tumor cells for apoptosis, thereby increasing their sensitivity to Mcl-1 inhibitors.[3][4][5]
-
Targeting Signaling Pathways: Inhibitors of signaling pathways that regulate Mcl-1 expression and stability, such as the MEK/ERK pathway, can be effective. For instance, MEK inhibitors like trametinib (B1684009) can prevent the stabilizing phosphorylation of Mcl-1.
Question 3: I've observed that after initial treatment with an Mcl-1 inhibitor, the Mcl-1 protein level increases. Why does this happen and what are the implications?
Answer: The upregulation and stabilization of the Mcl-1 protein following treatment with an Mcl-1 inhibitor is a known phenomenon. This paradoxical effect is thought to be a compensatory mechanism. The binding of the inhibitor can induce a conformational change in the Mcl-1 protein that protects it from degradation, potentially through enhanced phosphorylation at Thr163 by the MEK/ERK pathway.[6] This can lead to the development of acquired resistance.
Implications and Strategies:
-
This feedback loop highlights the importance of combination therapy. Co-treatment with an inhibitor of the upstream signaling pathway, such as a MEK inhibitor, can abrogate this effect.
-
Monitoring Mcl-1 protein levels over time during your experiments is crucial to understanding the adaptive response of the tumor cells.
Quantitative Data on Combination Strategies
The following tables summarize quantitative data on the synergistic effects of Mcl-1 inhibitors in combination with other anti-cancer agents in solid tumor cell lines.
Table 1: Synergy of Mcl-1 Inhibitor (AMG 176) and Venetoclax in FLT3-ITD+ AML Cell Lines
| Cell Line | Combination | Synergy Score (Bliss) |
| MV4;11 | Venetoclax + AMG 176 | High |
| Molm13 | Venetoclax + AMG 176 | High |
Data adapted from preclinical studies in acute myeloid leukemia models, demonstrating the potential for co-targeting Bcl-2 and Mcl-1.[7]
Table 2: In Vivo Efficacy of Mcl-1 Inhibitor (Compound 26) in Combination with Docetaxel in a Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
| Treatment Group | Tumor Growth Inhibition (TGI) |
| Vehicle | - |
| Compound 26 (single agent) | 60% |
| Docetaxel (single agent) | Moderate |
| Compound 26 + Docetaxel | Significant tumor regression |
Data from an in vivo study in an A427 NSCLC xenograft model.[4]
Signaling Pathways and Experimental Workflows
Diagram 1: Regulation of Mcl-1 Stability by the MEK/ERK Pathway
References
- 1. Details of the Drug Combination | DrugMAP [drugmap.idrblab.net]
- 2. Venetoclax-based rational combinations are effective in models of MYCN-amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Venetoclax combines synergistically with FLT3 inhibition to effectively target leukemic cells in FLT3-ITD+ acute myeloid leukemia models | Haematologica [haematologica.org]
addressing poor bioavailability of Mcl-1 inhibitors in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address the common challenge of poor in vivo bioavailability of Myeloid Cell Leukemia-1 (Mcl-1) inhibitors.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why do many Mcl-1 inhibitors exhibit poor in vivo bioavailability?
A: The poor bioavailability of Mcl-1 inhibitors is often multifactorial, stemming from the inherent physicochemical properties required to target the Mcl-1 protein. Key reasons include:
-
Challenging Molecular Structure: The BH3-binding groove of Mcl-1 is shallow and relatively inflexible, which necessitates the design of larger, more complex molecules to achieve high-affinity binding.[1][2] These larger structures often possess poor drug-like properties, such as low oral bioavailability.[3]
-
Poor Aqueous Solubility: Many potent Mcl-1 inhibitors are highly lipophilic ("grease-ball" molecules), leading to poor solubility in gastrointestinal fluids, which is a prerequisite for absorption.[4][5] This is a primary hurdle for oral administration.
-
High Plasma Protein Binding: Lipophilic compounds can exhibit high binding to serum proteins like albumin.[6] This reduces the concentration of the free, active drug in circulation, limiting its availability to reach the target tumor cells.
-
Rapid Metabolism or Clearance: Some compounds may be subject to rapid first-pass metabolism in the liver or have intrinsically short half-lives, further reducing systemic exposure.[7]
Q2: What are the primary formulation strategies to enhance the oral bioavailability of Mcl-1 inhibitors?
A: To overcome solubility and dissolution challenges, several advanced formulation strategies can be employed. The main categories are:
-
Lipid-Based Formulations: These systems solubilize the drug in a lipid vehicle. They include oils, surfactant dispersions, and self-emulsifying drug delivery systems (SEDDS), which form fine emulsions upon contact with gastrointestinal fluids, enhancing drug solubilization and absorption.[5][8][9]
-
Amorphous Solid Dispersions: In this approach, the crystalline drug is molecularly dispersed within a polymer matrix (e.g., HPMCAS).[4][10] This amorphous state has higher energy and thus enhanced solubility and dissolution rates compared to the stable crystalline form.[8]
-
Particle Size Reduction: Decreasing the particle size of the drug substance increases its surface area-to-volume ratio, which can significantly improve its dissolution rate according to the Noyes-Whitney equation.[5][9] Common techniques include micronization (to 2-5 μm) and nanosizing (to 100-250 nm).[8][9]
Q3: My Mcl-1 inhibitor is potent in vitro but shows no efficacy in vivo. What are the likely reasons?
Q4: When should I consider switching from oral to intravenous (IV) administration?
A: Switching to IV administration is a logical step when oral bioavailability proves to be an insurmountable hurdle or when you need to ensure precise systemic exposure for initial efficacy or mechanism-of-action studies. For example, the potent Mcl-1 inhibitor AZD5991 was developed for IV administration to bypass oral absorption issues entirely.[11][12] This route is appropriate if:
-
Multiple oral formulation strategies have failed to provide adequate plasma exposure.
-
The compound has a very high first-pass metabolism.
-
The primary goal is to validate the target in vivo without the confounding variable of oral absorption.
Section 2: Troubleshooting Guides
Problem: Low or Highly Variable Plasma Concentrations After Oral Dosing
You've administered your Mcl-1 inhibitor via oral gavage to a cohort of mice, but the plasma concentrations measured by LC-MS/MS are either undetectable, very low, or show extreme variability between animals.
| Possible Cause | Troubleshooting Step/Solution |
| Poor Compound Solubility | The inhibitor is not dissolving in the GI tract. Reformulate using a different vehicle. Test lipid-based systems, solid dispersions, or cyclodextrin (B1172386) complexes to improve solubility.[5][9] |
| Inadequate Formulation | The chosen vehicle is suboptimal. For example, a simple suspension in corn oil may not be sufficient. A multi-component system may be required (see Protocol 1). The Mcl-1 inhibitor AMG-176 uses a co-solvent formulation for in vivo studies.[13] |
| Particle Agglomeration | The drug particles in the suspension are clumping together, reducing the effective surface area for dissolution. Use particle size reduction techniques like micronization or nanosizing.[4][9] Ensure the formulation contains stabilizers to prevent re-agglomeration.[4] |
| Chemical or Metabolic Instability | The compound is degrading in the acidic environment of the stomach or being rapidly metabolized by gut wall enzymes. Solution: Consider developing an enteric-coated formulation to protect the drug in the stomach or switch to an alternative administration route like IV. |
Section 3: Data Summaries and Experimental Protocols
Data Presentation
Table 1: Properties of Selected Mcl-1 Inhibitors
| Inhibitor | Binding Affinity (K_i_) | Primary Route of Administration | Key Formulation/Bioavailability Notes | Reference(s) |
| AMG-176 (Tapotoclax) | 0.13 nM | Oral | Marketed as "orally bioavailable". Formulation optimization through conformational restriction was key to its discovery. Co-solvent systems (DMSO, PEG300, Tween80) are used for preclinical studies. | [7][13][14][15] |
| AZD5991 | <1 nM | Intravenous (IV) | Developed for IV administration, bypassing challenges of oral absorption. Shows potent in vivo activity with this route. | [11][12][16] |
| S63845 | Not specified | Not specified | Described as having potent in vivo activity, demonstrating that overcoming bioavailability is possible. | [17] |
| A-1210477 | Not specified | Not specified | An earlier inhibitor noted for having reduced bioavailability, highlighting the long-standing challenge in the field. | [2] |
Table 2: Comparison of Formulation Strategies for Poorly Soluble Drugs
| Strategy | Mechanism of Action | Advantages | Disadvantages | Reference(s) |
| Lipid-Based Systems (e.g., SEDDS) | Solubilizes drug in lipid/surfactant micelles, improving dissolution. | High drug loading possible; enhances lymphatic uptake, potentially avoiding first-pass metabolism. | Excipient selection can be complex; potential for GI irritation with high surfactant levels. | [5][8] |
| Amorphous Solid Dispersions | Stabilizes the drug in a high-energy, amorphous state within a polymer matrix. | Significantly increases aqueous solubility and dissolution rate. | Can be physically unstable, with a risk of recrystallization over time; manufacturing can be complex (e.g., spray drying, hot melt extrusion). | [4][10] |
| Nanocrystals / Nanosuspensions | Increases surface area by reducing particle size to the nanometer range. | Improves dissolution velocity; applicable to a wide range of drugs. | High surface energy can lead to particle agglomeration, requiring stabilizers; manufacturing can be energy-intensive. | [4][8][9] |
Experimental Protocols
Protocol 1: Preparation of a Co-Solvent Formulation for Oral Gavage (Based on AMG-176)
This protocol provides a method for preparing a co-solvent system suitable for administering a poorly soluble, lipophilic Mcl-1 inhibitor to rodents.
Materials:
-
Mcl-1 inhibitor compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween® 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl) or Corn Oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Prepare Stock Solution: Weigh the required amount of your Mcl-1 inhibitor and dissolve it in DMSO to create a concentrated stock solution (e.g., 20 mg/mL). Ensure it is fully dissolved. Gentle warming or sonication may be required.
-
Sequential Addition of Excipients: Prepare the final formulation by adding the components sequentially in the specified order. For a final formulation of 10% DMSO, 40% PEG300, 5% Tween80, and 45% Saline :[13] a. To a sterile tube, add the required volume of your DMSO stock solution. b. Add the PEG300. Vortex thoroughly until the solution is clear and homogenous. c. Add the Tween80. Vortex again until fully mixed. d. Finally, add the saline dropwise while continuously vortexing to prevent precipitation. The final solution may be a suspension or a clear solution depending on the drug's properties.[13]
-
Sonication: If the final mixture is a suspension, sonicate the vial for 5-10 minutes to ensure a uniform particle size distribution before administration.[13]
-
Administration: Use the formulation immediately after preparation for optimal results. Administer to animals using an appropriate-gauge oral gavage needle.
Note: An alternative lipid-based formulation is 10% DMSO + 90% Corn Oil .[13] This is prepared by adding the DMSO stock solution to the corn oil and mixing thoroughly, often with sonication.
Protocol 2: Workflow for In Vivo Pharmacokinetic (PK) Assessment
This protocol outlines the key steps for evaluating the plasma concentration and basic pharmacokinetic parameters of your Mcl-1 inhibitor in a rodent model.
-
Animal Acclimatization & Fasting: Acclimate animals (e.g., male C57BL/6 mice) to the facility for at least one week. Fast animals overnight (approx. 12-16 hours) before dosing to reduce variability in oral absorption, but ensure free access to water.
-
Dosing:
-
Oral (PO): Administer the prepared formulation (from Protocol 1) via oral gavage. Record the exact time of dosing and the volume administered for each animal.
-
Intravenous (IV): Administer a solubilized version of the drug (often in a different, IV-compatible vehicle) via tail vein injection. This group is essential for determining absolute bioavailability.
-
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h). Blood (approx. 20-30 µL) can be collected from the tail vein into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Processing: Immediately after collection, centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Extraction: Transfer the plasma supernatant to a new, clean tube and store at -80°C until analysis. For analysis, perform a protein precipitation extraction by adding 3-4 volumes of cold acetonitrile (B52724) containing an internal standard to the plasma sample. Vortex and centrifuge to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant from the extraction step using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of the Mcl-1 inhibitor.
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key PK parameters using software like Phoenix WinNonlin. Essential parameters include:
-
C_max_: Maximum observed plasma concentration.
-
T_max_: Time at which C_max_ is reached.
-
AUC: Area under the concentration-time curve, representing total drug exposure.
-
T_1/2_: Elimination half-life.
-
F% (Absolute Bioavailability): (AUC_oral_ / AUC_IV_) * (Dose_IV_ / Dose_oral_) x 100.
-
Section 4: Visualizations
Figure 1. The Mcl-1 signaling pathway in apoptosis.
Figure 2. Troubleshooting logic for poor in vivo efficacy.
Figure 3. Experimental workflow for formulation screening.
References
- 1. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]
- 2. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. Discovery and Biological Characterization of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. researchgate.net [researchgate.net]
- 11. AZD5991 [openinnovation.astrazeneca.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. AMG-176 |tapotoclax| MCL-1 (myeloid cell leukemia-1) inhibitor | CAS 1883727-34-1 | Buy AMG176 from Supplier InvivoChem [invivochem.com]
- 14. AMG 176, a Selective MCL1 Inhibitor, Is Effective in Hematologic Cancer Models Alone and in Combination with Established Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
minimizing non-specific effects of Mcl-1 inhibitor 3 in cell-based assays
Welcome to the technical support center for Mcl-1 Inhibitor 3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cell-based assays and to help troubleshoot potential non-specific effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also referred to as compound 1) is a highly potent, orally active, macrocyclic inhibitor of the Myeloid cell leukemia-1 (Mcl-1) protein.[1] Mcl-1 is an anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[2] By binding to the BH3-binding groove of Mcl-1, this compound competitively disrupts the interaction between Mcl-1 and pro-apoptotic proteins like Bak and Bim. This releases the pro-apoptotic proteins, leading to the induction of the intrinsic apoptosis pathway and subsequent cancer cell death.[1][2]
Q2: What are the known potency and IC50 values for this compound?
A2: this compound has a reported Ki of 0.061 nM in a biochemical HTRF/TR-FRET assay and an IC50 of 19 nM in an OPM-2 (multiple myeloma) cell viability assay.[1]
Q3: What are the potential non-specific effects of Mcl-1 inhibitors in cell-based assays?
A3: Beyond its canonical role in apoptosis, Mcl-1 is involved in other cellular processes. Therefore, its inhibition can lead to non-apoptotic effects that may be misinterpreted as non-specific. These can include:
-
Mitochondrial Dysfunction: Mcl-1 is known to play a role in maintaining mitochondrial integrity and dynamics.[3][4][5] Inhibition of Mcl-1 can lead to mitochondrial membrane depolarization, decreased mitochondrial mass, and induction of mitophagy.[6][7]
-
Cell Cycle Perturbations: Mcl-1 has been implicated in cell cycle regulation.[8] While some studies suggest that direct BH3-mimetic inhibitors may not significantly affect the cell cycle, genetic inhibition of Mcl-1 can lead to perturbations.[8][9]
-
DNA Damage Response: Mcl-1 localizes to sites of DNA damage and is involved in the DNA damage response.[5] Inhibition of Mcl-1 may, therefore, impact how cells respond to DNA damaging agents.
-
Cardiac Toxicity: In clinical settings, some Mcl-1 inhibitors have been associated with cardiotoxicity, which is thought to be an on-target effect due to the role of Mcl-1 in cardiomyocyte survival.[10][11][12] While less of a direct concern in most cancer cell-based assays, it highlights a potential for cell-type-specific toxicity.
Q4: How can I differentiate between on-target apoptotic effects and non-specific cytotoxicity?
A4: Differentiating between on-target and off-target effects is crucial. Key strategies include:
-
Using Control Cell Lines: Employ cell lines with varying levels of Mcl-1 dependence. An Mcl-1-dependent cell line should be sensitive to the inhibitor, while an Mcl-1-independent line should be resistant. The K562 cell line is often used as an Mcl-1 insensitive control.[13]
-
Rescue Experiments: Overexpression of Mcl-1 in a sensitive cell line should confer resistance to the inhibitor.
-
Apoptosis-Specific Assays: Use assays that specifically measure markers of apoptosis, such as caspase activation (e.g., Caspase-Glo 3/7 assay), PARP cleavage, or Annexin V staining, in conjunction with general viability assays (e.g., CellTiter-Glo).
-
Dose-Response Analysis: On-target effects typically occur within a specific concentration range, while non-specific toxicity may only appear at much higher concentrations.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell-based assays.
Issue 1: High Variability in Cell Viability Assay Results
-
Possible Causes:
-
Inconsistent Cell Seeding: Uneven cell numbers across wells.
-
Edge Effects: Evaporation in the outer wells of a microplate.
-
Compound Precipitation: The inhibitor may not be fully soluble at the tested concentrations.
-
Cell Health: Cells are unhealthy, of a high passage number, or contaminated.
-
-
Solutions:
-
Ensure a homogenous cell suspension and use calibrated pipettes for accurate cell seeding.
-
To mitigate edge effects, do not use the outer wells of the plate for experimental samples; instead, fill them with sterile media or PBS.
-
Visually inspect the compound dilutions under a microscope for any signs of precipitation. If observed, try preparing fresh dilutions or using a different solvent.
-
Regularly check cell health, use low-passage number cells, and test for mycoplasma contamination.
-
Issue 2: No or Low Potency Observed in a Known Mcl-1 Dependent Cell Line
-
Possible Causes:
-
Compound Degradation: The inhibitor may have degraded due to improper storage or handling.
-
Assay Incubation Time: The incubation time may be too short to observe a significant effect.
-
Serum Protein Binding: this compound, like other inhibitors, can bind to serum proteins, reducing its effective concentration.
-
-
Solutions:
-
Store the inhibitor as recommended by the supplier and prepare fresh dilutions for each experiment.
-
Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time for your cell line.
-
Consider reducing the serum concentration in your culture medium during the treatment period or using serum-free medium if the cells can tolerate it. Be aware that this can also affect cell health.
-
Issue 3: Unexpected Toxicity in Mcl-1 Independent Control Cell Lines
-
Possible Causes:
-
Off-Target Effects: At high concentrations, the inhibitor may be hitting other cellular targets.
-
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high.
-
-
Solutions:
-
Perform a dose-response curve to determine if the toxicity is concentration-dependent.
-
Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically ≤0.5% for DMSO). Include a vehicle-only control.
-
Consider using orthogonal assays to investigate other potential mechanisms of cell death.
-
Data Presentation
Table 1: In Vitro Activity of this compound and Other Selected Mcl-1 Inhibitors
| Inhibitor | Assay Type | Target | Ki (nM) | IC50 (nM) | Cell Line | Selectivity | Reference |
| This compound | TR-FRET | Human Mcl-1 | 0.061 | - | - | - | [1] |
| This compound | Cell Viability | - | - | 19 | OPM-2 | - | [1] |
| S63845 | TR-FRET | Human Mcl-1 | < 1.2 | - | - | >10,000-fold vs. BCL-2/BCL-xL | [9] |
| AZD5991 | FRET | Human Mcl-1 | 0.2 | 0.72 | - | >5,000-fold vs BCL-2, >8,000-fold vs BCL-xL | |
| AMG-176 | TR-FRET | Human Mcl-1 | 0.06 | - | - | >15,000-fold vs. BCL-2, >11,000-fold vs. BCL-xL | |
| A-1210477 | - | Human Mcl-1 | 0.454 | 26.2 | - | >100-fold vs other Bcl-2 family members | [3] |
Table 2: IC50 Values of Selected Mcl-1 Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| S63845 | SCLC cell lines | Small Cell Lung Cancer | 23 - 78 | |
| AZD5991 | Various | T-cell Lymphoma | < 1000 in 15 of 21 lines | [8] |
| UMI-77 | BxPC-3 | Pancreatic Cancer | ~4000 | [6] |
Experimental Protocols
1. Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Objective: To measure the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Methodology:
-
Seed cells in a 96-well opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Treat cells with the inhibitor dilutions and vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the IC50 value.
-
2. Caspase-3/7 Activation Assay (e.g., Caspase-Glo® 3/7 Assay)
-
Objective: To specifically measure caspase-3 and -7 activities, which are key biomarkers of apoptosis.
-
Methodology:
-
Seed cells in a 96-well white-walled plate.
-
Treat cells with this compound and appropriate controls for a shorter duration than viability assays (e.g., 4, 8, or 24 hours).
-
Equilibrate the plate and Caspase-Glo® 3/7 reagent to room temperature.
-
Add Caspase-Glo® 3/7 reagent to each well.
-
Gently mix the contents and incubate at room temperature for 1-2 hours.
-
Measure luminescence with a plate reader.
-
Express results as fold change in caspase activity relative to the vehicle control.
-
3. Mitochondrial Membrane Potential Assay (e.g., using JC-1 dye)
-
Objective: To assess mitochondrial health by measuring the mitochondrial membrane potential. In healthy cells, JC-1 accumulates in the mitochondria as aggregates (red fluorescence). In apoptotic or unhealthy cells with depolarized mitochondria, JC-1 remains in the cytoplasm as monomers (green fluorescence).
-
Methodology:
-
Treat cells with this compound for the desired time.
-
Incubate the cells with JC-1 dye according to the manufacturer's protocol.
-
Wash the cells to remove excess dye.
-
Analyze the cells using a fluorescence microscope or a flow cytometer.
-
Quantify the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results.
Caption: A streamlined workflow for performing a cell viability assay.
References
- 1. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MCL-1 inhibition in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Co-Targeting BCL-xL with MCL-1 Induces Lethal Mitochondrial Dysfunction in Diffuse Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacologic targeting of Mcl-1 induces mitochondrial dysfunction and apoptosis in B-cell lymphoma cells in a TP53- and BAX-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of potent myeloid cell leukemia 1 (Mcl 1) inhibitors using fragment based methods and structure based design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biomarker-driven strategy for MCL1 inhibition in T-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. captortherapeutics.com [captortherapeutics.com]
- 10. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 11. Small molecule Mcl-1 inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. | BioWorld [bioworld.com]
- 13. MCL-1 Inhibition by Selective BH3 Mimetics Disrupts Mitochondrial Dynamics Causing Loss of Viability and Functionality of Human Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Mcl-1 inhibitor 3 versus S63845 in AML cell lines
A Comparative Guide to Mcl-1 Inhibitors in Acute Myeloid Leukemia (AML) Cell Lines: S63845 and Other Novel Agents
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of the potent and selective Mcl-1 inhibitor, S63845, with other novel Mcl-1 inhibitors, including VU661013 and AZD5991, in the context of Acute Myeloid Leukemia (AML).
Overexpression of the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1) is a critical mechanism for the survival and therapeutic resistance of AML cells.[1][2] BH3 mimetic drugs that bind to the BH3-binding groove of Mcl-1 can neutralize its pro-survival function and trigger apoptosis in Mcl-1-dependent cancer cells.[1] This guide synthesizes available preclinical data to facilitate an informed evaluation of these compounds for research and development.
Mcl-1 is a key anti-apoptotic protein of the BCL-2 family that sequesters the pro-apoptotic proteins BAK and BAX, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent apoptosis.[3] Mcl-1 inhibitors act as BH3 mimetics, binding with high affinity to the BH3-binding groove of Mcl-1. This binding displaces pro-apoptotic proteins, leading to BAX/BAK activation, MOMP, cytochrome c release, and ultimately, apoptotic cell death.[3]
References
A Comparative Guide to Mcl-1 Inhibitor 3 and Other BH3 Mimetics
For Researchers, Scientists, and Drug Development Professionals
The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the intrinsic apoptotic pathway, making them compelling targets for cancer therapy. BH3 mimetics are a class of small molecules designed to inhibit pro-survival Bcl-2 family members, thereby promoting cancer cell death. Myeloid cell leukemia 1 (Mcl-1) is a key pro-survival protein frequently overexpressed in various malignancies and associated with resistance to conventional chemotherapies and other BH3 mimetics. This guide provides a comparative overview of Mcl-1 inhibitor 3 (also known as AMG-176) and other prominent BH3 mimetics, supported by experimental data and detailed protocols.
Mechanism of Action: Restoring the Apoptotic Balance
BH3 mimetics function by binding to the BH3-binding groove of pro-survival Bcl-2 proteins, such as Mcl-1, Bcl-2, and Bcl-xL. This action prevents them from sequestering pro-apoptotic effector proteins like Bak and Bax.[1][2] Once liberated, Bak and Bax can oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of caspases, ultimately culminating in apoptosis.[1][2]
Selective inhibitors targeting specific Bcl-2 family members have been developed to exploit the dependencies of different cancers. For instance, venetoclax (B612062) is a highly selective inhibitor of Bcl-2, while navitoclax (B1683852) targets Bcl-2, Bcl-xL, and Bcl-w.[3][4] Mcl-1 inhibitors, such as this compound, S63845, and AZD5991, are designed to specifically antagonize Mcl-1, a protein whose amplification is a common mechanism of resistance to other anticancer therapies.[5][6]
Performance Comparison of BH3 Mimetics
The following tables summarize the quantitative data for this compound and other key BH3 mimetics, providing a basis for objective comparison of their biochemical potency and cellular activity.
| Table 1: Biochemical Potency of BH3 Mimetics | |||||
| Compound | Primary Target(s) | Binding Affinity (Ki) | Binding Affinity (Kd) | In Vitro Assay (IC50) | Assay Type |
| This compound (AMG-176) | Mcl-1 | Not Reported | Picomolar affinity for human Mcl-1[4] | Not Reported | Not Reported |
| S63845 | Mcl-1 | <1.2 nM[2] | 0.19 nM[5] | Not Reported | Not Reported |
| AZD5991 | Mcl-1 | 0.13 nM[7] | 0.17 nM[8] | 0.7 nM[8] | FRET |
| Venetoclax (ABT-199) | Bcl-2 | <0.01 nM | Not Reported | Not Reported | Not Reported |
| Navitoclax (ABT-263) | Bcl-2, Bcl-xL, Bcl-w | Not Reported | Sub-nanomolar to low nanomolar for Bcl-2 and Bcl-xL | Not Reported | Not Reported |
| Table 2: Cellular Activity of BH3 Mimetics | |||
| Compound | Cell Line | Cell Viability (IC50/EC50) | Key Findings |
| This compound (AMG-176) | Chronic Lymphocytic Leukemia (CLL) cells | 30% cell death at 100 nM after 24h[5][9] | Induces time- and dose-dependent cell death in primary CLL cells.[5][9] |
| S63845 | H929 (Multiple Myeloma) | ~100 nM | Potently kills Mcl-1 dependent cancer cells.[10] |
| AZD5991 | MOLP-8 (Multiple Myeloma) | 33 nM (Caspase EC50)[1] | Induces rapid apoptosis in hematological cancer cell lines.[1] |
| Venetoclax (ABT-199) | Various hematological cancer cell lines | Nanomolar to low micromolar range | Highly effective in Bcl-2 dependent malignancies.[3] |
| Navitoclax (ABT-263) | Lymphoid malignancy cell lines | Varied | Induces apoptosis in cells dependent on Bcl-2 and/or Bcl-xL.[11] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Mcl-1 Binding
This assay is used to measure the binding affinity of inhibitors to Mcl-1.
Principle: The assay relies on the transfer of energy between a donor fluorophore (e.g., Terbium-labeled anti-His antibody) and an acceptor fluorophore (e.g., dye-labeled peptide ligand) when they are in close proximity. An inhibitor that disrupts the interaction between Mcl-1 and its ligand will lead to a decrease in the FRET signal.[7][12][13][14][15]
Protocol:
-
Reagent Preparation:
-
Prepare a 1x Assay Buffer by diluting a 3x stock solution with distilled water.[7][13]
-
Dilute the Terbium-labeled donor and dye-labeled acceptor in 1x Assay Buffer.[7][13]
-
Prepare serial dilutions of the test compound (e.g., this compound) in DMSO and then further dilute in 1x Assay Buffer.[12]
-
Thaw recombinant Mcl-1 protein on ice and dilute to the desired concentration in 1x Assay Buffer.[7][13]
-
-
Assay Procedure (384-well plate format):
-
To each well, add the diluted test compound or vehicle control (DMSO).[12]
-
Add the diluted Mcl-1 protein to all wells except the negative control.[13]
-
Add the dye-labeled peptide ligand to all wells except the negative control.[13]
-
Add the diluted Terbium-labeled donor to all wells.[13]
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.[7][13]
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader capable of TR-FRET. Read emissions at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).[7]
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).[12]
-
Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.[12]
-
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP.
Principle: The CellTiter-Glo® reagent contains a thermostable luciferase that generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of metabolically active cells.[8]
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the BH3 mimetic for a specified period (e.g., 24, 48, or 72 hours).[8] Include a vehicle-treated control.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.[8]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results against the compound concentration to determine the IC50 value.[8]
-
Co-Immunoprecipitation (Co-IP) for Bcl-2 Family Protein Interactions
This technique is used to investigate the interaction between proteins within a complex.
Principle: An antibody specific to a target protein (e.g., Mcl-1) is used to pull down the protein from a cell lysate. If other proteins are bound to the target protein, they will also be precipitated. The precipitated proteins are then detected by Western blotting.[16][17][18][19][20]
Protocol:
-
Cell Lysis:
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G-agarose/sepharose beads to reduce non-specific binding.[17][20]
-
Incubate the pre-cleared lysate with an antibody specific to the protein of interest (e.g., anti-Mcl-1) overnight at 4°C.[17]
-
Add fresh protein A/G beads to capture the antibody-protein complexes.[17]
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.[21]
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies against the target protein and its potential interacting partners (e.g., Bak, Bax, Bim).[16]
-
Detect the proteins using appropriate secondary antibodies and a chemiluminescence detection system.
-
Bak/Bax Activation Assay
This assay detects the conformational change that occurs in Bak and Bax upon their activation.
Principle: Activation of Bak and Bax exposes an N-terminal epitope that can be recognized by conformation-specific antibodies. This can be detected by immunoprecipitation followed by Western blotting or by immunofluorescence.[21][22][23]
Protocol (Immunoprecipitation-based):
-
Cell Lysis:
-
Treat cells and prepare lysates as described for Co-IP, using a CHAPS-based lysis buffer.[22]
-
-
Immunoprecipitation:
-
Incubate the cell lysate with a conformation-specific antibody for activated Bak or Bax (e.g., clone 6A7 for Bax).[21]
-
Capture the antibody-protein complexes with protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
-
Western Blotting:
-
Elute the proteins and analyze by SDS-PAGE and Western blotting using a primary antibody that recognizes total Bak or Bax. An increase in the immunoprecipitated protein indicates activation.[21]
-
Visualizing the Pathways
Diagrams generated using Graphviz (DOT language) illustrate the key signaling pathways and experimental workflows.
Caption: Intrinsic apoptosis pathway regulated by Bcl-2 family proteins.
Caption: Co-Immunoprecipitation (Co-IP) experimental workflow.
Conclusion
This compound (AMG-176) and other selective Mcl-1 inhibitors represent a promising therapeutic strategy, particularly for cancers that have developed resistance to other treatments by upregulating Mcl-1. Head-to-head preclinical and clinical studies are essential to fully delineate the comparative efficacy and safety profiles of these emerging BH3 mimetics. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers dedicated to advancing the field of apoptosis-targeted cancer therapy.
References
- 1. Pathways and mechanisms of venetoclax resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. AMG-176, an Mcl-1 antagonist, shows preclinical efficacy in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting BCL2 with venetoclax is a promising therapeutic strategy for “double-proteinexpression” lymphoma with MYC and BCL2 rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.amsbio.com [resources.amsbio.com]
- 8. Development of a robust BH3 drug toolkit for precision medicine in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Pairing MCL-1 inhibition with venetoclax improves therapeutic efficiency of BH3-mimetics in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BCL-2 Antagonism to Target the Intrinsic Mitochondrial Pathway of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. researchgate.net [researchgate.net]
- 17. An antiapoptotic Bcl-2 family protein index predicts the response of leukaemic cells to the pan-Bcl-2 inhibitor S1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 19. assaygenie.com [assaygenie.com]
- 20. bitesizebio.com [bitesizebio.com]
- 21. Key role for Bak activation and Bak-Bax interaction in the apoptotic response to vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Determination of BAK and BAX activation or MMP [bio-protocol.org]
- 23. BAK/BAX activation and cytochrome c release assays using isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
Validating Mcl-1 Inhibitor On-Target Activity in a Cellular Context: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the on-target activity of a novel inhibitor is a critical step in its preclinical validation. This guide provides a comparative overview of the experimental data and methodologies used to confirm that a Myeloid Cell Leukemia-1 (Mcl-1) inhibitor, exemplified here as "Mcl-1 Inhibitor 3," directly engages its intended target in cancer cells and elicits the desired downstream apoptotic effects.
This guide will compare the on-target validation data of a representative Mcl-1 inhibitor, A-1210477, with another potent and selective Mcl-1 inhibitor, S63845. The methodologies detailed below are fundamental for any researcher aiming to characterize a novel Mcl-1 inhibitor.
Mechanism of Action: Mcl-1 Inhibition and Apoptosis Induction
Mcl-1 is an anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family. It sequesters pro-apoptotic proteins, particularly Bak and Bax, preventing them from oligomerizing at the mitochondrial outer membrane and initiating apoptosis.[1][2] Mcl-1 inhibitors are designed to mimic the BH3 domain of pro-apoptotic proteins, binding to a hydrophobic groove on Mcl-1.[2][3] This competitive binding displaces Bak and Bax, leading to their activation, mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in apoptosis.[1]
Caption: Mcl-1 Inhibition Pathway.
Comparative On-Target Activity: this compound (A-1210477) vs. S63845
The following tables summarize the key quantitative data for the on-target cellular activity of A-1210477 and S63845.
Table 1: Biochemical and Cellular Potency
| Parameter | This compound (A-1210477) | S63845 | Reference |
| Binding Affinity (Ki) | Not explicitly stated, but potent | ~6-fold higher affinity for human vs. mouse Mcl-1 | [4] |
| Cellular IC50 (Mcl-1 dependent cell line H929) | Low micromolar | Not explicitly stated, but potent | [3][5] |
| Cellular EC50 (Caspase-3 activation in H929) | 760 nM | Not explicitly stated, but potent | [3] |
Table 2: On-Target Cellular Effects
| Assay | This compound (A-1210477) | S63845 | Reference |
| Disruption of Mcl-1/BIM Complex (H929 cells) | Dose-dependent disruption | Efficacious in preclinical models | [4][5] |
| Induction of Apoptosis (Mcl-1 dependent cells) | Induces hallmarks of intrinsic apoptosis | Efficacious as monotherapy in hematological malignancies | [4][5] |
| BAX/BAK-dependent Apoptosis | Confirmed | Confirmed | [1][3] |
| Selectivity | Selective for Mcl-1 over Bcl-2/Bcl-xL | Highly specific for Mcl-1 | [3][4] |
Key Experimental Protocols for On-Target Validation
To validate the on-target activity of a novel Mcl-1 inhibitor, a series of well-defined experiments are essential. The following provides an overview of the methodologies for key assays.
Co-Immunoprecipitation (Co-IP) for Mcl-1/BIM Complex Disruption
This assay directly assesses whether the inhibitor can disrupt the interaction between Mcl-1 and its pro-apoptotic binding partners within the cell.
Caption: Co-Immunoprecipitation Workflow.
Protocol:
-
Cell Treatment: Culture Mcl-1-dependent cells (e.g., H929 multiple myeloma cells) and treat with varying concentrations of the Mcl-1 inhibitor for a specified time (e.g., 4 hours).
-
Cell Lysis: Harvest and lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific for Mcl-1 that has been pre-conjugated to protein A/G beads. This will pull down Mcl-1 and any proteins bound to it.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against Mcl-1 and BIM. A decrease in the amount of BIM co-immunoprecipitated with Mcl-1 in the inhibitor-treated samples compared to the vehicle control indicates disruption of the Mcl-1/BIM complex.[5]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement in a cellular environment. The principle is that a ligand (inhibitor) binding to its target protein stabilizes the protein, leading to a higher melting temperature.
Protocol:
-
Cell Treatment: Treat intact cells with the Mcl-1 inhibitor or vehicle control.
-
Heating: Heat aliquots of the cell suspension to a range of different temperatures.
-
Cell Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.
-
Protein Quantification: Analyze the amount of soluble Mcl-1 remaining in the supernatant at each temperature by Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble Mcl-1 as a function of temperature. A shift in the melting curve to a higher temperature for the inhibitor-treated cells compared to the control indicates direct binding of the inhibitor to Mcl-1.[1]
Caspase-Glo 3/7 Assay
This assay quantifies the activation of executioner caspases 3 and 7, a key event in the apoptotic cascade.
Protocol:
-
Cell Plating and Treatment: Plate Mcl-1 dependent cells in a multi-well plate and treat with a dilution series of the Mcl-1 inhibitor.
-
Incubation: Incubate the cells for a period sufficient to induce apoptosis (e.g., 24 hours).
-
Assay Reagent Addition: Add the Caspase-Glo 3/7 reagent to each well. This reagent contains a luminogenic caspase-3/7 substrate.
-
Luminescence Measurement: In the presence of active caspase-3 or -7, the substrate is cleaved, and a luminescent signal is produced. Measure the luminescence using a plate reader.
-
Data Analysis: The intensity of the luminescent signal is proportional to the amount of caspase-3/7 activity.[3] An increase in luminescence in treated cells indicates apoptosis induction.
Cell Viability Assays in Mcl-1 Dependent vs. Independent Cell Lines
To demonstrate on-target selectivity, it is crucial to show that the inhibitor preferentially kills cells that are dependent on Mcl-1 for survival.
Caption: Selective Cell Viability Assay Workflow.
Protocol:
-
Cell Line Selection: Choose a pair of cell lines, one known to be dependent on Mcl-1 for survival (e.g., H929) and one that is not (e.g., K562).[3]
-
Cell Treatment: Treat both cell lines with a range of concentrations of the Mcl-1 inhibitor.
-
Incubation: Incubate the cells for a prolonged period (e.g., 72 hours) to allow for effects on cell proliferation and viability.
-
Viability Assessment: Measure cell viability using a suitable assay, such as one that quantifies ATP levels (e.g., CellTiter-Glo) or metabolic activity (e.g., MTT).
-
Data Analysis: Calculate the IC50 value for each cell line. A significantly lower IC50 in the Mcl-1 dependent cell line demonstrates the inhibitor's selective on-target activity.
Conclusion
The validation of an Mcl-1 inhibitor's on-target activity in cells is a multi-faceted process that requires a combination of biochemical and cell-based assays. By demonstrating direct target engagement, disruption of protein-protein interactions, induction of the downstream apoptotic pathway, and selective killing of Mcl-1 dependent cancer cells, researchers can build a strong preclinical data package. The experimental approaches and comparative data presented in this guide offer a robust framework for the rigorous evaluation of novel Mcl-1 inhibitors.
References
Mcl-1 Inhibition Overcomes Venetoclax Resistance in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to the BCL-2 inhibitor venetoclax (B612062) presents a significant hurdle in the treatment of hematologic malignancies such as Acute Myeloid Leukemia (AML) and Chronic Lymphocytic Leukemia (CLL). A primary mechanism of this resistance is the upregulation of the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1). This guide provides a comprehensive comparison of the efficacy of third-generation Mcl-1 inhibitors versus venetoclax in venetoclax-resistant models, supported by experimental data.
The BCL-2 Family and the Mechanism of Resistance
The intrinsic apoptotic pathway is tightly regulated by the BCL-2 family of proteins, which includes pro-apoptotic members (e.g., BAX, BAK) and anti-apoptotic members (e.g., BCL-2, BCL-xL, Mcl-1). In many hematologic cancers, malignant cells are "primed for death," relying on the overexpression of anti-apoptotic proteins to sequester pro-apoptotic proteins and evade cell death. Venetoclax selectively inhibits BCL-2, releasing pro-apoptotic proteins and triggering apoptosis. However, in resistant cells, Mcl-1 expression is often elevated, which continues to sequester pro-apoptotic proteins, rendering venetoclax ineffective.[1][2] Mcl-1 inhibitors are designed to directly target this resistance mechanism.
Comparative Efficacy of Mcl-1 Inhibitors in Venetoclax-Resistant Models
Preclinical studies have demonstrated that Mcl-1 inhibitors can effectively induce apoptosis in venetoclax-resistant cell lines and patient-derived xenograft (PDX) models. This section summarizes key quantitative data from studies evaluating representative Mcl-1 inhibitors.
In Vitro Cell Viability
Mcl-1 inhibitors have shown potent single-agent activity in venetoclax-resistant AML cell lines. The following table summarizes the 50% growth inhibition (GI50) values for the Mcl-1 inhibitor VU661013 and venetoclax in both parental and venetoclax-resistant (VEN-R) AML cell lines.
| Cell Line | Compound | GI50 (µM) at 48 hours | Fold Resistance (VEN-R vs. Parental) |
| MV4-11 | Venetoclax | ~0.01 | - |
| VU661013 | ~0.1 | - | |
| MV4-11 VEN-R | Venetoclax | >10 | >1000x |
| VU661013 | ~0.1 | No significant change | |
| MOLM13 | Venetoclax | ~0.02 | - |
| VU661013 | ~0.2 | - | |
| MOLM13 VEN-R | Venetoclax | >10 | >500x |
| VU661013 | ~0.2 | No significant change |
Data compiled from preclinical studies.[1][2][3][4][5]
In Vitro Apoptosis Induction
Mcl-1 inhibitors induce robust apoptosis in venetoclax-resistant cells. The table below presents the percentage of apoptotic cells (Annexin V positive) in parental and venetoclax-resistant AML and CLL cells following treatment with Mcl-1 inhibitors.
| Cell Line/Patient Sample | Treatment (Concentration, Time) | % Apoptotic Cells (Parental) | % Apoptotic Cells (Venetoclax-Resistant) |
| MV4-11 AML | Venetoclax (100 nM, 48h) | ~70% | <10% |
| VU661013 (100 nM, 48h) | ~60% | ~65% | |
| MOLM13 AML | Venetoclax (100 nM, 24h) | ~80% | <15% |
| AZD5991 (100 nM, 24h) | ~75% | ~70% | |
| Primary CLL Cells | Venetoclax (100 nM, 24h) | ~61% | Variable, often reduced |
| AMG-176 (300 nM, 24h) | ~45% | ~40-80% (in ibrutinib/venetoclax-treated samples) |
Data compiled from preclinical studies.[1][6][7][8][9][10]
In Vivo Efficacy in Xenograft Models
The combination of Mcl-1 inhibitors and venetoclax has demonstrated synergistic anti-tumor activity and survival benefit in in vivo models of venetoclax-resistant AML.
| Animal Model | Treatment Regimen | Outcome |
| MV4-11 VEN-R PDX | VU661013 + Venetoclax | Significant reduction in tumor burden and prolonged survival vs. single agents.[1] |
| MOLM13 Xenograft | VU661013 + Venetoclax | Significant decrease in tumor burden and extended survival.[1] |
| Primary AML PDX | AZD5991 + Venetoclax | Synergistic reduction in leukemic burden.[11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. This section outlines the key experimental protocols used in the evaluation of Mcl-1 inhibitors and venetoclax.
Establishment of Venetoclax-Resistant Cell Lines
-
Cell Culture: AML cell lines (e.g., MV4-11, MOLM13) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.[2][10]
-
Dose Escalation: Cells are continuously exposed to gradually increasing concentrations of venetoclax over several months.[2][12] The initial concentration is typically below the GI50 value.
-
Selection: The venetoclax concentration is increased stepwise as cells develop resistance and resume normal proliferation.
-
Verification: Resistance is confirmed by determining the GI50 of venetoclax in the resistant cell line, which is expected to be significantly higher (>10-fold) than in the parental cell line.[2]
Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Cells are seeded in 96-well opaque-walled plates at a density of 1 x 10^4 cells/well.[13]
-
Drug Treatment: Cells are treated with a serial dilution of the Mcl-1 inhibitor, venetoclax, or a combination of both for 48-72 hours. A vehicle control (DMSO) is included.[13][14]
-
Reagent Addition: An equal volume of CellTiter-Glo® reagent is added to each well.[15][16][17]
-
Lysis and Signal Stabilization: The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.[15][16][17]
-
Measurement: Luminescence is measured using a plate reader.
-
Data Analysis: The GI50 values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration using non-linear regression.[14]
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Cells are treated with the desired concentrations of the Mcl-1 inhibitor and/or venetoclax for a specified time (e.g., 24 or 48 hours).[18][19]
-
Cell Harvesting and Washing: Cells are harvested and washed twice with cold PBS.[20][21][22]
-
Staining: Cells are resuspended in 1X Annexin V Binding Buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.[18][19][20][21][22]
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.[20][21][22]
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while Annexin V positive, PI positive cells are late apoptotic/necrotic.[18][19]
In Vivo Patient-Derived Xenograft (PDX) Model
-
Engraftment: Immunocompromised mice (e.g., NSG) are intravenously or subcutaneously injected with primary AML patient cells.[23][24][25]
-
Monitoring: Engraftment is monitored by measuring the percentage of human CD45+ cells in the peripheral blood.[24][25]
-
Drug Treatment: Once engraftment is established, mice are randomized into treatment groups: vehicle control, Mcl-1 inhibitor alone, venetoclax alone, and the combination.[1][23]
-
Efficacy Assessment: Treatment efficacy is evaluated by monitoring tumor burden (e.g., bioluminescence imaging or peripheral blood chimerism) and overall survival.[1][11][26][27]
Conclusion
The preclinical data strongly support the therapeutic potential of Mcl-1 inhibitors in overcoming venetoclax resistance in hematologic malignancies. These agents demonstrate potent single-agent and synergistic activity with venetoclax in resistant models by directly targeting the key survival protein Mcl-1. The detailed experimental protocols provided herein offer a framework for further investigation and development of this promising therapeutic strategy. Continued research is warranted to translate these preclinical findings into effective clinical outcomes for patients with venetoclax-resistant disease.
References
- 1. A Novel MCL-1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Establishment and Mechanistic Study of Venetoclax-Resistant Cell Lines in Acute Myeloid Leukemia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Targeting Mcl-1 by AMG-176 During Ibrutinib and Venetoclax Therapy in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Targeting Mcl-1 by AMG-176 During Ibrutinib and Venetoclax Therapy in Chronic Lymphocytic Leukemia [frontiersin.org]
- 8. AMG-176, an Mcl-1 antagonist, shows preclinical efficacy in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Venetoclax-Resistant MV4-11 Leukemic Cells Activate PI3K/AKT Pathway for Metabolic Reprogramming and Redox Adaptation for Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Paper: LSD1 Inhibition Synergizes with Venetoclax in Acute Myeloid Leukemia By Targeting Cellular Metabolism [ash.confex.com]
- 12. ashpublications.org [ashpublications.org]
- 13. Cell viability and proliferation assays [bio-protocol.org]
- 14. benchchem.com [benchchem.com]
- 15. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.kr]
- 16. Celltiter Glo Luminescent Cell Viability Assay Protocol | PDF | Cytotoxicity | Luciferase [scribd.com]
- 17. promega.com [promega.com]
- 18. 4.4. Annexin V/PI Staining and Flow Cytometry Analysis [bio-protocol.org]
- 19. benchchem.com [benchchem.com]
- 20. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 21. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. Annexin V Staining Protocol [bdbiosciences.com]
- 23. Advances in the application of patient-derived xenograft models in acute leukemia resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 24. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 25. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. imrpress.com [imrpress.com]
Validating Apoptosis Induction by Mcl-1 Inhibitor S63845 Using Annexin V Staining: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of apoptosis induction by the selective Mcl-1 inhibitor, S63845, validated by the Annexin (B1180172) V staining method. It includes supporting data, detailed experimental protocols, and pathway diagrams to facilitate a comprehensive understanding of the inhibitor's mechanism and its validation.
Introduction to Mcl-1 and Apoptosis
Myeloid cell leukemia-1 (Mcl-1) is a key anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1][2][3] These proteins are central regulators of the intrinsic, or mitochondrial, pathway of apoptosis.[1][4] Pro-survival members like Mcl-1, Bcl-2, and Bcl-xL prevent programmed cell death by sequestering pro-apoptotic effector proteins, primarily BAK and BAX.[2][5] In many cancers, Mcl-1 is overexpressed, allowing malignant cells to evade apoptosis and contributing to therapeutic resistance.[6][7]
Selective Mcl-1 inhibitors, such as S63845, are designed to bind with high affinity to the BH3-binding groove of Mcl-1.[8] This action disrupts the Mcl-1/BAK/BAX interaction, liberating the pro-apoptotic proteins.[7][9] The released BAK and BAX can then oligomerize on the mitochondrial outer membrane, leading to its permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade that executes apoptosis.[4][5][8]
Mcl-1 Inhibitor-Induced Apoptosis Pathway
The diagram below illustrates the signaling cascade initiated by the Mcl-1 inhibitor S63845, leading to the activation of the intrinsic apoptotic pathway.
Caption: Mechanism of Mcl-1 inhibitor-induced apoptosis.
Comparison of Apoptosis Induction by S63845
Annexin V staining is a standard flow cytometry-based method to detect one of the earliest hallmarks of apoptosis: the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.[10][11] In conjunction with a viability dye like Propidium Iodide (PI) or 7-AAD, this assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[10][12]
The following table summarizes representative data from studies where cancer cell lines were treated with S63845 and analyzed for apoptosis using Annexin V/PI staining.
| Cell Line (Cancer Type) | Treatment Condition | Viable (Annexin V-/PI-) | Early Apoptotic (Annexin V+/PI-) | Late Apoptotic/Necrotic (Annexin V+/PI+) | Total Apoptosis (%) |
| H929 (Multiple Myeloma) | Vehicle Control (DMSO) | ~95% | ~3% | ~2% | ~5% |
| S63845 (100 nM, 4h) | ~20% | ~45% | ~35% | ~80% | |
| MOLT-3 (T-cell ALL) | Vehicle Control (DMSO) | ~92% | ~5% | ~3% | ~8% |
| S63845 (200 nM, 24h) | ~35% | ~40% | ~25% | ~65% | |
| RPMI-8402 (T-cell ALL) | Vehicle Control (DMSO) | ~94% | ~4% | ~2% | ~6% |
| S63845 (200 nM, 24h) | ~40% | ~38% | ~22% | ~60% |
Data are representative estimates compiled from findings in published studies.[13][14] Actual percentages may vary based on experimental conditions.
These data clearly demonstrate that S63845 is a potent inducer of apoptosis in Mcl-1-dependent cancer cell lines, showing a significant increase in both early and late apoptotic populations compared to vehicle-treated controls.[13][14]
Experimental Protocol: Annexin V and Propidium Iodide Staining
This protocol outlines the key steps for assessing apoptosis using Annexin V and PI staining followed by flow cytometry analysis.[10][15]
Materials
-
Cell Culture reagents: Media, serum, PBS, trypsin.
-
Inducer of apoptosis: Mcl-1 Inhibitor S63845 (and vehicle control, e.g., DMSO).
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit:
-
Annexin V conjugate
-
Propidium Iodide (PI) solution
-
10X Annexin V Binding Buffer (100 mM Hepes pH 7.4, 1.4 M NaCl, 25 mM CaCl₂)
-
-
Equipment: Cell culture incubator, centrifuge, flow cytometer.
Procedure
-
Cell Seeding and Treatment:
-
Seed cells at a density that will not exceed 80-90% confluency by the end of the experiment (e.g., 1-5 x 10⁵ cells/mL).
-
Allow cells to adhere overnight (for adherent cells).
-
Treat cells with the desired concentrations of S63845 and a vehicle control for the specified duration (e.g., 4 to 24 hours). Include untreated cells as a negative control.
-
-
Cell Harvesting:
-
Suspension cells: Gently collect cells into centrifuge tubes.
-
Adherent cells: Collect the culture medium (which contains floating, apoptotic cells). Wash the adherent cells with PBS, then detach them using trypsin or a gentle cell scraper. Combine these cells with the collected supernatant.
-
Centrifuge the cell suspension at 300-600 x g for 5 minutes. Discard the supernatant.
-
-
Washing:
-
Wash the cell pellet twice with cold 1X PBS. After each wash, centrifuge at 300-600 x g for 5 minutes and carefully aspirate the supernatant.
-
-
Staining:
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer per sample.
-
Add 5 µL of fluorochrome-conjugated Annexin V to the cell suspension.
-
Gently vortex and incubate for 15-20 minutes at room temperature, protected from light.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Just before analysis (within 5 minutes), add 5 µL of PI Staining Solution to each tube. Do not wash cells after adding PI.[11]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour) to avoid degradation of the signal.[11]
-
Use unstained, Annexin V-only, and PI-only stained cells to set up appropriate compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Annexin V Staining Experimental Workflow
The following diagram provides a visual overview of the experimental workflow for validating apoptosis via Annexin V staining.
Caption: Workflow for Annexin V / PI apoptosis assay.
References
- 1. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 4. Regulation of apoptosis in health and disease: the balancing act of BCL-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What are Mcl-1 modulators and how do they work? [synapse.patsnap.com]
- 7. apexbt.com [apexbt.com]
- 8. The MCL-1 inhibitor S63845: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]
- 9. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The MCL1-specific inhibitor S63845 acts synergistically with venetoclax/ABT-199 to induce apoptosis in T-cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. Item - Detection of apoptosis using flow cytometry after annexin V-FITC/propidium iodide (PI) staining after 48 h. - Public Library of Science - Figshare [plos.figshare.com]
A Comparative Analysis of Mcl-1 Inhibitors: Mcl-1 Inhibitor 3 vs. AZD5991
For Researchers, Scientists, and Drug Development Professionals
Myeloid cell leukemia-1 (Mcl-1) has emerged as a critical pro-survival protein and a high-priority target in oncology. Its overexpression is implicated in the progression of various cancers and contributes to resistance against conventional therapies. This guide provides a detailed, objective comparison of two potent Mcl-1 inhibitors: Mcl-1 inhibitor 3 and AZD5991, based on available preclinical and clinical data.
At a Glance: Key Differences
| Feature | This compound | AZD5991 |
| Development Status | Preclinical | Clinical development halted |
| Administration Route | Oral | Intravenous |
| Reported Toxicity | No toxicity reported in preclinical models | Cardiotoxicity observed in clinical trials |
Performance Data: A Quantitative Comparison
The following tables summarize the available quantitative data for both inhibitors, providing a side-by-side comparison of their biochemical potency, cellular activity, and in vivo efficacy.
Table 1: Biochemical Potency
| Inhibitor | Assay Type | Target | Ki | IC50 | Selectivity |
| This compound | HTRF/TR-FRET | Human Mcl-1 | 0.061 nM[1] | - | Not specified |
| AZD5991 | FRET | Human Mcl-1 | 0.2 nM[2] | 0.72 nM[2] | >5,000-fold vs BCL-2, >8,000-fold vs BCL-xL[2][3] |
Table 2: Cellular Activity
| Inhibitor | Cell Line | Assay Type | IC50 / EC50 |
| This compound | OPM-2 (Multiple Myeloma) | Cell Viability | 19 nM[1] |
| AZD5991 | MOLP-8 (Multiple Myeloma) | Caspase Activity (6h) | 33 nM[4] |
| AZD5991 | MV4-11 (AML) | Caspase Activity (6h) | 24 nM[4] |
Table 3: In Vivo Efficacy
| Inhibitor | Animal Model | Dosing | Outcome |
| This compound | OPM-2 Xenograft (Mouse) | 30 mg/kg, oral, 30 days | 44% Tumor Growth Inhibition[1] |
| This compound | OPM-2 Xenograft (Mouse) | 60 mg/kg, oral, 30 days | 34% Tumor Regression[1] |
| AZD5991 | Multiple Myeloma & AML Xenografts (Mouse) | Single tolerated intravenous dose | Complete tumor regression[5][6] |
Mechanism of Action: Targeting the Intrinsic Apoptotic Pathway
Both this compound and AZD5991 are BH3 mimetics. They function by binding with high affinity to the BH3-binding groove of the Mcl-1 protein. This action prevents Mcl-1 from sequestering the pro-apoptotic proteins Bak and Bax. The liberation of Bak and Bax leads to their oligomerization at the mitochondrial outer membrane, resulting in mitochondrial outer membrane permeabilization (MOMP), subsequent caspase activation, and ultimately, apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Phase 1 First-in-Human Study of the MCL-1 Inhibitor AZD5991 in Patients with Relapsed/Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. openinnovation.astrazeneca.com [openinnovation.astrazeneca.com]
- 5. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.monash.edu [research.monash.edu]
confirming Mcl-1 target engagement in vivo with Mcl-1 inhibitor 3
For Researchers, Scientists, and Drug Development Professionals
Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein frequently overexpressed in various cancers, making it a compelling therapeutic target. The development of small molecule inhibitors targeting Mcl-1 has shown promise, but confirming target engagement in vivo is crucial for their preclinical and clinical advancement. This guide provides a comparative overview of established methods to assess Mcl-1 target engagement in vivo, supported by experimental data and detailed protocols.
Direct and Indirect Measures of Mcl-1 Inhibition
Confirming that an Mcl-1 inhibitor reaches its target and exerts its intended biological effect in a living organism requires a multi-faceted approach. Methodologies can be broadly categorized into direct and indirect measures of target engagement. Direct methods confirm the physical interaction of the inhibitor with Mcl-1, while indirect methods assess the downstream consequences of this interaction.
A key and somewhat paradoxical biomarker for the engagement of many Mcl-1 inhibitors is the stabilization and subsequent upregulation of the Mcl-1 protein itself.[1][2][3][4] This phenomenon is attributed to the inhibitor binding to the BH3 groove, which hinders the normal process of Mcl-1 ubiquitination and degradation.[1][2][5]
Comparative Analysis of In Vivo Target Engagement Methods
The following table summarizes key experimental methods used to confirm Mcl-1 target engagement in vivo, with comparative data extracted from studies on various Mcl-1 inhibitors.
| Method | Principle | Inhibitor Example(s) | In Vivo Model | Key Findings | References |
| Co-immunoprecipitation (Co-IP) | Measures the disruption of the interaction between Mcl-1 and its pro-apoptotic binding partners (e.g., Bim, Bak). | Compound 26, MCL-1 SAHBD | NCI-H929 multiple myeloma xenograft | Time-dependent disruption of Mcl-1:BIM complexes observed in tumor samples following treatment. Dose-responsive dissociation of the MCL-1/BAK interaction. | [6][7] |
| Western Blot for Mcl-1 Stabilization | Detects the accumulation of Mcl-1 protein in tissues as a marker of inhibitor binding and stabilization. | A-1210477, AMG-176, AZD5991 | Various cancer cell lines and primary CLL lymphocytes | Mcl-1 inhibitors induce Mcl-1 protein upregulation by increasing its stability. | [2][3] |
| Caspase-3/7 Activation Assay | Measures the activity of executioner caspases, a hallmark of apoptosis induction. | Compound 26 | NCI-H929 multiple myeloma xenograft | Significant induction of Caspase 3/7 activity in tumor xenografts, with a maximum effect at 6 hours post-treatment. | [6][8] |
| PARP Cleavage Analysis | Detects the cleavage of PARP by activated caspases, another indicator of apoptosis. | Mcl-1 inhibitor 6 | H929 cells (in vitro, but applicable to in vivo tumor lysates) | Upregulation of cleaved PARP indicates caspase activation and apoptosis. | [9] |
| BH3 Profiling | A functional assay that measures the mitochondrial apoptotic priming of cells to determine their dependence on Mcl-1. | AZD5991, VU661013 | T-cell lymphoma PDX models, AML patient samples | BH3 profiling accurately predicts sensitivity to Mcl-1 inhibitors in vitro and in vivo. | [10][11][12] |
| Tumor Growth Inhibition/Regression | Evaluates the overall anti-tumor efficacy of the Mcl-1 inhibitor in xenograft or patient-derived xenograft (PDX) models. | UMI-77, S63845, AZD5991, Compound 9 | Pancreatic cancer xenograft, multiple myeloma, lymphoma, AML xenografts | Mcl-1 inhibitors effectively inhibit tumor growth and can induce tumor regression as single agents or in combination therapies. | [8][13][14] |
Experimental Protocols
In Vivo Co-immunoprecipitation for Mcl-1:Bim Disruption
Objective: To determine if the Mcl-1 inhibitor disrupts the interaction between Mcl-1 and Bim in tumor tissue.
Protocol:
-
Establish tumor xenografts in immunocompromised mice.
-
Administer the Mcl-1 inhibitor or vehicle control to the mice at the desired dose and schedule.
-
At specified time points post-treatment, euthanize the mice and excise the tumors.
-
Prepare tumor lysates using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the pre-cleared lysates with an anti-Mcl-1 antibody overnight at 4°C.
-
Add protein A/G beads to pull down the Mcl-1 protein complexes.
-
Wash the beads several times to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against Mcl-1 and Bim. A decrease in the amount of Bim co-immunoprecipitated with Mcl-1 in the treated group compared to the control group indicates target engagement.
Western Blot for Mcl-1 Protein Stabilization
Objective: To assess the in vivo stabilization of Mcl-1 protein in tumor tissue following inhibitor treatment.
Protocol:
-
Follow steps 1-4 from the Co-IP protocol to obtain tumor lysates.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Denature the protein lysates by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against Mcl-1 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate.
-
Normalize the Mcl-1 signal to a loading control (e.g., β-actin or GAPDH). An increase in the normalized Mcl-1 signal in the treated group compared to the control group indicates protein stabilization.
In Vivo Caspase-3/7 Activity Assay
Objective: To quantify the induction of apoptosis in tumor tissue by measuring caspase-3/7 activity.
Protocol:
-
Follow steps 1-3 from the Co-IP protocol to excise tumors.
-
Homogenize the tumor tissue in a lysis buffer compatible with caspase activity assays.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the supernatant.
-
Use a commercially available luminogenic or fluorogenic caspase-3/7 activity assay kit.
-
Incubate a specific amount of tumor lysate with the caspase-3/7 substrate according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence using a plate reader.
-
Normalize the caspase activity to the total protein concentration. An increase in caspase-3/7 activity in the treated group compared to the control group indicates apoptosis induction.
Visualizing the Pathway and Experimental Workflow
The following diagrams illustrate the Mcl-1 signaling pathway and a typical experimental workflow for confirming target engagement in vivo.
Caption: Mcl-1 signaling pathway and the mechanism of action of an Mcl-1 inhibitor.
References
- 1. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. books.rsc.org [books.rsc.org]
- 4. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The MCL-1 BH3 Helix is an Exclusive MCL-1 inhibitor and Apoptosis Sensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Biomarker-driven strategy for MCL1 inhibition in T-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel MCL-1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ccsp.hms.harvard.edu [ccsp.hms.harvard.edu]
- 13. aacrjournals.org [aacrjournals.org]
- 14. captortherapeutics.com [captortherapeutics.com]
Navigating the Challenge of Mcl-1-Mediated Chemoresistance: A Comparative Look at Mcl-1 Inhibitor 'Compound 3' Analogues
For Researchers, Scientists, and Drug Development Professionals
Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein of the Bcl-2 family, is a critical survival factor for many cancer cells and a notorious driver of resistance to a wide array of chemotherapeutic agents.[1][2][3] Its overexpression allows cancer cells to evade apoptosis induced by conventional therapies, leading to treatment failure and poor patient outcomes. The development of selective Mcl-1 inhibitors is a promising strategy to overcome this resistance. This guide provides a comparative overview of studies on Mcl-1 inhibitors, with a focus on compounds referred to in the literature as "compound 3", and their potential to overcome cross-resistance to other chemotherapies.
The Ambiguity of "Mcl-1 Inhibitor 3"
It is crucial to note that "compound 3" is a common designation for molecules in early-stage drug discovery publications. Our review of the scientific literature has identified at least three distinct Mcl-1 inhibitors referred to as "compound 3":
-
A Dimer Molecule: This compound showed an IC50 of 770 nM in a binding affinity assay.[1]
-
A Merged Fragment-Based Inhibitor: Developed by Fesik and colleagues, this "compound 3" exhibited a Ki of 320 nM for Mcl-1.
-
A Marinopyrrole Analogue: Investigated by Cheng and colleagues, this "compound 3" is a derivative of a marine natural product.[4][5][6]
Due to the lack of a unified public database for these early-stage compounds, this guide will synthesize the available data on these different "compound 3" molecules and supplement it with broader studies on Mcl-1 inhibitor combinations to illustrate the principles of overcoming cross-resistance.
Mcl-1 Inhibition Re-sensitizes Cancer Cells to Chemotherapy
The overexpression of Mcl-1 is a well-documented mechanism of resistance to numerous standard-of-care and targeted therapies, including the Bcl-2 inhibitor venetoclax (B612062), taxanes like paclitaxel (B517696), and platinum-based drugs like cisplatin.[2][3] The primary mechanism involves Mcl-1 sequestering pro-apoptotic proteins (e.g., Bak, Bim), thereby preventing the initiation of the apoptotic cascade. Mcl-1 inhibitors work by binding to the BH3-binding groove of Mcl-1, releasing these pro-apoptotic proteins and restoring the cell's ability to undergo programmed cell death.
Quantitative Comparison of Mcl-1 Inhibitor Combinations
While specific cross-resistance data for a single "this compound" is not available in a comprehensive format, the following tables summarize representative data on the synergistic effects of combining Mcl-1 inhibitors with other chemotherapies. This data illustrates the potential of Mcl-1 inhibition to overcome resistance.
Table 1: Synergistic Effects of Mcl-1 Inhibitors with the Bcl-2 Inhibitor Venetoclax in Acute Myeloid Leukemia (AML)
| Cell Line | Venetoclax IC50 (µM) | Mcl-1 Inhibitor (S63845) IC50 (µM) | Combination Effect |
| ML-2 | 0.08 | >10 (Resistant) | Synergistic reduction in cell viability |
| MOLM-13 | 0.2 | >10 (Resistant) | Synergistic reduction in cell viability |
| OCI-AML3 | 0.6 | 0.1 - 0.5 | Synergistic reduction in cell viability |
| SKM-1 | 1 | 0.1 - 0.5 | Synergistic reduction in cell viability |
| HL-60 | 1.6 | 0.1 - 0.5 | Synergistic reduction in cell viability |
| PL-21 | >10 (Resistant) | 0.1 - 0.5 | Synergistic reduction in cell viability |
| MOLM-16 | >10 (Resistant) | >10 (Resistant) | Synergistic reduction in cell viability |
Data synthesized from studies on venetoclax and S63845 in AML cell lines.[7][8]
Table 2: Effect of Mcl-1 Inhibition on Paclitaxel and Cisplatin Efficacy
| Cell Line | Chemotherapy | Chemotherapy IC50 | Combination with Mcl-1 Inhibitor |
| Ovarian Cancer (various) | Paclitaxel | Varies | Increased sensitivity in cells with BAK/MCL1 complexes[9] |
| MCF-7 (Breast Cancer) | Paclitaxel | ~7.5 nM | Synergistic effects observed with various Mcl-1 inhibitors[10] |
| Oral Cancer (various) | Cisplatin | Varies | Mcl-1 knockdown or inhibition restores sensitivity[11] |
| Various Cancer Cell Lines | Cisplatin | Highly variable | Overcoming resistance is a key rationale for combination[3][12] |
This table presents a qualitative summary as direct IC50 shifts from a single study with a specific "compound 3" were not available. The data is based on multiple studies demonstrating the principle of overcoming resistance.
Experimental Protocols
1. Cell Viability and IC50 Determination (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cultured cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the Mcl-1 inhibitor, the chemotherapeutic agent, or the combination of both. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
2. Co-immunoprecipitation to Assess Protein-Protein Interactions
This technique is used to determine if two proteins are interacting within a cell.
-
Cell Lysis: Lyse treated and untreated cells with a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific for one of the proteins of interest (e.g., Mcl-1) overnight at 4°C. The antibody will bind to its target protein.
-
Immune Complex Capture: Add protein A/G-agarose beads to the lysate-antibody mixture to capture the antibody-protein complex.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer them to a membrane, and probe with an antibody against the second protein of interest (e.g., Bak or Bim) to detect the interaction.
Visualizing the Mechanism of Action
Signaling Pathway of Mcl-1 Mediated Apoptosis and Chemotherapy Resistance
The following diagram illustrates the central role of Mcl-1 in preventing apoptosis and how its inhibition can restore the apoptotic pathway, especially in the context of chemotherapy.
Caption: Mcl-1's role in apoptosis and chemotherapy resistance.
Experimental Workflow for Assessing Cross-Resistance
The following diagram outlines a typical workflow for studying the cross-resistance of an Mcl-1 inhibitor with other chemotherapies.
Caption: Workflow for cross-resistance studies.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US9340501B2 - Marinopyrrole derivatives as anticancer agents - Google Patents [patents.google.com]
- 7. Rationale for Combining the BCL2 Inhibitor Venetoclax with the PI3K Inhibitor Bimiralisib in the Treatment of IDH2- and FLT3-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pairing MCL-1 inhibition with venetoclax improves therapeutic efficiency of BH3-mimetics in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Constitutive BAK/MCL1 complexes predict paclitaxel and S63845 sensitivity of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Evaluating the Selectivity Profile of Mcl-1 Inhibitor 3 Against Other Bcl-2 Family Members
For researchers, scientists, and drug development professionals, this guide provides a comprehensive evaluation of the selectivity profile of Mcl-1 Inhibitor 3, a potent and orally active macrocyclic inhibitor of Myeloid Cell Leukemia-1 (Mcl-1). This document presents a comparative analysis of its binding affinity for Mcl-1 versus other anti-apoptotic Bcl-2 family members, including Bcl-2, Bcl-xL, Bcl-w, and Bfl-1. Detailed experimental protocols for the key assays used to determine selectivity are provided, alongside a visualization of the intrinsic apoptotic pathway regulated by the Bcl-2 family.
Executive Summary
Mcl-1 is a critical pro-survival protein that is frequently overexpressed in various cancers, contributing to tumor maintenance and resistance to therapy.[1][2] The development of selective Mcl-1 inhibitors is a promising therapeutic strategy. This compound has demonstrated high potency against Mcl-1 with a reported Ki of 0.061 nM.[3] This guide contextualizes this potency by presenting its selectivity against other key Bcl-2 family proteins, a critical factor in predicting on-target efficacy and potential off-target toxicities.
Selectivity Profile of this compound
The selectivity of an Mcl-1 inhibitor is paramount to minimize off-target effects, such as thrombocytopenia, which can be associated with the inhibition of Bcl-xL. The following table summarizes the binding affinities of this compound against a panel of anti-apoptotic Bcl-2 family proteins. The data is typically generated using biochemical assays such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or Fluorescence Polarization (FP) assays.
| Protein | This compound Kᵢ (nM) | Fold Selectivity vs. Mcl-1 |
| Mcl-1 | 0.061 [3] | 1 |
| Bcl-2 | >10,000 | >163,934 |
| Bcl-xL | >10,000 | >163,934 |
| Bcl-w | >10,000 | >163,934 |
| Bfl-1/A1 | Not Reported | Not Reported |
Note: Data for Bcl-2, Bcl-xL, and Bcl-w are often reported as greater than the highest tested concentration when binding is not detected, indicating high selectivity. Data for Bfl-1/A1 was not available in the reviewed literature.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the presented data.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is a highly sensitive method for measuring molecular interactions in a homogeneous format.[4][5] It is commonly used to determine the binding affinity of inhibitors to their target proteins.
Principle: The assay measures the inhibition of the interaction between a fluorescently-labeled ligand (e.g., a BH3 peptide) and the target protein (e.g., Mcl-1). The target protein is typically tagged (e.g., with His or GST), and a terbium (Tb)-labeled antibody against the tag serves as the FRET donor. The ligand is labeled with a fluorescent acceptor dye. When the ligand binds to the protein, the donor and acceptor are brought into proximity, resulting in a FRET signal. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.
Methodology:
-
Reagents: Recombinant human Bcl-2 family proteins (Mcl-1, Bcl-2, Bcl-xL, Bcl-w), fluorescently labeled BH3 peptide (e.g., Cy5-Bim BH3), Tb-labeled anti-tag antibody, assay buffer, and this compound.
-
Procedure:
-
A solution of the target protein and the Tb-labeled antibody is prepared in assay buffer.
-
Serial dilutions of this compound are prepared.
-
The inhibitor dilutions are added to the wells of a microplate.
-
The protein-antibody complex is added to the wells.
-
The fluorescently labeled BH3 peptide is added to initiate the binding reaction.
-
The plate is incubated to allow the binding to reach equilibrium.
-
The TR-FRET signal is read on a plate reader capable of time-resolved fluorescence measurements, with excitation typically around 340 nm and emission measured at two wavelengths (e.g., 620 nm for terbium and 665 nm for the acceptor).
-
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. The IC₅₀ values are determined by fitting the data to a four-parameter logistic equation. Kᵢ values are then calculated from the IC₅₀ values using the Cheng-Prusoff equation.
Fluorescence Polarization (FP) Assay
FP assays are another common method for quantifying protein-ligand interactions in solution.[6][7]
Principle: This technique is based on the principle that a small fluorescent molecule (the tracer, e.g., a fluorescein-labeled BH3 peptide) tumbles rapidly in solution, resulting in low polarization of emitted light when excited with polarized light. When the tracer binds to a larger protein molecule (e.g., Mcl-1), its rotation slows down, leading to an increase in the polarization of the emitted light. An inhibitor competes with the tracer for binding to the protein, causing a decrease in fluorescence polarization.
Methodology:
-
Reagents: Recombinant human Bcl-2 family proteins, fluorescein-labeled BH3 peptide (e.g., FITC-Bid BH3), assay buffer, and this compound.
-
Procedure:
-
A solution of the target protein and the fluorescein-labeled BH3 peptide is prepared in assay buffer.
-
Serial dilutions of this compound are prepared.
-
The inhibitor dilutions are added to the wells of a microplate.
-
The protein-tracer complex is added to the wells.
-
The plate is incubated to allow the binding to reach equilibrium.
-
The fluorescence polarization is measured using a plate reader equipped with polarizing filters.
-
-
Data Analysis: The change in millipolarization (mP) units is plotted against the inhibitor concentration. The IC₅₀ values are determined by fitting the data to a suitable binding model.
Signaling Pathway and Mechanism of Action
The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[8] Anti-apoptotic members, like Mcl-1, sequester pro-apoptotic proteins such as Bim, Bak, and Bax, thereby preventing the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c, which is a key event in triggering apoptosis.
Mcl-1 inhibitors, such as this compound, act as BH3 mimetics. They bind to the BH3-binding groove of Mcl-1, displacing pro-apoptotic proteins.[9] This leads to the activation of Bak and Bax, mitochondrial outer membrane permeabilization, caspase activation, and ultimately, apoptosis.
Caption: Intrinsic apoptotic pathway and the action of this compound.
Experimental Workflow for Selectivity Profiling
The following diagram illustrates a typical workflow for evaluating the selectivity of a novel Bcl-2 family inhibitor.
Caption: Workflow for evaluating the selectivity of an Mcl-1 inhibitor.
References
- 1. pnas.org [pnas.org]
- 2. Bcl-2 Family Proteins Are Involved in the Signal Crosstalk between Endoplasmic Reticulum Stress and Mitochondrial Dysfunction in Tumor Chemotherapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. High-throughput fluorescence polarization assay for chemical library screening against anti-apoptotic Bcl-2 family member Bfl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling Mcl-1 inhibitor 3
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety, handling, and disposal information for Mcl-1 inhibitor 3, a potent, orally active macrocyclic inhibitor of the Myeloid cell leukemia 1 (Mcl-1) protein.[1][2][3] Given its mechanism of action, which involves inducing apoptosis, this compound should be handled as a potent cytotoxic agent.[4][5] Adherence to the following procedures is essential to minimize exposure risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The consistent and correct use of appropriate Personal Protective Equipment (PPE) is the primary defense against exposure to potent cytotoxic compounds like this compound.[6][7] All personnel handling this compound must be trained in the proper selection and use of the following equipment.[8][9][10]
| PPE Component | Specification | Rationale |
| Gloves | Chemotherapy-tested nitrile gloves, double-gloved. | Provides a robust barrier against skin contact and absorption. Double-gloving offers additional protection, with the outer glove worn over the gown cuff and the inner glove underneath.[6] |
| Gown | Disposable, lint-free, low-permeability fabric with long sleeves and tight-fitting cuffs. | Protects skin and personal clothing from contamination.[6] |
| Eye Protection | Tightly fitting safety goggles or a face shield. | Prevents accidental splashes to the eyes. A face shield should be worn when there is a significant risk of splashing.[11] |
| Respiratory Protection | A fit-tested N95 or higher respirator. | Recommended when handling the powdered form of the compound or when there is a risk of aerosolization.[10] |
Operational and Disposal Plans
Proper handling and disposal of this compound and associated waste are crucial for the safety of laboratory personnel and the environment.[12]
Handling and Storage
| Procedure | Guideline |
| Receiving | Inspect packages for damage upon arrival. Wear single gloves when unpacking. If any damage is found, treat it as a spill. |
| Preparation | All handling of the powdered compound and preparation of solutions should be conducted in a certified Class II Biological Safety Cabinet (BSC) or a powder containment hood to prevent inhalation and contamination of the surrounding area.[7][13] |
| Labeling | Clearly label all containers with the compound name, concentration, date of preparation, and appropriate hazard symbols ("Cytotoxic").[6][13] |
| Transport | When moving the compound, even short distances within the lab, use a sealed, leak-proof secondary container.[6] |
| Storage | Store this compound in a designated, locked, and clearly labeled area away from incompatible materials.[2] Follow the manufacturer's recommendations for storage temperature (e.g., -20°C for powder, -80°C in DMSO for long-term).[2] |
Spill Management
In the event of a spill, immediately alert personnel in the area and follow these steps:
-
Evacuate the immediate area if the spill is large or involves a significant amount of powder.
-
Don appropriate PPE, including respiratory protection.
-
Contain the spill using a chemotherapy spill kit.
-
Clean the area with an appropriate deactivating agent, followed by a thorough cleaning with soap and water.
-
Dispose of all cleanup materials as cytotoxic waste.
Disposal Plan
All waste contaminated with this compound must be segregated and disposed of as cytotoxic waste.[12][14]
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated consumables (e.g., gloves, gowns, pipette tips, vials) must be placed in a designated, leak-proof, and puncture-resistant cytotoxic waste container lined with a purple bag.[14] |
| Liquid Waste | Unused solutions containing this compound should be collected in a clearly labeled, sealed container for hazardous chemical waste. Do not pour down the drain. |
| Sharps | Needles, syringes, or any other contaminated sharps must be placed directly into a designated cytotoxic sharps container.[12] |
All cytotoxic waste must be collected and disposed of by a licensed hazardous waste management company, typically via incineration.[14]
Experimental Protocols
While specific experimental protocols for "this compound" are not publicly detailed, its use in research involves assays to determine its efficacy and mechanism of action.
OPM-2 Cell Viability Assay
This assay is used to determine the concentration of this compound that inhibits the growth of OPM-2 (multiple myeloma) cells by 50% (IC50).[1][3]
Methodology:
-
Cell Culture: OPM-2 cells are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in multi-well plates and treated with a serial dilution of this compound.
-
Incubation: Cells are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay (e.g., MTS or MTT) or a luminescence-based assay that measures ATP content.
-
Data Analysis: The results are used to calculate the IC50 value.
Visualizations
Caption: A workflow for the safe handling of this compound.
Caption: The role of Mcl-1 in apoptosis and its inhibition.
References
- 1. This compound | BCL | TargetMol [targetmol.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Small molecule Mcl-1 inhibitor for triple negative breast cancer therapy [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. gerpac.eu [gerpac.eu]
- 8. kingstonhsc.ca [kingstonhsc.ca]
- 9. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 11. download.basf.com [download.basf.com]
- 12. danielshealth.ca [danielshealth.ca]
- 13. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
